molecular formula C21H20Cl2N10O B15580120 SR-4835

SR-4835

Cat. No.: B15580120
M. Wt: 499.4 g/mol
InChI Key: FSELUFUYNUNZKD-UHFFFAOYSA-N
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Description

CHEMBL4877117 is a Unknown drug.

Properties

IUPAC Name

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSELUFUYNUNZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SR-4835: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Beyond its kinase inhibition, this compound functions as a molecular glue, inducing the proteasomal degradation of Cyclin K. This dual mechanism of action leads to the suppression of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells. This targeted vulnerability sensitizes cancer cells, particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging chemotherapies, highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its biochemical and cellular effects, and provides established experimental protocols for its study.

Core Mechanism of Action: Dual Inhibition and Molecular Glue Activity

This compound exerts its anti-cancer effects through a novel dual mechanism:

  • ATP-Competitive Inhibition of CDK12/CDK13: this compound binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This inhibition disrupts the transcription of a specific subset of long and complex genes, many of which are integral to the DNA Damage Response (DDR) pathway.[2]

  • Molecular Glue-Induced Degradation of Cyclin K: Uniquely, this compound acts as a "molecular glue" by inducing and stabilizing a ternary complex between CDK12, its binding partner Cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][4] The degradation of Cyclin K further inactivates the CDK12 complex, amplifying the transcriptional disruption of DDR genes.

This dual action results in a synthetic lethal interaction in cancer cells, particularly those with existing DNA repair deficiencies, and potentiates the efficacy of DNA-damaging agents and PARP inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

TargetAssay TypeValueReference
CDK12IC50 (ADP-Glo)99 ± 10.5 nM[5]
CDK12Kd (DiscoverX)98 nM[5]
CDK13Kd4.9 nM[3]
CDK12/CycK-DDB1 Ternary ComplexKd (MST)54.3 ± 5.4 nM[3]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEndpointValueReference
MDA-MB-231Cell ProliferationEC5015.5 nM[6]
MDA-MB-468Cell ProliferationEC5022.1 nM[6]
Hs 578TCell ProliferationEC5019.9 nM[6]
MDA-MB-436Cell ProliferationEC5024.9 nM[6]
A375Cell ProliferationIC5080.7 - 160.5 nM[7]
MDA-MB-231RNAPII Ser2 PhosphorylationEC50105.5 nM[6]
A549 (HiBiT-Cyclin K)Cyclin K DegradationDC50~90 nM[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental procedures discussed in this guide.

SR-4835_Signaling_Pathway cluster_inhibition Kinase Inhibition cluster_degradation Molecular Glue Activity SR4835_inhibitor This compound CDK12_CycK CDK12/CycK SR4835_inhibitor->CDK12_CycK Binds ATP Pocket RNAPII RNA Pol II-CTD CDK12_CycK->RNAPII Phosphorylates Ser2 CDK12_CycK_DDB1 Ternary Complex (CDK12/CycK/DDB1) CDK12_CycK->CDK12_CycK_DDB1 DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes SR4835_glue This compound SR4835_glue->CDK12_CycK_DDB1 Induces & Stabilizes CUL4_E3 CUL4-RBX1 E3 Ligase CDK12_CycK_DDB1->CUL4_E3 Ub Ubiquitin CUL4_E3->Ub Recruits CycK_degradation Cyclin K Degradation (Proteasome) Ub->CycK_degradation DDB1 DDB1 DDB1->CDK12_CycK_DDB1

Caption: this compound Mechanism of Action: Kinase Inhibition and Molecular Glue-Induced Degradation.

IP_Workflow start Treat Cells with This compound or DMSO lysis Lyse Cells in RIPA Buffer start->lysis preclear Pre-clear Lysate with Protein A/G Agarose (B213101) lysis->preclear ip Immunoprecipitate with anti-CDK12 antibody preclear->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot with anti-DDB1 and anti-CycK sds_page->western end Analyze Protein Interaction western->end

Caption: Experimental Workflow for Co-Immunoprecipitation to Detect Ternary Complex Formation.

Detailed Experimental Protocols

In Vitro Kinase Assay (Radioactive)

This protocol is adapted from studies determining the IC50 of this compound against CDK12/CycK.[8]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.

    • In each well of a 96-well plate, add 0.2 µM of recombinant CDK12/CycK enzyme.

    • Add this compound at varying concentrations (e.g., from 0.1 nM to 1 mM).

    • Add 0.2 mM ATP, including [γ-32P]ATP.

  • Initiation and Incubation:

    • Initiate the reaction by adding 100 µM of a suitable substrate (e.g., pS7-CTD[9] peptide or 50 µM His-c-Myc).[8]

    • Incubate the reaction mixture for 60 minutes at 30°C.[8]

  • Termination and Detection:

    • Terminate the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to a P81 phosphocellulose plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTS/MTT)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

    • Incubate the cells for 72 hours.

  • MTS/MTT Reagent Addition:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement:

    • For MTS assays, measure the absorbance at 490 nm.

    • For MTT assays, first add 100 µL of solubilization solution, incubate for 1-2 hours, and then measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the EC50 or IC50 value by plotting the results and fitting to a dose-response curve.

Co-Immunoprecipitation and Western Blotting

This protocol details the procedure to demonstrate the this compound-induced interaction between CDK12 and DDB1.

  • Cell Treatment and Lysis:

    • Culture cells (e.g., HEK293T or MDA-MB-231) to 70-80% confluency.

    • Treat the cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 4 hours).

    • Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against CDK12 or a relevant tag (e.g., anti-FLAG if using tagged proteins) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

    • Wash the beads three to five times with lysis buffer.

  • Elution and Sample Preparation:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Probe the membrane with primary antibodies against DDB1, Cyclin K, and CDK12 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro Ubiquitination Assay

This protocol is designed to demonstrate the this compound-dependent ubiquitination of Cyclin K.

  • Reaction Setup:

    • In a microfuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):

      • E1 ubiquitin-activating enzyme

      • E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)

      • Recombinant CUL4-RBX1-DDB1 E3 ligase complex

      • Recombinant CDK12/Cyclin K complex

      • Ubiquitin

      • This compound or DMSO control

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and western blotting using an anti-Cyclin K antibody to detect the appearance of higher molecular weight polyubiquitinated Cyclin K species.

X-Ray Crystallography

The following provides an overview of the crystallization conditions for the this compound ternary complex.[3][8]

  • Protein Expression and Purification:

    • Express human CDK12 and Cyclin K in Sf9 insect cells using a baculovirus expression system.

    • Purify the CDK12/CycK complex using affinity and size-exclusion chromatography.

    • Express and purify DDB1 separately.

  • Complex Formation and Crystallization:

    • Incubate the purified CDK12/CycK complex with a molar excess of this compound.

    • For the ternary complex, mix the this compound-bound CDK12/CycK with purified DDB1.

    • Set up crystallization trials using the hanging drop vapor diffusion method at 15-20°C.

    • Crystals of the this compound-CDK12/CycK complex have been grown in conditions containing Mops buffer and polyethylene (B3416737) glycol.[8]

    • The ternary complex (DDB1/SR-4835/CDK12/CycK) has been crystallized and its structure solved to a resolution of 3.9 Å (PDB: 9FMR).[3]

In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general approach for evaluating the in vivo efficacy of this compound.[1]

  • PDX Model Establishment:

    • Implant tumor fragments from a triple-negative breast cancer patient subcutaneously into immunocompromised mice (e.g., NSG mice).

    • Allow the tumors to grow to a palpable size.

  • Treatment Regimen:

    • Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups:

      • Vehicle control

      • This compound (e.g., 20 mg/kg, oral gavage, daily)[6]

      • DNA-damaging agent (e.g., cisplatin) or PARP inhibitor

      • Combination of this compound and the other agent

  • Tumor Growth Monitoring:

    • Measure tumor volume with calipers regularly (e.g., twice weekly).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for pharmacodynamic studies, such as western blotting for DDR proteins or immunohistochemistry.

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action that combines the targeted inhibition of CDK12/13 with the induced degradation of Cyclin K. This technical guide provides a foundational understanding of its molecular and cellular effects, supported by detailed experimental protocols to facilitate further research and development. The ability of this compound to induce a "BRCAness" phenotype opens up new avenues for combination therapies in cancers that are otherwise difficult to treat.

References

SR-4835: A Deep Dive into its CDK12/13 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] This technical guide provides a comprehensive overview of its selectivity, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Biochemical Selectivity and Potency

This compound demonstrates remarkable selectivity for CDK12 and CDK13 over a broad panel of other kinases. In a screening against over 450 kinases, this compound showed minimal off-target activity.[3][4] Its potent inhibitory activity against CDK12 and CDK13 is highlighted by low nanomolar IC50 and Kd values.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypePotency (nM)
CDK12 IC50 (ADP-Glo)99.0 ± 10.5[4]
Kd (Binding Affinity)98[1][4]
CDK13 IC504.9[1]
GSK3B Kd810[4]
GSK3A Kd1200[4]
CDK6 Kd5100[4]

Mechanism of Action: An ATP-Competitive Inhibitor and Molecular Glue

This compound functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK12 and CDK13.[2][3][5] Structural studies have revealed that it interacts with key residues in the kinase hinge region, including Tyr-815, Met-816, and Asp-819 of CDK12.[3]

A unique aspect of this compound's mechanism is its function as a "molecular glue."[6][7] It facilitates the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[6] This degradation of Cyclin K is a key contributor to the cellular effects of this compound.

cluster_0 This compound Mediated Cyclin K Degradation SR4835 This compound CDK12_CycK CDK12/Cyclin K Complex SR4835->CDK12_CycK Binds DDB1 DDB1-CUL4-RBX1 E3 Ligase SR4835->DDB1 CDK12_CycK->DDB1 Recruits Proteasome Proteasome CDK12_CycK->Proteasome Targets for Degradation Ub Ubiquitin DDB1->Ub Adds Ub->CDK12_CycK to Cyclin K Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Results in

Caption: this compound molecular glue mechanism.

Cellular Effects

In cellular contexts, this compound's inhibition of CDK12/13 leads to several key downstream effects. It suppresses the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2), with an EC50 of 100 nM in In-Cell Western assays.[3] This disruption of transcriptional regulation leads to decreased expression of core DNA Damage Response (DDR) proteins, such as ATM and RAD51.[1][2] Consequently, this compound synergizes with DNA-damaging agents and PARP inhibitors to induce cell death in cancer cells, particularly in triple-negative breast cancer (TNBC).[1][6]

Experimental Protocols

Radioactive Kinase Assay (for IC50 Determination)

This protocol is adapted from in vitro kinase assays used to characterize this compound.[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant CDK12/CycK or CDK13/CycK kinase (e.g., 0.2 µM), a suitable substrate (e.g., 100 µM pS7-CTD or 50 µM His-c-Myc), and [γ-³²P]ATP (e.g., 0.2 mM) in kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 nM to 1 mM) to the reaction mixtures. Include a DMSO control.

  • Initiation and Incubation: Initiate the kinase reaction by adding the substrate. Incubate the reactions for a defined period (e.g., 20-60 minutes) at 30°C.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixtures onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

cluster_workflow In Vitro Kinase Assay Workflow A Prepare Kinase Reaction Mix (Kinase, ATP, Buffer) B Add this compound (or DMSO control) A->B C Add Substrate & Incubate B->C D Stop Reaction C->D E Detect Signal (e.g., ³²P incorporation) D->E F Analyze Data & Determine IC50 E->F

References

SR-4835 Induced Cyclin K Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13. Beyond its kinase inhibition activity, this compound functions as a molecular glue, inducing the targeted degradation of Cyclin K, the regulatory partner of CDK12. This targeted protein degradation is mediated by the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to the CDK12-Cyclin K complex. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on Cyclin K degradation, and presents key quantitative data and experimental methodologies for its study.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and transcription.[1][2] CDK12, in complex with Cyclin K, plays a vital role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcription elongation and co-transcriptional processing.[3][4][5] Dysregulation of CDK12 activity has been implicated in various cancers, making it an attractive therapeutic target.[3][6][7]

This compound is a small molecule inhibitor that not only inhibits the kinase activity of CDK12 and CDK13 but also uniquely promotes the proteasomal degradation of Cyclin K.[4][6] This dual mechanism of action makes this compound a valuable tool for studying CDK12 biology and a promising candidate for cancer therapy, particularly in triple-negative breast cancer.[1][8][9][10][11] This document serves as a technical resource for researchers interested in the molecular mechanisms of this compound.

Mechanism of Action: A Molecular Glue for Cyclin K Degradation

This compound acts as a "molecular glue" to facilitate the interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex.[4][5][6][12][13][14][15] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][6][16] The benzimidazole (B57391) side-chain of this compound has been identified as a critical component for this molecular glue activity.[4][5][6]

The proposed signaling pathway is as follows:

SR4835_Pathway cluster_SR4835 This compound Action cluster_CDK12_Complex CDK12/Cyclin K Complex cluster_E3_Ligase CRL4 E3 Ubiquitin Ligase SR4835 This compound CDK12 CDK12 SR4835->CDK12 binds to CycK Cyclin K CDK12->CycK forms complex DDB1 DDB1 CDK12->DDB1 recruits (mediated by this compound) Proteasome Proteasome CycK->Proteasome targeted for degradation CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->CycK ubiquitinates Ub Ubiquitin

Caption: this compound induced Cyclin K degradation pathway.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound's activity.

Parameter Value Target Assay Type Reference
IC₅₀99 nMCDK12Cell-free kinase assay[8][17]
Kd98 nMCDK12Cell-free binding assay[8][17]
IC₅₀4.9 nMCDK13Cell-free kinase assay[8]
Kd4.9 nMCDK13Cell-free binding assay[17]
EC₅₀100 nMSer2 PhosphorylationIn-Cell Western[1][9]
DC₅₀~90 nMCyclin K DegradationHiBiT assay[16]
Cell Line Condition Cyclin K Half-life Reference
A375DMSO (Control)> 120 min[2]
A375This compound (1 µM)47.8 min[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of CDK12/Cyclin K.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_protocol Protocol Enzyme Recombinant CDK12/CycK Incubate Incubate Enzyme + this compound Enzyme->Incubate Substrate Substrate (e.g., pS7-CTD) Add_Substrate_ATP Add Substrate + [γ-³²P]ATP Substrate->Add_Substrate_ATP ATP [γ-³²P]ATP ATP->Add_Substrate_ATP SR4835 This compound (various conc.) SR4835->Incubate Incubate->Add_Substrate_ATP Reaction Kinase Reaction Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure Measure ³²P Incorporation Stop_Reaction->Measure

Caption: Workflow for an in vitro kinase assay.

Methodology:

  • Recombinant CDK12/Cyclin K is incubated with varying concentrations of this compound.[3]

  • The kinase reaction is initiated by the addition of a suitable substrate (e.g., a peptide corresponding to the C-terminal domain of RNA Polymerase II) and [γ-³²P]ATP.[3]

  • The reaction is allowed to proceed for a defined period and then stopped.

  • The incorporation of ³²P into the substrate is quantified to determine the level of kinase inhibition.[3]

Immunoblotting for Cyclin K Degradation

This method is used to visualize the reduction in Cyclin K protein levels upon this compound treatment.

Methodology:

  • Culture cells (e.g., A375 melanoma cells) to the desired confluency.

  • Treat cells with this compound at various concentrations and for different durations. A vehicle control (DMSO) should be included.

  • Lyse the cells and quantify the total protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for Cyclin K.

  • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the protein bands using a suitable detection reagent.

  • A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Cycloheximide (B1669411) (CHX) Chase Assay

This assay is performed to determine the effect of this compound on the stability of the Cyclin K protein.

CHX_Chase_Workflow Start Culture Cells Treat Treat with CHX (100 µg/mL) +/- this compound (1 µM) Start->Treat Collect Collect Cell Lysates at Different Time Points Treat->Collect Analyze Analyze Cyclin K levels by Immunoblotting Collect->Analyze Quantify Quantify Band Intensity and Calculate Half-life Analyze->Quantify

Caption: Workflow for a cycloheximide chase assay.

Methodology:

  • Cells are treated with cycloheximide (CHX), a protein synthesis inhibitor, to block de novo protein production.[2][6]

  • Concurrently, cells are treated with either this compound or a vehicle control.[2][6]

  • Cell lysates are collected at various time points after treatment.[2][6]

  • Cyclin K protein levels at each time point are analyzed by immunoblotting.

  • The rate of Cyclin K degradation is determined by quantifying the band intensities, and the protein half-life is calculated.[2]

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the this compound-induced interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ligase.

Methodology:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Incubate the cell lysate with an antibody targeting one of the proteins of interest (e.g., anti-CDK12 or anti-DDB1).

  • Use protein A/G beads to pull down the antibody-protein complex.

  • Wash the beads to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by immunoblotting to detect the presence of the interacting partners. An increase in the co-immunoprecipitated protein in the this compound treated sample indicates an induced interaction.[4][6]

Structure-Activity Relationship

The crystal structure of the ternary complex of DDB1, this compound, and the CDK12/CycK complex has been solved, providing a structural basis for the molecular glue mechanism.[3][12][13][16][18] this compound binds in the ATP-binding pocket of CDK12 and its 5,6-dichloro benzimidazole moiety forms direct contacts with DDB1, bridging the interaction between the kinase and the E3 ligase component.[12][16] This structural understanding is crucial for the rational design of new and more potent molecular glues targeting Cyclin K for degradation.[7][12][13]

Conclusion

This compound represents a novel class of CDK12/13 inhibitors that function as molecular glues to induce the degradation of Cyclin K. This dual mechanism of kinase inhibition and targeted protein degradation provides a powerful tool for cancer therapy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology to further explore the therapeutic potential of this compound and to design next-generation molecular glue degraders.

References

The Impact of SR-4835 on RNA Polymerase II Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-4835 is a potent and highly selective, orally bioavailable, dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] These kinases are critical regulators of gene transcription, primarily through their role in phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[5][6] Inhibition of CDK12/13 by this compound leads to a significant reduction in RNAPII CTD phosphorylation, particularly at the Serine 2 position, which disrupts transcription elongation and downregulates the expression of key DNA Damage Response (DDR) genes.[2][7] This mechanism underlies the compound's potent anti-cancer activity, especially its synergy with PARP inhibitors and DNA-damaging agents in triple-negative breast cancer (TNBC) and other malignancies.[3][4][8][9] Furthermore, recent studies have uncovered a novel mechanism of action, revealing that this compound also functions as a "molecular glue," inducing the proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[9][10][11] This guide provides an in-depth analysis of the core mechanism of this compound, focusing on its direct effects on RNAPII phosphorylation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: Inhibition of RNAPII CTD Phosphorylation

The transcriptional cycle is tightly regulated by the dynamic phosphorylation of the RNAPII CTD, a repeating heptapeptide (B1575542) sequence of Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[5][7][12] Different phosphorylation patterns, often called the "CTD code," recruit specific factors that control transcription initiation, elongation, and termination.[13][14]

  • Initiation: Transcription factor TFIIH, which contains CDK7, phosphorylates Serine 5 (Ser5) residues, facilitating promoter clearance.[6][13]

  • Elongation: After promoter escape, Positive Transcription Elongation Factor b (P-TEFb), containing CDK9, further phosphorylates the CTD. Subsequently, the CDK12/Cyclin K complex is recruited to elongating RNAPII, where it extensively phosphorylates Serine 2 (Ser2) residues.[1][6][7] This Ser2 phosphorylation is a hallmark of productive transcription elongation and is crucial for the processivity of RNAPII, especially through long genes.[7][12]

This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK12 and CDK13, directly blocking their kinase activity.[1][2][4] The primary consequence of this action is a dramatic, genome-wide reduction in the phosphorylation of RNAPII CTD at Ser2.[2][7] This inhibition of Ser2 phosphorylation impairs transcription elongation, leading to premature termination and the downregulation of genes involved in the DDR pathway, such as BRCA1, ATM, and ATR, which are characteristically long.[5][15]

In a distinct but complementary mechanism, this compound has been shown to act as a molecular glue. It promotes the formation of a ternary complex between CDK12 and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[9][10][16] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, further incapacitating the CDK12 kinase complex.[9][10]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

ParameterTargetValueAssay TypeReference
IC₅₀ CDK1299 nMCell-free kinase assay[3][4]
K_d_ CDK1298 nMBinding assay[3][4]
IC₅₀ CDK134.9 nMCell-free kinase assay[3]
K_d_ CDK134.9 nMBinding assay[4]

Table 1: In Vitro Inhibitory and Binding Activity of this compound.

ParameterEffectValueAssay TypeReference
EC₅₀ Inhibition of RNAPII Ser2 Phosphorylation100 nMIn-Cell Western Assay[2][8]

Table 2: Cellular Activity of this compound.

Signaling Pathways and Experimental Workflows

Visualizations (Graphviz DOT Language)

Caption: The RNA Polymerase II CTD phosphorylation cycle.

SR4835_Inhibition cluster_result Result SR4835 This compound CDK12_CycK CDK12 / Cyclin K Complex SR4835->CDK12_CycK Inhibits (ATP-competitive) RNAPII_CTD RNAPII CTD (pSer5) CDK12_CycK->RNAPII_CTD Phosphorylates Ser2 CDK12_CycK:e->RNAPII_CTD:w pSer2_CTD RNAPII CTD (pSer2/pSer5) Elongation Transcription Elongation (DDR Genes) pSer2_CTD->Elongation Impaired

Caption: Direct kinase inhibition mechanism of this compound.

SR4835_Molecular_Glue cluster_complex Ternary Complex Formation SR4835 This compound CDK12 CDK12 SR4835->CDK12 binds DDB1 DDB1 (E3 Ligase Adaptor) SR4835->DDB1 recruits CycK Cyclin K CDK12->CycK binds Proteasome Proteasome CycK->Proteasome Targeted to CUL4 CUL4-RBX1 E3 Ligase DDB1->CUL4 part of CUL4->CycK Ubiquitinates (Ub) Degradation Cyclin K Degradation Proteasome->Degradation leads to

Caption: this compound acts as a molecular glue to induce Cyclin K degradation.

Experimental Protocols

In-Cell Western Assay for RNAPII Phosphorylation

This protocol is designed to quantify the effect of this compound on RNAPII Ser2 phosphorylation levels within cells.

1. Cell Plating:

  • Plate cells (e.g., MDA-MB-231 TNBC cells) in 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Remove the old medium from the cells and add the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for a specified period (e.g., 4-6 hours) to allow for target engagement and downstream effects.

3. Cell Fixation and Permeabilization:

  • Remove the treatment medium and wash the cells once with 1X PBS.

  • Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Wash the wells three times with 1X PBS containing 0.1% Triton X-100 to permeabilize the cells.

4. Blocking and Antibody Incubation:

  • Block non-specific binding by adding a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.

  • Prepare primary antibody solutions in the blocking buffer. Use a rabbit anti-RNAPII CTD repeat YSPTSPS (phospho S2) antibody and a mouse anti-GAPDH or other normalization antibody.

  • Incubate the cells with the primary antibody cocktail overnight at 4°C.

5. Secondary Antibody Incubation and Imaging:

  • Wash the wells five times with PBS containing 0.1% Tween-20.

  • Add fluorescently-labeled secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Wash the wells five times with PBS-T.

6. Data Acquisition and Analysis:

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the fluorescence intensity for both the phospho-Ser2 signal (800 nm channel) and the normalization control (700 nm channel).

  • Normalize the phospho-Ser2 signal to the loading control signal.

  • Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the EC₅₀ value.

In Vitro CDK12/CycK Kinase Assay

This protocol outlines a method to determine the IC₅₀ of this compound against recombinant CDK12.

1. Reagents and Materials:

  • Recombinant human CDK12/Cyclin K complex.

  • Kinase substrate: A synthetic peptide derived from the RNAPII CTD.

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • This compound stock solution in DMSO.

  • 96-well filter plates and stop solution (e.g., phosphoric acid).

2. Assay Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In each well of a 96-well plate, combine the kinase buffer, a fixed concentration of the CDK12/CycK enzyme, and the serially diluted this compound or DMSO vehicle.

  • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the CTD peptide substrate and [γ-³²P]ATP. The final ATP concentration should be close to its Michaelis-Menten constant (K_m_) for accurate IC₅₀ determination.[1]

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.

3. Signal Detection:

  • Spot the reaction mixture onto a filter paper or capture it on a filter plate that binds the peptide substrate.

  • Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound exerts a potent and multi-faceted inhibitory effect on the CDK12/13-RNAPII axis. Its primary mechanism involves the direct, ATP-competitive inhibition of CDK12/13 kinase activity, leading to a profound and selective reduction in RNAPII CTD Ser2 phosphorylation. This event disrupts transcription elongation, particularly of long genes integral to the DNA damage response, creating a synthetic lethal vulnerability that can be exploited in combination with PARP inhibitors or chemotherapy. The discovery of its additional function as a molecular glue that promotes Cyclin K degradation further solidifies its profile as a robust and specific modulator of this critical transcriptional pathway. The data and protocols presented herein provide a comprehensive framework for understanding and investigating the impact of this compound on RNAPII phosphorylation for researchers in oncology and drug development.

References

SR-4835: A Molecular Glue Inhibitor Targeting the DNA Damage Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Beyond its kinase inhibition, this compound uniquely functions as a molecular glue, promoting the proteasomal degradation of cyclin K.[4][5][6] This dual mechanism of action leads to the downregulation of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells and sensitizing them to DNA-damaging agents and PARP inhibitors.[4][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • ATP-Competitive Inhibition of CDK12/13: As a potent dual inhibitor, this compound binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates.[8][9] A key substrate of the CDK12-cyclin K complex is the C-terminal domain (CTD) of RNA polymerase II (Pol II).[8][9][10] Inhibition of Pol II phosphorylation at Serine 2 (Ser2) by this compound disrupts transcription elongation and leads to the premature cleavage and polyadenylation of transcripts, particularly for long genes that are enriched for DDR pathway components.[7][9][10] This results in the downregulation of critical DDR proteins such as BRCA1, ATM, and RAD51.[5][10]

  • Molecular Glue-Mediated Degradation of Cyclin K: Uniquely, this compound acts as a molecular glue to induce the formation of a ternary complex between CDK12, its binding partner cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5] The degradation of cyclin K further inactivates CDK12, amplifying the effect of direct kinase inhibition and contributing to the suppression of DDR gene expression.[4] The benzimidazole (B57391) side-chain of this compound has been identified as crucial for this molecular glue activity.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and cell-based assays.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration
TargetAssay TypeValueReference
CDK12IC5099 nM[1][2][3]
CDK12Kd98 nM[1][2]
CDK13Kd4.9 nM[1][2]
CDK12/CycKKd (for ternary complex with DDB1)54.3 ± 5.4 nM[4]
Table 2: Cell-Based Efficacy
Cell LineAssayEndpointValueReference
A549 (HiBiT-CycK)HiBiT AssayDC50 (Cyclin K degradation)~90 nM[4]
MDA-MB-231In-Cell WesternEC50 (Ser2 phosphorylation block)100 nM[9][11]
A375Proliferation AssayIC50117.5 nM[10]
Colo829Proliferation AssayIC50104.5 nM[10]
WM164Proliferation AssayIC50109.6 nM[10]
WM983AProliferation AssayIC5080.7 nM[10]
WM983BProliferation AssayIC50160.5 nM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.

Cell Proliferation (Clonogenic) Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

  • Cell Seeding: Plate 500 cells per well in 6-well dishes in triplicate and allow them to adhere overnight.

  • Compound Treatment: Add this compound at various concentrations to the medium and incubate for 72 hours.

  • Colony Growth: Replace the drug-containing medium with fresh medium and allow cells to grow for 7 to 10 days, changing the medium every 2 to 3 days.

  • Staining and Quantification: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet. After washing and drying, the colonies can be counted.

Immunoblotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins, such as cyclin K, and phosphorylation events, like on RNA Pol II.

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. For degradation studies, pre-treatment with a proteasome inhibitor like MG132 can be included.[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., cyclin K, p-Ser2 RNAPII, total RNAPII, DDR proteins, and a loading control like tubulin or GAPDH). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CRISPR/Cas9 Loss-of-Function Screen

This genetic screen can identify genes that are essential for the cytotoxic effects of this compound.

  • Library Transduction: Infect a cell line (e.g., A375 melanoma cells) with a genome-wide lentiviral gRNA library.[5]

  • Drug Selection: Treat the infected cell population with either vehicle (DMSO) or a cytotoxic concentration of this compound.[5]

  • Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells, extract genomic DNA, and amplify the gRNA sequences using PCR. Use next-generation sequencing to determine the abundance of each gRNA in the treated versus the control populations.[5]

  • Data Analysis: Analyze the sequencing data to identify gRNAs that are depleted (synthetic lethal genes) or enriched (rescue genes) in the this compound-treated population.[5]

Experimental Workflow Diagram

Experimental_Workflows cluster_clonogenic Clonogenic Assay cluster_immunoblot Immunoblotting cluster_crispr CRISPR/Cas9 Screen A1 Seed 500 cells/well A2 Treat with this compound (72 hours) A1->A2 A3 Grow colonies (7-10 days) A2->A3 A4 Fix, Stain, and Count A3->A4 B1 Cell Treatment (this compound +/- MG132) B2 Cell Lysis & Protein Quantification B1->B2 B3 SDS-PAGE & Membrane Transfer B2->B3 B4 Antibody Incubation (Primary & Secondary) B3->B4 B5 ECL Detection B4->B5 C1 Infect cells with gRNA library C2 Treat with this compound or DMSO C1->C2 C3 Harvest survivors & Extract gDNA C2->C3 C4 Amplify & Sequence gRNAs C3->C4 C5 Identify depleted/enriched gRNAs C4->C5 Therapeutic_Synergy SR4835 This compound Inhibition CDK12/13 Inhibition & Cyclin K Degradation SR4835->Inhibition DDR_down Downregulation of DDR Genes Inhibition->DDR_down ICD Immunogenic Cell Death Inhibition->ICD BRCAness "BRCAness" Phenotype DDR_down->BRCAness Synergy_Node Therapeutic Synergy BRCAness->Synergy_Node PARPi PARP Inhibitors (e.g., Olaparib) Synergy_Node->PARPi Chemo DNA-Damaging Chemo (e.g., Cisplatin) Synergy_Node->Chemo Immuno Immune Checkpoint Blockade (e.g., anti-PD-1) Synergy_Node->Immuno ICD->Synergy_Node

References

The Molecular Glue SR-4835: A Technical Guide to its Application in Melanoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of SR-4835, a selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in the context of melanoma research. This compound has emerged as a significant tool for investigating the vulnerabilities of melanoma cells, particularly those with BRAF mutations. This document provides a comprehensive overview of its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for its use in the laboratory.

Core Mechanism of Action: A Molecular Glue for Cyclin K Degradation

This compound functions as a molecular glue, a novel mechanism of action that distinguishes it from other CDK12 inhibitors.[1][2][3][4] Instead of solely blocking the kinase activity of CDK12, this compound facilitates the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical regulatory partner of CDK12.[1][2][3][5] The degradation of cyclin K effectively inactivates the CDK12-cyclin K complex, leading to downstream effects that are cytotoxic to melanoma cells.[1][4] The cytotoxicity of this compound is dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][2][3]

The benzimidazole (B57391) side-chain of this compound is crucial for its molecular glue activity.[1][2] This was determined through docking studies and structure-activity relationship analyses.[1][2]

Signaling Pathway of this compound-induced Cyclin K Degradation

SR4835_Mechanism cluster_0 This compound Mediated Protein Degradation SR4835 This compound CDK12_CycK CDK12-Cyclin K Complex SR4835->CDK12_CycK Binds to DDB1 DDB1 CDK12_CycK->DDB1 Forms ternary complex with Proteasome Proteasome CDK12_CycK->Proteasome Targeted for degradation CUL4_RBX1 CUL4-RBX1 DDB1->CUL4_RBX1 Ub_Ligase CUL4-RBX1-DDB1 E3 Ubiquitin Ligase Ub_Ligase->CDK12_CycK Ubiquitinates Cyclin K Ubiquitin Ubiquitin Ubiquitin->Ub_Ligase Recruited by Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degrades

This compound acts as a molecular glue to degrade Cyclin K.

Quantitative Data on this compound in Melanoma Models

The following tables summarize key quantitative data from preclinical studies of this compound in BRAF-mutated melanoma cell lines.

Cell LineIC50 (nM) for Cell Proliferation Inhibition (96h treatment)
A375117.5[6]
Colo829104.5[6]
WM164109.6[6]
WM983A80.7[6][7]
WM983B160.5[6][7]
Table 1: this compound IC50 values for proliferation inhibition in various BRAF-mutated melanoma cell lines.
ParameterValueCell Line
Cyclin K half-life (DMSO control)> 120 minA375
Cyclin K half-life (+ 1 µM this compound)47.8 minA375
IC50 for A375 proliferation (this compound alone)58 nMA375
IC50 for A375 proliferation (this compound + 0.5 µM MLN4924)216 nMA375
Table 2: Effect of this compound on Cyclin K stability and cell proliferation in A375 melanoma cells.

Impact on DNA Damage Response (DDR) Genes

Inhibition of the CDK12-cyclin K complex by this compound leads to a reduction in the expression of genes involved in the DNA Damage Response (DDR). This suggests a potential for synthetic lethality when combined with DNA-damaging agents or PARP inhibitors.[8]

GeneTreatment
BRCA1Decreased expression with 30 nM and 100 nM this compound (6h)[5][7]
RAD51Decreased expression with 30 nM and 100 nM this compound (6h)[5][7]
ATMDecreased expression with 30 nM and 100 nM this compound (6h)[5][7]
XRCC2Decreased expression with 30 nM and 100 nM this compound (6h)[7]
FANCIDecreased expression with 30 nM and 100 nM this compound (6h)[7]
FANCD2Decreased expression with 30 nM and 100 nM this compound (6h)[7]
Table 3: Effect of this compound on the expression of DNA Damage Response (DDR) genes in A375 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in melanoma research.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of melanoma cell lines.

Materials:

  • BRAF-mutated melanoma cell lines (e.g., A375, Colo829, WM164, WM983A, WM983B)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Immunoblotting for Cyclin K Degradation

Objective: To assess the effect of this compound on the protein levels of cyclin K.

Materials:

  • Melanoma cell lines

  • This compound

  • THZ531 (as a control CDK12 inhibitor)

  • MG132 (proteasome inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Plate melanoma cells and treat them with the desired concentrations of this compound or THZ531 for the specified duration (e.g., 2 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Cyclin K overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-GAPDH antibody as a loading control.

Quantitative Real-Time PCR (qPCR) for DDR Gene Expression

Objective: To quantify the changes in mRNA expression of DDR genes in response to this compound treatment.

Materials:

  • Melanoma cells

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for DDR genes (e.g., BRCA1, RAD51, ATM) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Treat melanoma cells with this compound (e.g., 30 nM and 100 nM) for 6 hours.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reactions with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Experimental and Logical Workflows

CRISPR/Cas9 Loss-of-Function Screen Workflow

This workflow identifies genes that, when knocked out, confer resistance to this compound, thereby revealing the cellular machinery required for its cytotoxic activity.

CRISPR_Screen_Workflow cluster_1 CRISPR/Cas9 Screen for this compound Resistance start Start: Melanoma Cell Line (e.g., A375) transduction Transduce with lentiviral sgRNA library start->transduction selection Select transduced cells (e.g., with puromycin) transduction->selection treatment Treat with this compound or Vehicle (DMSO) selection->treatment culture Culture for 14 days treatment->culture dna_extraction Genomic DNA Extraction culture->dna_extraction pcr PCR amplification of sgRNA sequences dna_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Bioinformatic Analysis: Identify enriched sgRNAs in this compound treated cells ngs->analysis result Result: Identification of genes involved in this compound -induced cytotoxicity analysis->result

Workflow for identifying genes mediating this compound cytotoxicity.
Logical Relationship for this compound's Molecular Glue Activity

This diagram illustrates the logical dependencies that confirm this compound's function as a molecular glue.

Logical_Relationship cluster_2 Evidence for this compound as a Molecular Glue observation1 This compound induces Cyclin K degradation conclusion Conclusion: This compound acts as a molecular glue observation1->conclusion observation2 Proteasome inhibitor (MG132) rescues Cyclin K degradation observation2->conclusion observation3 CRISPR screen identifies CUL4-RBX1-DDB1 complex components as essential for This compound cytotoxicity observation3->conclusion observation4 This compound promotes interaction between CDK12 and DDB1 observation4->conclusion

Logical framework supporting the molecular glue mechanism.

References

SR-4835: A Novel Therapeutic Approach Targeting Transcriptional Dependencies in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of SR-4835 in Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for metastatic and chemoresistant disease. Emerging evidence has identified Cyclin-Dependent Kinase 12 (CDK12) as a critical regulator of oncogenic processes in CRC, including transcription, DNA repair, and the maintenance of cancer stem cells. This compound, a potent and selective dual inhibitor of CDK12 and its close homolog CDK13, has shown considerable promise in preclinical models of CRC. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound

This compound is a small molecule, ATP-competitive, reversible inhibitor of CDK12 and CDK13.[1][2] These kinases are crucial components of the transcriptional machinery, primarily involved in regulating the elongation phase of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][4] In colorectal cancer, CDK12 is frequently overexpressed and plays a pivotal role in driving tumor initiation, outgrowth, and metastasis.[3][5] It achieves this by orchestrating the expression of super-enhancer (SE)-associated oncogenes and genes involved in the DNA Damage Response (DDR) pathway.[3][6] this compound's unique mechanism, which includes inducing the degradation of CDK12's binding partner, Cyclin K, positions it as a promising therapeutic agent for a defined subset of CRC patients.[7][8]

Core Mechanism of Action: A Molecular Glue Degrader

Unlike a simple kinase inhibitor, this compound functions as a "molecular glue."[1][7][8] Its primary mechanism involves inducing the proteasomal degradation of Cyclin K (CCNK), the essential regulatory partner for both CDK12 and CDK13.

  • Ternary Complex Formation : this compound binds to the ATP-binding pocket of CDK12, inducing a conformational change that promotes an interaction between the CDK12/Cyclin K complex and DDB1, an adaptor protein for the CUL4-RBX1 E3 ubiquitin ligase complex.[7][8]

  • Ubiquitination and Degradation : This drug-induced ternary complex (CDK12/Cyclin K—this compound—DDB1) leads to the ubiquitination of Cyclin K.[7][8]

  • Proteasomal Targeting : Ubiquitinated Cyclin K is subsequently targeted for degradation by the proteasome. The loss of Cyclin K leads to the concomitant degradation of its partner, CDK12, thereby ablating the kinase's function.[7][9]

This molecular glue activity is a key differentiator from other CDK12 inhibitors like THZ531, which do not induce Cyclin K degradation, and it correlates with this compound's enhanced ability to inhibit cell growth.[8][10]

SR4835_Mechanism cluster_0 Normal State cluster_1 This compound Intervention cluster_2 Downstream Effect CDK12 CDK12 CycK Cyclin K CDK12->CycK Forms active complex CDK12_2 CDK12 SR4835 This compound Ternary Ternary Complex (CDK12/CycK-SR4835-DDB1) SR4835->Ternary DDB1 DDB1-CUL4 E3 Ligase DDB1->Ternary Recruited Ub Ubiquitination of Cyclin K Ternary->Ub CDK12_2->Ternary Recruited CycK_2 Cyclin K CycK_2->Ternary Recruited Degradation Proteasomal Degradation of Cyclin K & CDK12 Ub->Degradation Inhibition Inhibition of Transcriptional Elongation Degradation->Inhibition

Fig. 1: Mechanism of this compound as a molecular glue degrader.

Affected Signaling Pathways in Colorectal Cancer

The degradation of the CDK12/Cyclin K complex by this compound has profound and pleiotropic effects on oncogenic signaling pathways in CRC.

  • Inhibition of Super-Enhancer (SE) Driven Transcription : CDK12 is a critical component for the transcription of genes regulated by super-enhancers, which are clusters of enhancers that drive high-level expression of genes defining cell identity and oncogenic states.[3] In CRC, this compound treatment leads to the downregulation of key SE-associated oncogenes, including BCL2L1 (encoding the anti-apoptotic protein Bcl-XL) and CCDC137, thereby inhibiting cell survival, proliferation, and stemness.[3]

  • Disruption of the DNA Damage Response (DDR) : CDK12 is essential for the transcription of core DDR genes, such as BRCA1, ATM, FANCI, and RAD51.[11][12] By inhibiting CDK12, this compound impairs the cell's ability to repair DNA damage, leading to genomic instability and apoptosis.[3][12] This creates a synthetic lethal vulnerability that can be exploited by co-administering PARP inhibitors or DNA-damaging chemotherapies like oxaliplatin (B1677828) and irinotecan.[7][8]

  • Modulation of the Wnt/β-catenin Pathway : The Wnt/β-catenin signaling pathway is aberrantly activated in the vast majority of colorectal cancers. Studies have shown that CDK12-mediated activation of this pathway is implicated in maintaining the malignant phenotype and stemness of CRC cells.[5][13] Inhibition of CDK12 with this compound is therefore proposed to counteract the self-renewal of CRC cancer stem cells (CSCs) by suppressing this critical pathway.[5][13]

Downstream_Pathways cluster_0 Transcriptional Dysregulation cluster_1 Cellular Outcomes SR4835 This compound CDK12 CDK12/Cyclin K Degradation SR4835->CDK12 PolII p-RNA Pol II (Ser2) ↓ CDK12->PolII Wnt Wnt/β-catenin Signaling ↓ CDK12->Wnt SE Super-Enhancer Driven Transcription ↓ PolII->SE DDR DDR Gene Transcription ↓ PolII->DDR Metastasis Metastasis ↓ SE->Metastasis Proliferation Proliferation ↓ SE->Proliferation Apoptosis Apoptosis ↑ DDR->Apoptosis (Synthetic Lethality) Wnt->Proliferation Stemness Stemness ↓ Wnt->Stemness

Fig. 2: Downstream signaling pathways affected by this compound.

Quantitative Data on Preclinical Efficacy

In Vitro Activity

This compound demonstrates potent anti-proliferative effects across various CRC cell lines. The sensitivity appears to be more pronounced in models representing the consensus molecular subtype 4 (CMS4), which is characterized by mesenchymal features and a poor prognosis.[7]

Cell LineTypeIC₅₀ (nM)Reference
HCT116Colorectal Carcinoma~15-68[3]
SW620Colorectal Adenocarcinoma~15-68[3]
HCT8Colorectal Adenocarcinoma~15-68[3]
COLO205Colorectal Adenocarcinoma~15-68[3]

Table 1: In Vitro Proliferative Inhibition by this compound in CRC Cell Lines. IC₅₀ values were determined by CCK8 assay after 68 hours of treatment.

In Vivo Efficacy

Preclinical studies using mouse models have validated the anti-tumor activity of this compound in vivo.

Model TypeCell Line / SourceDosage & AdministrationKey OutcomesReference
Subcutaneous XenograftHCT11620 mg/kg, oral, 5 days/weekSignificantly reduced tumor volume and weight.[3][6]
Patient-Derived Xenograft (PDX)TSC03 (NCT02-sensitive)20 mg/kg, oral, 5 days/weekHalted tumor growth.[7]
Patient-Derived Xenograft (PDX)TSC60 (NCT02-resistant)20 mg/kg, oral, 5 days/weekTumors continued to grow (resistance observed).[7]
Orthotopic Liver Metastasis ModelHCT11620 mg/kg, oral, 5 days/week for ~2 monthsSuppressed metastatic nodules on the liver surface.[3]

Table 2: Summary of this compound In Vivo Efficacy in CRC Models.

Detailed Experimental Protocols

Cell Viability / Proliferation Assay (CCK8)
  • Cell Seeding : Plate CRC cells (e.g., HCT116, SW620) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment : Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation : Incubate the plates for the desired time period (e.g., 68-72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Final Incubation : Incubate for 1-4 hours at 37°C.

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis : Treat cells with this compound for the specified duration (e.g., 6, 24, or 48 hours).[3] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA protein assay.

  • SDS-PAGE : Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-RNA Pol II Ser2, anti-CDK12, anti-Cyclin K, anti-cleaved Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Patient-Derived Xenograft (PDX) Study
  • Animal Model : Use immunodeficient mice (e.g., NSG mice).[7]

  • Tumor Implantation : Subcutaneously inject tumor spheroids or fragments from patient-derived CRC cultures (e.g., TSC03, TSC60).[7]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization : Randomize mice into vehicle and treatment groups.

  • Drug Formulation & Administration : Prepare this compound at 20 mg/kg in a vehicle solution (e.g., 10% DMSO / 90% of 30% Hydroxypropyl-β-Cyclodextrin in water).[7] Administer the drug orally, 5 days per week.

  • Monitoring : Monitor tumor volume using caliper measurements (Volume = 0.5 × length × width²) and animal body weight twice weekly.

  • Endpoint : Continue treatment until a predetermined endpoint (e.g., tumor volume limit, study duration). Euthanize mice, excise tumors, and record final tumor weights.

InVivo_Workflow cluster_0 Treatment Cycle (Repeated) start Start: PDX/Cell Line Implantation growth Tumor Growth (to ~150 mm³) start->growth random Randomize Mice growth->random treat_vehicle Administer Vehicle random->treat_vehicle Group 1 treat_sr4835 Administer This compound (20 mg/kg) random->treat_sr4835 Group 2 measure Measure Tumor & Body Weight treat_vehicle->measure treat_sr4835->measure endpoint Study Endpoint measure->endpoint Endpoint Reached analysis Analysis: Tumor Weight & Volume endpoint->analysis

Fig. 3: Generalized workflow for in vivo xenograft experiments.

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy with a distinct mechanism of action against colorectal cancer. By functioning as a molecular glue to induce the degradation of the CDK12/Cyclin K complex, it effectively disrupts transcriptional programs essential for CRC proliferation, survival, metastasis, and DNA repair.[3][7] Preclinical data strongly support its efficacy, particularly in CRC subtypes with high transcriptional dependencies, such as the aggressive CMS4 subtype.[7]

The future development of this compound will likely focus on:

  • Biomarker Identification : Identifying robust biomarkers (e.g., TP53 mutation status, CMS4 signature, CDK12 expression levels) to select patients most likely to respond to therapy.[7]

  • Combination Therapies : Clinical evaluation of this compound in combination with PARP inhibitors and standard-of-care chemotherapies (e.g., FOLFIRI/FOLFOX) to leverage the synthetic lethality induced by DDR pathway inhibition.[7]

  • Clinical Trials : The promising preclinical results warrant the initiation of clinical trials to assess the safety and efficacy of this compound in patients with advanced colorectal cancer.[5][13]

References

The Structural Basis of SR-4835, a Molecular Glue Stabilizing the CDK12/Cyclin K Complex for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the CDK12/cyclin K complex with the selective inhibitor SR-4835. It details the molecular interactions underpinning its mechanism of action as a molecular glue, presents key quantitative data, and outlines the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in targeted protein degradation and kinase inhibitor design.

Introduction

Cyclin-dependent kinase 12 (CDK12), in partnership with its regulatory subunit cyclin K, plays a pivotal role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.[1][2] This kinase complex is crucial for the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[1] Consequently, inhibition of CDK12 has emerged as a promising therapeutic strategy for various cancers, particularly in sensitizing tumors to PARP inhibitors and DNA-damaging agents.[3][4]

This compound is a potent and selective dual inhibitor of CDK12 and CDK13.[5][6] Beyond its ATP-competitive inhibitory activity, this compound functions as a "molecular glue," inducing the formation of a ternary complex between CDK12/cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[3][7][8] This proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, thereby ablating CDK12 kinase activity.[3][9] This guide focuses on the structural and mechanistic insights gained from the crystal structures of this compound in complex with CDK12/cyclin K.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its interaction with the CDK12/cyclin K complex, as well as the crystallographic data for the solved structures.

Table 1: In Vitro Activity and Binding Affinity of this compound

TargetAssay TypeValueReference
CDK12IC5099 nM[5]
CDK12Kd98 nM[5][6]
CDK13IC504.9 nM[5]
CDK13Kd4.9 nM[6]
CDK10Potency10-fold lower than CDK12/13[7]
In-Cell Western (Ser2 Phosphorylation)EC50100 nM[10]

Table 2: Crystallographic Data for this compound-CDK12/Cyclin K Complex Structures

PDB IDComplexResolution (Å)R-Value WorkR-Value FreeReference
8P81 CDK12/Cyclin K/SR-48352.680.2070.255[11][12]
9FMR DDB1/CDK12/Cyclin K/SR-48353.900.2080.250[7][13]
8BU5 DDB1/CDK12/Cyclin K/SR-48353.130.1990.220

Signaling Pathway and Mechanism of Action

The CDK12/cyclin K complex is a critical regulator of transcription and genomic stability. This compound leverages this biology to induce the degradation of cyclin K.

CDK12_Pathway cluster_transcription Transcription Elongation cluster_cdk12 CDK12/Cyclin K Complex cluster_degradation This compound Mediated Degradation RNA_Pol_II RNA Polymerase II CTD C-Terminal Domain (CTD) RNA_Pol_II->CTD Transcription Productive Elongation (DDR genes, etc.) CTD->Transcription Promotes CDK12 CDK12 CDK12->CTD Phosphorylates Ser2 Cyclin_K Cyclin_K CDK12->Cyclin_K Forms active complex Ubiquitination Ubiquitination Cyclin_K->Ubiquitination SR_4835 This compound SR_4835->CDK12 Binds to ATP pocket DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ligase SR_4835->DDB1_CUL4_RBX1 Recruits via DDB1 DDB1_CUL4_RBX1->Cyclin_K Targets Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: CDK12/Cyclin K signaling and this compound's molecular glue mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protein Expression and Purification of CDK12/Cyclin K

The production of active CDK12/cyclin K complex for structural and biochemical studies is a critical first step.

Workflow:

Protein_Purification_Workflow Cloning Cloning of human CDK12 and Cyclin K into pFastBac vectors Co_expression Co-expression in Sf9 insect cells using Bac-to-Bac system Cloning->Co_expression Harvesting Cell harvesting and lysis Co_expression->Harvesting Ni_NTA Ni-NTA affinity chromatography (for His-tagged protein) Harvesting->Ni_NTA Protease_Cleavage Protease cleavage to remove tag (e.g., HRV 3C) Ni_NTA->Protease_Cleavage SEC Size-exclusion chromatography Protease_Cleavage->SEC Purity_Analysis Purity and integrity analysis (SDS-PAGE, Mass Spec) SEC->Purity_Analysis

Caption: Workflow for CDK12/Cyclin K protein expression and purification.

Detailed Protocol:

  • Construct Generation : The gene for human CDK12 (e.g., residues 715-1052) and human Cyclin K (e.g., residues 11-267) are subcloned into a baculoviral transfer vector such as pFastBac, often with an N-terminal His-tag and a protease cleavage site.[8] Some protocols utilize a "2A" peptide-linked multicistronic construct for stoichiometric expression.[2][10]

  • Baculovirus Production : Recombinant bacmid DNA is generated in E. coli and subsequently used to transfect Spodoptera frugiperda (Sf9) insect cells to produce high-titer baculovirus stocks.

  • Protein Expression : Sf9 cells are grown in suspension culture and co-infected with viruses for CDK12 and Cyclin K. For production of phosphorylated, active kinase, co-expression with a CDK-activating kinase (CAK) can be included.[9]

  • Cell Lysis : After a suitable expression period (typically 48-72 hours), cells are harvested by centrifugation and lysed in a buffer containing detergents, protease inhibitors, and DNase.

  • Affinity Chromatography : The cleared lysate is loaded onto a Ni-NTA resin column. The column is washed extensively, and the His-tagged protein complex is eluted with an imidazole (B134444) gradient.

  • Tag Cleavage and Further Purification : The elution fractions containing the complex are pooled, and the His-tag is cleaved by incubation with a specific protease (e.g., HRV 3C). The cleaved complex is then further purified by size-exclusion chromatography to separate it from the cleaved tag, protease, and any remaining impurities.

  • Quality Control : The purity and homogeneity of the final protein complex are assessed by SDS-PAGE, and its identity is confirmed by mass spectrometry.

In Vitro Kinase Assay

These assays are essential for determining the inhibitory activity (e.g., IC50) of compounds like this compound.

Workflow:

Kinase_Assay_Workflow Prepare_Reaction Prepare kinase reaction mix: Buffer, DTT, ATP, Substrate Add_Inhibitor Add test inhibitor (e.g., this compound) at various concentrations Prepare_Reaction->Add_Inhibitor Add_Kinase Add purified CDK12/Cyclin K enzyme Add_Inhibitor->Add_Kinase Incubate Incubate at 30°C for a defined time (e.g., 90 minutes) Add_Kinase->Incubate Stop_Reaction Stop reaction and deplete remaining ATP (e.g., with ADP-Glo™ Reagent) Incubate->Stop_Reaction Detect_Signal Detect signal (ADP production) using a luminometer Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 values Detect_Signal->Calculate_IC50

Caption: General workflow for an in vitro CDK12 kinase assay.

Detailed Protocol (based on ADP-Glo™ Assay):

  • Reagent Preparation : Thaw and prepare the kinase assay buffer (containing Tris-HCl, MgCl2, BSA), ATP solution, DTT, and the kinase substrate (e.g., a peptide derived from the RNA Pol II CTD).[14]

  • Master Mix Preparation : A master mix containing the assay buffer, ATP, and substrate is prepared and dispensed into the wells of a 96- or 384-well plate.[3][4]

  • Inhibitor Addition : Serial dilutions of this compound (or other test compounds) are prepared and added to the appropriate wells. Control wells receive vehicle (e.g., DMSO).

  • Kinase Addition : The purified CDK12/cyclin K enzyme is diluted to the desired concentration in kinase assay buffer and added to the wells to initiate the reaction. "Blank" wells receive buffer instead of the enzyme.

  • Incubation : The plate is incubated at 30°C for a specified period (e.g., 90 minutes) to allow the kinase reaction to proceed.[4]

  • Reaction Termination and Signal Detection :

    • ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

    • After a brief incubation, the Kinase Detection Reagent is added. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The data are normalized to controls, and IC50 values are calculated using a suitable curve-fitting model.

X-ray Crystallography

Determining the high-resolution structure of the this compound-CDK12/cyclin K complex is crucial for understanding its mechanism of action.

Workflow:

Crystallography_Workflow Complex_Formation Incubate purified CDK12/Cyclin K with excess this compound Crystallization_Screening Set up crystallization trials (e.g., sitting drop vapor diffusion) Complex_Formation->Crystallization_Screening Crystal_Optimization Optimize initial crystal hits Crystallization_Screening->Crystal_Optimization Cryo_Protection Soak crystals in cryoprotectant and flash-cool in liquid nitrogen Crystal_Optimization->Cryo_Protection Data_Collection Collect X-ray diffraction data at a synchrotron source Cryo_Protection->Data_Collection Structure_Solution Solve the structure using molecular replacement Data_Collection->Structure_Solution Refinement Refine the atomic model against the diffraction data Structure_Solution->Refinement Validation Validate the final structure Refinement->Validation

Caption: Workflow for X-ray crystallography of the this compound-CDK12/Cyclin K complex.

Detailed Protocol:

  • Complex Preparation : The purified CDK12/cyclin K complex is concentrated and incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding site.

  • Crystallization : The complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The sitting drop or hanging drop vapor diffusion method is commonly employed, where a small drop of the protein-inhibitor complex is mixed with a reservoir solution and allowed to equilibrate.

  • Crystal Optimization : Initial crystal hits are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

  • Data Collection : Crystals are cryoprotected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron beamline.

  • Structure Determination and Refinement :

    • The collected diffraction data are processed, integrated, and scaled.

    • The structure is solved using molecular replacement, with a previously determined structure of CDK12/cyclin K as a search model.

    • The inhibitor (this compound) is manually fitted into the resulting electron density map.

    • The model undergoes iterative rounds of refinement to improve the fit to the experimental data, and the quality of the final structure is validated using established crystallographic metrics.[11][13]

Conclusion

The structural elucidation of this compound in complex with CDK12/cyclin K provides a detailed blueprint for its dual mechanism of action. It not only occupies the ATP-binding pocket, leading to competitive inhibition, but also induces a novel protein-protein interface with DDB1, effectively hijacking the cellular degradation machinery to eliminate cyclin K. This molecular glue mechanism offers a powerful strategy for achieving profound and sustained inhibition of CDK12 activity. The data and protocols presented in this guide serve as a valuable resource for the scientific community, aiding in the rational design of next-generation molecular glues and advancing the field of targeted protein degradation for cancer therapy.

References

Methodological & Application

Application Note: SR-4835 In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase hinge region.[1][5] this compound has demonstrated synergy with DNA-damaging agents and PARP inhibitors, leading to cell death in triple-negative breast cancer (TNBC) cells.[2][4][6] Beyond kinase inhibition, this compound also acts as a "molecular glue," promoting the degradation of cyclin K by enhancing its interaction with the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[6][7][8] This application note provides a detailed protocol for determining the in vitro potency and selectivity of this compound against target kinases.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for understanding the compound's potency and selectivity profile.

Target KinaseAssay TypeIC50 (nM)Kd (nM)Notes
CDK12ADP-Glo Kinase Assay99 ± 10.5
CDK12Binding Affinity (DiscoverX)98
CDK13Cell-free assay4.9IC50 value
CDK12/CycKRadioactive Kinase Assay60Substrate: pS7-CTD[6]
CDK13/CycKRadioactive Kinase Assay366Substrate: pS7-CTD[6]
GSK3ABinding Affinity1200Weak affinity
GSK3BBinding Affinity810Weak affinity
CDK6Binding Affinity5100Weak affinity

Data compiled from multiple sources.[2][4][5][9][10]

Experimental Protocols

This section outlines the methodologies for two common in vitro kinase assays to evaluate this compound: a radioactive kinase assay and a luminescence-based kinase assay (ADP-Glo).

Radioactive Kinase Assay (using [γ-³²P]ATP)

This protocol is adapted from methodologies used to assess this compound's inhibitory effect on CDK12/CycK and CDK13/CycK.[5]

Materials:

  • Recombinant human CDK12/CycK or CDK13/CycK

  • This compound (dissolved in DMSO)

  • Substrate (e.g., His-c-Myc or pS7-CTD[6])

  • Kinase reaction buffer (specific composition may vary, but generally contains a buffer like HEPES or Tris-HCl, MgCl₂, DTT, and BSA)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Incubator

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant kinase (e.g., 0.2 µM), and the chosen substrate (e.g., 50 µM His-c-Myc).

  • Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in DMSO. Then, dilute the inhibitor in the kinase reaction buffer to the desired final concentrations (e.g., ranging from 0.1 nM to 1 mM).

  • Initiate Reaction: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mix.

  • Start Phosphorylation: Initiate the kinase reaction by adding a mix of unlabeled ATP (e.g., to a final concentration of 0.2 mM) and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK12 or CDK13

  • This compound (dissolved in DMSO)

  • Substrate (e.g., a generic kinase substrate or a specific peptide)

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Prepare the kinase, substrate, ATP, and this compound dilutions in the kinase reaction buffer.

  • Set up Kinase Reaction: In a well of a white plate, add the recombinant kinase.

  • Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the kinase.

  • Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • First Luminescence Step: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Luminescence Step: Add the Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, highlighting its dual role as a kinase inhibitor and a molecular glue.

SR4835_Mechanism cluster_0 Normal Transcription Elongation cluster_1 This compound Action cluster_2 Kinase Inhibition cluster_3 Molecular Glue Activity CDK12_CycK CDK12/Cyclin K PolII RNA Pol II CTD CDK12_CycK->PolII P Transcription Transcription Elongation & DNA Damage Response Gene Expression PolII->Transcription SR4835 This compound CDK12_CycK_Inhibited CDK12/Cyclin K SR4835->CDK12_CycK_Inhibited Binds Ternary_Complex Ternary Complex (CDK12/CycK-SR4835-DDB1) SR4835->Ternary_Complex Induces PolII_Inhibited RNA Pol II CTD CDK12_CycK_Inhibited->PolII_Inhibited X Inhibition Inhibition of Transcription Elongation PolII_Inhibited->Inhibition CDK12_CycK_Bound CDK12/Cyclin K CDK12_CycK_Bound->Ternary_Complex DDB1 DDB1-CUL4 E3 Ligase DDB1->Ternary_Complex CycK_Degradation Cyclin K Degradation Ternary_Complex->CycK_Degradation

Caption: Mechanism of action of this compound.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro kinase assay to determine the IC50 of this compound.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Reaction_Setup Set Up Kinase Reaction (Kinase + Substrate + Inhibitor) Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Detect Signal Incubation->Stop_Reaction Data_Analysis Data Analysis (Calculate % Inhibition) Stop_Reaction->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: In vitro kinase assay workflow.

References

Application Notes and Protocols for SR-4835 Clonogenic Assay in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SR-4835, a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), in clonogenic survival assays to assess its long-term effects on the proliferative capacity of cancer cells.

Introduction

This compound is a potent small molecule inhibitor that has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer (TNBC) and melanoma.[1][2] Its unique mechanism of action as a "molecular glue" sets it apart from other kinase inhibitors. This compound promotes the ubiquitination and subsequent proteasomal degradation of cyclin K, a crucial partner for CDK12 and CDK13.[2][3] This is achieved by enhancing the interaction between the CDK12-cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] The degradation of cyclin K leads to the suppression of genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1][4]

The clonogenic assay is a pivotal in vitro method to determine the cytotoxic and cytostatic effects of a compound on cancer cells by assessing their ability to form colonies from a single cell. This assay provides valuable insights into the long-term efficacy of anti-cancer agents like this compound.

Mechanism of Action of this compound

This compound acts as a molecular glue to induce the degradation of cyclin K. This targeted degradation of a key cell cycle and transcription regulator ultimately leads to the inhibition of cancer cell proliferation and survival. The process is initiated by this compound binding to the CDK12-cyclin K complex, which then facilitates the recruitment of the DDB1 component of the CUL4 E3 ubiquitin ligase complex. This ternary complex formation leads to the ubiquitination of cyclin K and its subsequent degradation by the proteasome. The loss of the CDK12-cyclin K complex impairs the phosphorylation of RNA Polymerase II, leading to defects in transcription and the downregulation of critical DNA repair genes.

SR4835_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects SR4835 This compound CDK12_CycK CDK12-Cyclin K Complex SR4835->CDK12_CycK Binds to DDB1 DDB1 CDK12_CycK->DDB1 Recruits RNAPII RNA Polymerase II Phosphorylation (Ser2) CDK12_CycK->RNAPII Phosphorylates CUL4_Complex CUL4-RBX1-DDB1 E3 Ligase Complex DDB1->CUL4_Complex Part of CycK_degradation Cyclin K Degradation CUL4_Complex->CycK_degradation Mediates Ub Ubiquitin Ub->CycK_degradation Tags for Proteasome Proteasome CycK_degradation->Proteasome Enters CycK_degradation->RNAPII Inhibits DDR_genes DDR Gene Expression (e.g., BRCA1, ATM, RAD51) RNAPII->DDR_genes Regulates Colony_formation Reduced Colony Formation DNA_repair Homologous Recombination Repair DDR_genes->DNA_repair Enables Cell_death Increased Cell Death & Apoptosis DNA_repair->Cell_death Prevents DNA_repair->Colony_formation Inhibition leads to

This compound Signaling Pathway

Quantitative Data

The following tables summarize the inhibitory effects of this compound on the proliferation and colony formation of various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines (Proliferation Assay)

Cell LineCancer TypeIC50 (nM)Citation
A375Melanoma117.5[2]
Colo829Melanoma104.5[2]
WM164Melanoma109.6[2]
WM983AMelanoma80.7[2]
WM983BMelanoma160.5[2]
MDA-MB-231TNBC15.5[5]
MDA-MB-468TNBC22.1[5]
Hs 578TTNBC19.9[5]
MDA-MB-436TNBC24.9[5]

Table 2: Representative Data for this compound Clonogenic Assay in TNBC Cells (MDA-MB-231)

This compound Concentration (nM)Survival Fraction (SF)*% Inhibition of Colony Formation
0 (Vehicle)1.000%
100.7525%
300.4060%
1000.1585%
300<0.05>95%

*Survival Fraction (SF) = (Number of colonies formed after treatment / Number of cells seeded) / (Number of colonies formed in control / Number of cells seeded)

Experimental Protocols

Detailed Protocol for Clonogenic Assay with this compound

This protocol is adapted for adherent cancer cell lines such as MDA-MB-231 (TNBC) or A375 (melanoma).

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Fixation solution: 10% formalin or 4% paraformaldehyde

  • Staining solution: 0.5% crystal violet in 25% methanol

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and neutralize with complete medium.

    • Perform a cell count to determine the cell concentration.

    • Prepare a single-cell suspension and seed the appropriate number of cells into 6-well plates. The seeding density should be optimized for each cell line to yield 50-150 countable colonies in the control wells (typically 200-1000 cells per well). For MDA-MB-231 cells, a starting density of 500 cells per well is recommended.[1]

    • Allow cells to attach overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Aspirate the medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate the cells with this compound for a defined period, for example, 72 hours.[1]

  • Colony Formation:

    • After the treatment period, aspirate the this compound-containing medium.

    • Wash the cells gently with sterile PBS.

    • Add fresh complete medium to each well.

    • Return the plates to the incubator and allow colonies to form for 7-14 days. The incubation time will vary depending on the growth rate of the cell line.

    • Change the medium every 2-3 days to ensure nutrient availability.

  • Fixation and Staining:

    • When colonies in the control wells are visible and consist of at least 50 cells, aspirate the medium.

    • Gently wash the wells with PBS.

    • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Aspirate the fixation solution.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully remove the crystal violet solution and wash the plates with tap water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting and Data Analysis:

    • Count the number of colonies (a cluster of ≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group.

      • PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

      • SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x PE)

    • Plot the Survival Fraction as a function of this compound concentration.

Clonogenic_Assay_Workflow start Start cell_culture 1. Culture Cells to ~80% Confluency start->cell_culture harvest_cells 2. Harvest Cells (Trypsinization) cell_culture->harvest_cells count_cells 3. Count Cells harvest_cells->count_cells seed_plates 4. Seed Cells in 6-well Plates (e.g., 500 cells/well) count_cells->seed_plates overnight_incubation 5. Incubate Overnight (Allow Attachment) seed_plates->overnight_incubation prepare_drug 6. Prepare this compound Dilutions overnight_incubation->prepare_drug treat_cells 7. Treat Cells with This compound (e.g., 72h) prepare_drug->treat_cells remove_drug 8. Remove Drug & Add Fresh Medium treat_cells->remove_drug colony_growth 9. Incubate for 7-14 Days (Change medium every 2-3 days) remove_drug->colony_growth fix_stain 10. Fix and Stain Colonies (Crystal Violet) colony_growth->fix_stain count_colonies 11. Count Colonies (≥50 cells/colony) fix_stain->count_colonies analyze_data 12. Calculate Survival Fraction & Plot Data count_colonies->analyze_data end End analyze_data->end

Clonogenic Assay Experimental Workflow

References

Application Notes and Protocols: Western Blot for p-RPB1 Ser2 Following SR-4835 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of RNA Polymerase II subunit RPB1 at serine 2 (p-RPB1 Ser2) in response to treatment with SR-4835, a potent and selective dual inhibitor of CDK12 and CDK13.[1][2][3]

Introduction

This compound is an ATP-competitive inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][3] These kinases play a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1.[3] Specifically, CDK12 and CDK13 phosphorylate serine 2 (Ser2) of the RPB1 CTD heptapeptide (B1575542) repeat (YSPTSPS). This phosphorylation event is critical for the transition from transcription initiation to productive elongation.

Treatment of cells with this compound is expected to inhibit CDK12/13 activity, leading to a dose-dependent decrease in the phosphorylation of RPB1 at Ser2.[4] This reduction in p-RPB1 Ser2 can serve as a pharmacodynamic biomarker to confirm the target engagement of this compound in cellular models. Western blotting is a standard and effective method to quantify this change in protein phosphorylation.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on p-RPB1 Ser2 levels in A375 human melanoma cells, as determined by Western blot analysis. A significant dose-dependent decrease in p-RPB1 Ser2 is observed after a 6-hour treatment with this compound.[4] In-Cell Western assays have determined the EC50 for this compound-mediated blockage of Ser2 phosphorylation to be 100 nM.[1]

This compound Concentration (µM)Treatment Time (hours)Cell LineChange in p-RPB1 Ser2 Levels (Normalized to Total RPB1)
0 (Vehicle Control)6A375100%
0.16A375Significant Decrease
16A375Strong Decrease
106A375Very Strong Decrease

Note: The term "Significant Decrease," "Strong Decrease," and "Very Strong Decrease" are qualitative descriptions based on visual inspection of Western blot images from cited literature. For precise quantification, densitometry analysis of the Western blot bands is required.

Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound treatment, leading to the inhibition of RPB1 Ser2 phosphorylation.

SR4835_pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition CDK12_13 CDK12 / CDK13 RPB1 RPB1-CTD CDK12_13->RPB1 Phosphorylates Ser2 pRPB1_Ser2 p-RPB1 Ser2 RPB1->pRPB1_Ser2 Phosphorylation Elongation Productive Elongation pRPB1_Ser2->Elongation Promotes SR4835 This compound SR4835->CDK12_13 Inhibits

Caption: this compound inhibits CDK12/13, preventing RPB1 Ser2 phosphorylation.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot to measure p-RPB1 Ser2 levels after this compound treatment.

WB_workflow start Start: Seed and Culture Cells treatment Treat cells with this compound (and vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking Non-Specific Binding transfer->blocking primary_ab Incubate with Primary Antibodies (anti-p-RPB1 Ser2 and anti-Total RPB1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Data Interpretation analysis->end

Caption: Western blot workflow for p-RPB1 Ser2 detection.

Experimental Protocols

Materials and Reagents

  • Cell culture reagents (media, serum, antibiotics)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA protein assay kit)

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-15% gradient gels)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-RPB1 Ser2 monoclonal antibody

    • Mouse or rabbit anti-total RPB1 antibody (as a loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse IgG)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Protocol

  • Cell Culture and Treatment:

    • Seed the desired cell line (e.g., A375) in culture plates and allow them to adhere and reach approximately 70-80% confluency.

    • Prepare working solutions of this compound at various concentrations in cell culture media. Include a vehicle-only control.

    • Aspirate the old media and treat the cells with the this compound solutions or vehicle control for the desired time (e.g., 6 hours).

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a protein molecular weight marker.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.

  • Immunoblotting:

    • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-RPB1 Ser2, diluted in blocking buffer, overnight at 4°C with gentle agitation. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RPB1 or another loading control protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the p-RPB1 Ser2 signal to the total RPB1 or loading control signal for each sample.

Disclaimer: This protocol is a general guideline. Optimal conditions for cell lines, antibody concentrations, and incubation times should be determined empirically by the end-user.

References

Application Notes and Protocols for SR-4835 and PARP Inhibitor Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] These kinases play a crucial role in the regulation of transcription and co-transcriptional processes, including the expression of genes involved in the DNA Damage Response (DDR). Inhibition of CDK12/13 by this compound has been shown to suppress the expression of core DDR proteins, leading to a "BRCAness" phenotype. This acquired vulnerability in DNA repair pathways creates a synthetic lethal interaction when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors, making this combination a promising therapeutic strategy for certain cancers, particularly triple-negative breast cancer (TNBC).[2]

These application notes provide a summary of the synergistic effects observed between this compound and PARP inhibitors, along with detailed protocols for key experiments to study this synergy in a laboratory setting.

Data Presentation: Synergistic Effects of this compound and PARP Inhibitors

The combination of this compound with PARP inhibitors has demonstrated significant synergistic anti-cancer activity in preclinical models of TNBC. This synergy is characterized by a potentiation of the cytotoxic effects of each agent, leading to enhanced cancer cell death.

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but effective concentrations are in the nanomolar range.
MDA-MB-436Triple-Negative Breast CancerNot explicitly stated, but effective concentrations are in the nanomolar range.
A375BRAF-mutated Melanoma117.5
Colo829BRAF-mutated Melanoma104.5
WM164BRAF-mutated Melanoma109.6
WM983ABRAF-mutated Melanoma80.7
WM983BBRAF-mutated Melanoma160.5

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and PARP Inhibitor Synergy

The synergistic interaction between this compound and PARP inhibitors is rooted in the disruption of the DNA damage response pathway. The following diagram illustrates the proposed mechanism of action.

Synergy_Pathway cluster_nucleus Nucleus cluster_inhibitors Drug Intervention DNA_Damage DNA Damage (Endogenous or Exogenous) PARP PARP DNA_Damage->PARP activates SSB_Repair Single-Strand Break Repair (SSBR) PARP->SSB_Repair mediates PARP->SSB_Repair blocked Replication_Fork_Stalling Replication Fork Stalling DSB_Formation Double-Strand Break (DSB) Formation SSB_Repair->DSB_Formation accumulation of SSBs leads to Replication_Fork_Stalling->DSB_Formation HR_Repair Homologous Recombination (HR) Repair DSB_Formation->HR_Repair repaired by BRCA1 BRCA1 HR_Repair->BRCA1 RAD51 RAD51 HR_Repair->RAD51 Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HR_Repair->Apoptosis leads to CDK12_13 CDK12/13 DDR_Gene_Expression DDR Gene Expression (e.g., BRCA1, RAD51) CDK12_13->DDR_Gene_Expression promotes CDK12_13->DDR_Gene_Expression downregulates DDR_Gene_Expression->HR_Repair impaired SR_4835 This compound SR_4835->CDK12_13 inhibits PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits

Caption: Mechanism of this compound and PARP inhibitor synergy.

Experimental Workflow for Synergy Assessment

A typical workflow to assess the synergy between this compound and a PARP inhibitor is outlined below.

Experimental_Workflow cluster_mechanism Mechanistic Assays Cell_Culture 1. Cell Culture (e.g., TNBC cell lines) Treatment 2. Drug Treatment - this compound (single agent) - PARP inhibitor (single agent) - Combination (matrix) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., Clonogenic, MTT) Treatment->Viability_Assay Mechanism_Studies 5. Mechanistic Studies Treatment->Mechanism_Studies Synergy_Analysis 4. Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Western_Blot Western Blot (DDR proteins) IF Immunofluorescence (γH2AX foci) In_Vivo In Vivo Xenograft Study

Caption: Workflow for assessing this compound and PARP inhibitor synergy.

Experimental Protocols

Cell Viability and Synergy Analysis: Clonogenic Assay

This assay determines the long-term effect of drug treatment on the ability of single cells to form colonies.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-436)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 6% (v/v) glutaraldehyde

  • Staining solution: 0.5% (w/v) crystal violet in methanol

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 500 cells per well in 6-well plates.

    • Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.

    • For combination studies, prepare a matrix of concentrations for both drugs.

    • Remove the overnight medium from the cells and add the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate the cells for 72 hours.

  • Colony Formation:

    • After 72 hours, remove the drug-containing medium and replace it with fresh, drug-free complete medium.

    • Allow the cells to grow for an additional 7-10 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 15 minutes at room temperature.

    • Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 20 minutes at room temperature.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Analysis:

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.

    • For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Assessment of DNA Damage Response: Western Blotting

This protocol is for detecting the expression levels of key DDR proteins, such as BRCA1 and RAD51, following drug treatment.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound, PARP inhibitor, or the combination for the desired time (e.g., 24-48 hours).

    • Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualization of DNA Damage: Immunofluorescence for γH2AX Foci

This method is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • This compound and PARP inhibitor

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody (anti-γH2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in a 24-well plate and allow them to attach.

    • Treat the cells with this compound, PARP inhibitor, or the combination for the desired duration.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Staining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Conclusion

The combination of the CDK12/13 inhibitor this compound with PARP inhibitors represents a promising therapeutic strategy for cancers with a proficient homologous recombination repair pathway, such as many triple-negative breast cancers. By inducing a "BRCAness" phenotype, this compound sensitizes these tumors to the cytotoxic effects of PARP inhibition. The protocols outlined in these application notes provide a framework for researchers to investigate this synergistic relationship further and to explore its potential in other cancer types. Careful execution of these experiments will be crucial for advancing our understanding of this combination therapy and its translation into clinical applications.

References

Application Notes and Protocols: SR-4835 Combination Therapy with Cisplatin in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2] These kinases are critical regulators of transcription and co-transcriptional processes through phosphorylation of the C-terminal domain of RNA polymerase II. Inhibition of CDK12/13 by this compound has been shown to suppress the expression of core DNA damage response (DDR) proteins, inducing a "BRCAness" phenotype in cancer cells.[1] This acquired vulnerability in DNA repair pathways makes cancer cells, particularly triple-negative breast cancer (TNBC) cells, highly susceptible to DNA-damaging agents like cisplatin (B142131).[1]

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[3] The synergistic combination of this compound and cisplatin presents a promising therapeutic strategy for TNBC, a historically difficult-to-treat cancer subtype.[1] These application notes provide a summary of the preclinical data and detailed protocols for investigating the combination of this compound and cisplatin.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on this compound as a single agent and in combination with cisplatin.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (CDK12)-99 nM[4]
Kd (CDK12)-98 nM[4]
IC50 (CDK13)-4.9 nM[4]

Table 2: In Vivo Efficacy of this compound and Cisplatin Combination Therapy in a TNBC Patient-Derived Xenograft (PDX) Model

Treatment GroupOutcomeReference
VehicleTumor Growth[5]
This compoundDecreased tumor growth, 20% complete tumor regression[5]
CisplatinDecreased tumor growth, 20% complete tumor regression[5]
This compound + CisplatinRapid tumor regression, 50% of the cohort disease-free[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound and Cisplatin Combination Therapy

Caption: Mechanism of synergistic cytotoxicity with this compound and cisplatin.

Experimental Workflow for In Vivo Combination Study

cluster_workflow In Vivo PDX Model Workflow start Establish TNBC PDX in Immunocompromised Mice randomization Randomize Mice into Treatment Groups (Vehicle, this compound, Cisplatin, Combination) start->randomization treatment Administer Treatment (Oral gavage for this compound, Intraperitoneal for Cisplatin) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Histology, Biomarker Analysis monitoring->endpoint

Caption: Workflow for a patient-derived xenograft (PDX) combination therapy study.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This assay determines the ability of a single cell to form a colony after treatment with this compound and/or cisplatin.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Cisplatin (dissolved in 0.9% NaCl)

  • Trypsin-EDTA

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding:

    • Harvest and count TNBC cells.

    • Seed 500 cells per well in 6-well plates.

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound and cisplatin in complete medium.

    • Treat cells with this compound alone, cisplatin alone, or the combination at various concentrations for 72 hours. Include a vehicle control (DMSO).

  • Colony Formation:

    • After 72 hours, remove the drug-containing medium and replace it with fresh complete medium.

    • Incubate the plates for 7-10 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Staining and Counting:

    • Wash the wells twice with PBS.

    • Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.

    • Stain with 1 mL of Crystal Violet solution for 15 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis of DNA Damage Response Proteins

This protocol is for assessing the levels of DDR proteins in TNBC cells following treatment.

Materials:

  • TNBC cell lines

  • This compound and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRCA1, anti-ATM, anti-FANCD2, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment and Lysis:

    • Seed TNBC cells in 6-well plates and allow them to attach.

    • Treat cells with this compound, cisplatin, or the combination for the desired time (e.g., 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to normalize protein levels.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the procedure for evaluating the efficacy of this compound and cisplatin combination therapy in a TNBC PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Freshly resected TNBC patient tumor tissue

  • Matrigel (optional)

  • This compound (formulated for oral gavage)

  • Cisplatin (formulated for intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • PDX Establishment:

    • Surgically implant small fragments of the patient's tumor (approximately 20-30 mm³) subcutaneously into the flank of the immunocompromised mice.

    • Monitor the mice for tumor growth.

  • Tumor Passaging and Cohort Generation:

    • Once tumors reach a certain size (e.g., 1000-1500 mm³), harvest them and passage them into new cohorts of mice.

    • When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Vehicle control

      • This compound alone

      • Cisplatin alone

      • This compound + Cisplatin

  • Drug Administration:

    • Administer this compound via oral gavage (e.g., daily or as determined by pharmacokinetic studies).

    • Administer cisplatin via intraperitoneal injection (e.g., once or twice a week).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between the treatment groups.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for In Vivo Dosing and Administration of SR-4835 in PDX Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of SR-4835, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, in patient-derived xenograft (PDX) models, particularly for triple-negative breast cancer (TNBC) research. This compound has demonstrated a unique mechanism of action as a molecular glue, promoting the proteasomal degradation of Cyclin K, thereby inducing a "BRCAness" phenotype and sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1] These protocols offer a comprehensive guide for researchers aiming to evaluate the preclinical efficacy of this compound in a setting that closely mimics human tumor biology.

Introduction

This compound is a small molecule inhibitor that targets CDK12 and CDK13, kinases that play a crucial role in the regulation of transcription and co-transcriptional processes by phosphorylating the C-terminal domain of RNA polymerase II.[1] Inhibition of CDK12/CDK13 by this compound leads to deficiencies in DNA damage repair, creating a synthetic lethal interaction with agents that cause DNA damage.[1][2] Notably, this compound functions as a molecular glue, facilitating the interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, leading to the targeted degradation of Cyclin K.[3] This distinct mechanism underscores its potential as a therapeutic agent, particularly in aggressive cancers like TNBC. PDX models, which are established by implanting patient tumor tissue directly into immunodeficient mice, are invaluable tools for preclinical drug evaluation as they retain the histological and genetic characteristics of the original tumor.[4][5]

Mechanism of Action: this compound as a Molecular Glue

This compound acts as a molecular glue to induce the degradation of Cyclin K. The process is initiated by the binding of this compound to the CDK12/Cyclin K complex. This binding event creates a novel interface that is recognized by the DDB1 component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The subsequent recruitment of the E3 ligase complex leads to the ubiquitination and proteasomal degradation of Cyclin K, resulting in the inhibition of CDK12/13 activity and downstream effects on transcription and DNA repair.

SR4835_Mechanism cluster_0 Normal State cluster_1 This compound Intervention cluster_2 Outcome CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK Forms Complex SR4835 This compound CDK12_CyclinK CDK12/Cyclin K Complex SR4835->CDK12_CyclinK Binds to DDB1 DDB1 CDK12_CyclinK->DDB1 Recruits (as molecular glue) CUL4 CUL4-RBX1 E3 Ligase DDB1->CUL4 Part of Ub_CyclinK Ubiquitinated Cyclin K CUL4->Ub_CyclinK Ubiquitinates Proteasome Proteasome Ub_CyclinK->Proteasome Targeted to Degradation Cyclin K Degradation Proteasome->Degradation Leads to PDX_Workflow Patient Patient with TNBC Tumor Tumor Tissue (1-2 mm³) Patient->Tumor Biopsy Implantation Surgical Implantation (Mammary Fat Pad or Subcutaneous) Tumor->Implantation Mouse Immunodeficient Mouse (e.g., NSG) Mouse->Implantation Monitoring Tumor Growth Monitoring (Bi-weekly Caliper Measurement) Implantation->Monitoring Randomization Randomization (Tumor Volume ~100-200 mm³) Monitoring->Randomization Treatment Treatment Initiation (this compound or Vehicle) Randomization->Treatment Endpoint Endpoint Analysis (Tumor Volume, Biomarkers) Treatment->Endpoint

References

Application Notes and Protocols: CRISPR/Cas9 Screen to Identify SR-4835 Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1] It functions as a "molecular glue," uniquely promoting the degradation of Cyclin K via the CUL4-RBX1-DDB1 ubiquitin ligase complex, thereby inducing cancer cell death.[2][3] As with many targeted therapies, the emergence of drug resistance is a critical challenge. Genome-wide CRISPR/Cas9 screens are a powerful, unbiased tool for identifying genes whose loss of function confers resistance to a given compound.[4] This document provides detailed protocols for employing a CRISPR/Cas9 knockout screen to identify genes that mediate resistance to this compound. The methodologies are based on established CRISPR screening principles and data from a screen that identified genes rescuing melanoma cells from this compound-induced cytotoxicity.[2][5]

Principle of the Screen

This protocol outlines a negative selection (dropout) screen adapted to identify resistance genes. In this context, genes whose knockout confers a survival advantage in the presence of this compound will become enriched in the cell population over time. By comparing the representation of single-guide RNAs (sgRNAs) in this compound-treated versus vehicle-treated cells using next-generation sequencing (NGS), we can identify genes essential for this compound's cytotoxic activity. The loss of these genes effectively confers resistance.

This compound Signaling Pathway

This compound acts as a molecular glue, inducing a ternary complex between CDK12, its substrate Cyclin K, and the DDB1 component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2][6] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[2][7] The degradation of Cyclin K impairs the function of the CDK12/Cyclin K complex, which is critical for the phosphorylation of the C-terminal domain of RNA Polymerase II and the regulation of transcription for a specific set of genes, including those involved in the DNA Damage Response (DDR).[8] Inhibition of this pathway ultimately leads to cell death in susceptible cancer cells.[3]

SR4835_Pathway cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effects SR4835 This compound Ternary_Complex Ternary Complex (CDK12-CycK-SR4835-DDB1) SR4835->Ternary_Complex CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex RNAPII_Phos RNA Pol II Phosphorylation (Ser2) CDK12_CycK->RNAPII_Phos phosphorylates DDB1 DDB1 DDB1->Ternary_Complex CUL4_RBX1 CUL4-RBX1 E3 Ligase Complex Ternary_Complex->CUL4_RBX1 recruits Ubiquitination Cyclin K Ubiquitination CUL4_RBX1->Ubiquitination catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degraded_CycK->RNAPII_Phos inhibits DDR_Transcription DDR Gene Transcription RNAPII_Phos->DDR_Transcription enables Cell_Death Cell Death RNAPII_Phos->Cell_Death prevents DDR_Transcription->Cell_Death prevents

Caption: this compound molecular glue mechanism of action.

Quantitative Data from a Representative CRISPR Screen

A genome-wide CRISPR/Cas9 knockout screen was performed in A375 melanoma cells treated with 50 nM this compound for 14 days.[2] The data below summarizes the top genes whose knockout rescued cells from this compound-induced cytotoxicity, effectively conferring resistance. The log2 fold change (Log2FC) represents the enrichment of sgRNAs targeting these genes in the this compound-treated population compared to a vehicle control. A positive Log2FC indicates that the loss of the gene provides a survival advantage.

GeneDescriptionAverage Log2 Fold Change (sgRNAs)
DDB1 Damage-Specific DNA Binding Protein 14.5
CUL4B Cullin 4B3.8
RBX1 Ring-Box 1, E3 Ubiquitin Ligase3.5
DDA1 DET1 and DDB1 Associated 14.2
UBE2M Ubiquitin Conjugating Enzyme E2 M3.0
UBE2G1 Ubiquitin Conjugating Enzyme E2 G12.8

Table based on data presented in Grellet et al., Cell Death Discov., 2023.[2]

Experimental Protocols

This section provides a detailed methodology for conducting a genome-wide CRISPR/Cas9 screen to identify this compound resistance genes.

Protocol 1: Genome-Wide CRISPR/Cas9 Screen

1. Cell Line Preparation

  • Select a cancer cell line of interest that is sensitive to this compound.

  • Generate a stable cell line expressing Cas9 nuclease. This is typically achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).

  • Validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or GFP-reporter assay).

2. Lentivirus Production of sgRNA Library

  • Use a genome-wide sgRNA library (e.g., TKOv3, which contains ~4 sgRNAs per gene).[9]

  • Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the virus.

  • Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).

3. Lentiviral Transduction of Cas9-Expressing Cells

  • Plate the Cas9-expressing cells for transduction.

  • Transduce the cells with the sgRNA library lentivirus at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

  • Maintain a sufficient number of cells throughout the screen to ensure a library coverage of at least 250-500 cells per sgRNA.[10]

4. Selection and Expansion

  • After transduction, select for cells that have successfully integrated the sgRNA vector using an appropriate antibiotic (e.g., puromycin) for 2-3 days.

  • After selection, expand the cell population. At this point, collect a baseline cell pellet (Day 0) for subsequent genomic DNA extraction and analysis.

5. This compound Treatment

  • Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group.

  • Treat the experimental group with a predetermined concentration of this compound. This concentration should be sufficient to cause significant cell death (e.g., IC80) but allow for the survival and outgrowth of resistant cells.

  • Culture the cells for an extended period (e.g., 14-21 days), passaging as necessary while maintaining library coverage. Replenish the media with fresh this compound or vehicle at each passage.

6. Genomic DNA Extraction and NGS Library Preparation

  • At the end of the treatment period, harvest cell pellets from both the treatment and control populations.

  • Extract high-quality genomic DNA (gDNA) from the cell pellets.

  • Use a two-step PCR amplification process to amplify the sgRNA cassettes from the gDNA and add sequencing adapters and indexes.

7. Next-Generation Sequencing (NGS) and Data Analysis

  • Pool the prepared libraries and perform high-throughput sequencing on an NGS platform (e.g., Illumina NovaSeq).

  • Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.

  • Normalize the read counts and use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[11]

  • Genes targeted by multiple enriched sgRNAs are considered candidate resistance genes.

CRISPR_Screen_Workflow Start Start: Sensitive Cancer Cell Line Cas9 1. Generate Stable Cas9-expressing Cells Start->Cas9 Transduction 3. Transduce Cells (MOI < 0.5) Cas9->Transduction Virus 2. Produce sgRNA Library Lentivirus Virus->Transduction Selection 4. Puromycin Selection Transduction->Selection Day0 Collect Day 0 Pellet Selection->Day0 Split 5. Split Population Selection->Split NGS 7. PCR, NGS, and Data Analysis Day0->NGS Control Control Arm (Vehicle) Split->Control Treatment Treatment Arm (this compound) Split->Treatment Culture Culture 14-21 Days Control->Culture Culture2 Culture 14-21 Days Treatment->Culture2 Harvest 6. Harvest Cells & Extract gDNA Culture->Harvest Harvest2 6. Harvest Cells & Extract gDNA Culture2->Harvest2 Harvest->NGS Harvest2->NGS Hits Identify Resistance Gene Hits NGS->Hits

Caption: Workflow for a pooled CRISPR/Cas9 resistance screen.

Protocol 2: Validation of Candidate Resistance Genes

1. Individual Gene Knockout

  • Design 2-3 new, independent sgRNAs targeting each candidate resistance gene identified in the primary screen.

  • Clone these sgRNAs into a lentiviral vector.

  • Transduce the parental Cas9-expressing cell line with each individual sgRNA construct.

  • Select for transduced cells and verify gene knockout by Western blot (for protein) or Sanger sequencing of the target locus.

2. Cell Viability and IC50 Shift Assay

  • Plate the individual knockout cell lines and a control cell line (e.g., expressing a non-targeting sgRNA) in 96-well plates.

  • Treat the cells with a dose-response range of this compound concentrations.

  • After 72-96 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo, crystal violet staining).

  • Calculate the IC50 value for this compound in each knockout cell line and compare it to the control. A significant increase in the IC50 value confirms that the loss of the gene confers resistance.

3. Clonogenic Survival Assay

  • Seed a low number of cells (e.g., 500-1000 cells/well) from the knockout and control cell lines in 6-well plates.

  • Treat the cells with a fixed concentration of this compound or vehicle for the duration of the experiment.

  • Allow the cells to grow for 10-14 days, until visible colonies form.

  • Fix, stain (e.g., with crystal violet), and count the colonies.

  • An increased number and/or size of colonies in the knockout cells compared to the control in the presence of this compound indicates enhanced resistance.

Conclusion

The application of CRISPR/Cas9 screens provides a robust and unbiased approach to elucidating the genetic mechanisms of resistance to targeted therapies like this compound. The identification of the CUL4-RBX1-DDB1 ubiquitin ligase complex as essential for this compound's activity underscores the power of this technology to confirm a drug's mechanism of action and simultaneously reveal potential resistance pathways.[2][3] By following the detailed protocols outlined in this document, researchers can systematically identify and validate genes that mediate resistance to this compound, paving the way for the development of rational combination therapies and strategies to overcome clinical resistance.

References

SR-4835 solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of SR-4835, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13, and protocols for its preparation for use in cell culture experiments.[1][2][3]

Solubility of this compound

This compound exhibits limited solubility in aqueous solutions and is insoluble in water and ethanol.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions.[1][2][4][5] For in vivo applications, specific solvent systems are required. The following table summarizes the known solubility data for this compound.

Solvent/SystemConcentrationNotes
In Vitro
DMSO16 mg/mL (32.04 mM)Warming in a 50°C water bath and ultrasonication may be required. Use fresh, moisture-free DMSO.[1]
DMSO60 mg/mL (120.15 mM)Use fresh, moisture-free DMSO.[1]
DMSO5 mg/mL (10.01 mM)Sonication is recommended.[4]
MethanolSoluble[5]
WaterInsoluble[1]
EthanolInsoluble[1]
In Vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline5 mg/mL (10.01 mM)Suspended solution; requires sonication.[3]
10% DMSO, 90% corn oil0.89 mg/mL (1.78 mM)Suspended solution; requires sonication.[3]
20% HP-β-CD in saline5 mg/mL (10.01 mM)Suspended solution; requires sonication.[3]

Mechanism of Action of this compound

This compound is a highly selective, ATP-competitive dual inhibitor of CDK12 and CDK13.[3][6][7][8] Its mechanism of action involves binding to the ATP-binding pocket of CDK12.[6][9] Uniquely, this compound also functions as a "molecular glue."[9][10] It facilitates the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[9][10] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[9][10] The degradation of Cyclin K impairs the transcription of genes involved in the DNA damage response (DDR), sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[1][9]

This compound molecular glue mechanism of action.

Experimental Protocols for Cell Culture

The following is a generalized protocol for the preparation and use of this compound in cell culture experiments, based on methodologies from published research.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly to dissolve the compound. If solubility is an issue, gentle warming in a 37-50°C water bath or brief sonication can be applied.[1]

  • Once fully dissolved, sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions and Cell Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • Cells plated in multi-well plates, flasks, or dishes

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to treat cells with 100 nM this compound, you can perform a 1:1000 dilution of a 100 µM intermediate solution, or a 1:100,000 dilution of a 10 mM stock.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubate the cells for the desired experimental duration. Effective concentrations and incubation times reported in the literature range from nanomolar to low micromolar concentrations, with incubation times from a few hours to several days, depending on the cell type and assay.[1][3] For example, concentrations of 10-90 nM have been used for clonogenic assays in triple-negative breast cancer cell lines, while concentrations up to 10 µM have also been reported.[1]

SR4835_Workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter dissolve->filter aliquot Aliquot & Store at -80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate analysis Perform Assay (e.g., Western Blot, Viability Assay) incubate->analysis

Workflow for this compound preparation and cell treatment.

References

Application Notes: Immunofluorescence for γH2AX Foci with SR-4835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases play a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for the expression of genes involved in the DNA Damage Response (DDR) pathway.[3] Inhibition of CDK12/13 by this compound leads to a downregulation of key DDR genes, such as BRCA1, ATM, and RAD51, resulting in impaired DNA repair.[3][4] This disruption of DNA repair processes leads to an accumulation of DNA double-strand breaks (DSBs), a cytotoxic event that can trigger apoptosis in cancer cells.

A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, designated as γH2AX. Following a DSB, hundreds to thousands of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy. The number of γH2AX foci serves as a sensitive and quantitative measure of DNA damage.

These application notes provide a comprehensive guide for utilizing immunofluorescence to detect and quantify γH2AX foci in cells treated with this compound, offering a robust method to assess the pharmacodynamic effects of this compound.

Mechanism of Action of this compound and γH2AX Foci Formation

This compound functions as an ATP-competitive inhibitor of CDK12 and CDK13.[5] More recent studies have also characterized this compound as a "molecular glue," which promotes the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[6][7] The inhibition of the CDK12/Cyclin K complex leads to deficiencies in the transcription of long genes, particularly those integral to the homologous recombination repair pathway.

The resulting impairment of DNA repair mechanisms means that endogenous or exogenous DNA damage, especially DSBs, cannot be efficiently resolved. This accumulation of unrepaired DSBs triggers the activation of DNA damage signaling pathways, leading to the phosphorylation of H2AX by kinases such as ATM, ATR, and DNA-PK. These resulting γH2AX foci serve as platforms for the recruitment of DNA repair proteins, and their presence is a hallmark of DNA damage. Treatment of cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231 and the melanoma cell line A375, with this compound has been shown to induce a significant increase in γH2AX levels.[4][8]

Data Presentation

Table 1: Representative Quantitative Data for γH2AX Foci Formation

Treatment GroupConcentrationTime (hours)Average γH2AX Foci per Cell (± SD)Percent of Cells with >10 Foci
Vehicle Control (DMSO)-241.5 ± 0.8< 5%
This compound30 nM24Data to be determinedData to be determined
This compound100 nM24Data to be determinedData to be determined
Etoposide (Positive Control)10 µM2425.3 ± 6.1> 90%

Note: The data for the positive control, Etoposide, is representative of a potent DNA damaging agent. It is anticipated that this compound will induce a dose-dependent increase in γH2AX foci.

Experimental Protocols

This section provides detailed protocols for cell culture, this compound treatment, and subsequent immunofluorescence staining of γH2AX.

Materials and Reagents
  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or A375 (human melanoma)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Prepare a stock solution in DMSO.

  • Glass Coverslips: Sterile, 12 mm or 18 mm diameter

  • Multi-well plates: 12-well or 24-well

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.25% Triton X-100 in PBS

  • Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-γH2AX (Ser139) antibody

  • Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-rabbit IgG

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

  • Microscope Slides

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 12-well or 24-well plate.

    • Seed MDA-MB-231 or A375 cells onto the coverslips at a density that will ensure they reach 50-70% confluency at the time of treatment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare dilutions of this compound in fresh culture medium from a concentrated stock in DMSO. Effective concentrations for inducing DNA damage are typically in the range of 30-100 nM.[4][8]

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

    • Incubate for the desired time period. A time course of 6, 12, and 24 hours is recommended to determine the optimal time point for γH2AX foci formation.

Protocol 2: Immunofluorescence Staining for γH2AX
  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature to permeabilize the cell membranes.

  • Blocking:

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

    • Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX primary antibody in 1% BSA in PBS according to the manufacturer's recommended dilution.

    • Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The following day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in 1% BSA in PBS. Protect from light.

    • Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.

  • Counterstaining:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.

    • Add DAPI solution to each coverslip and incubate for 5-10 minutes at room temperature in the dark to stain the nuclei.

  • Mounting:

    • Aspirate the DAPI solution and wash the coverslips once with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow to dry.

Protocol 3: Image Acquisition and Analysis
  • Microscopy:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images using appropriate filter sets for DAPI (blue) and the fluorophore conjugated to the secondary antibody (e.g., green for Alexa Fluor 488).

    • Acquire images from multiple random fields of view for each experimental condition to ensure representative data.

  • Image Analysis:

    • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji or other specialized software.

    • Briefly, the nuclei can be identified and segmented based on the DAPI signal. Within each nucleus, the γH2AX foci can be counted using functions for finding maxima or particle analysis.

    • For each experimental group, calculate the average number of foci per cell and the percentage of cells with a high number of foci (e.g., >10 foci/cell).

Visualizations

SR4835_Signaling_Pathway cluster_0 This compound Action cluster_1 CDK12/13 Complex cluster_2 Transcriptional Regulation cluster_3 DNA Damage & Response SR4835 This compound CDK12_13 CDK12/13 SR4835->CDK12_13 Inhibition CyclinK Cyclin K RNAPII RNA Polymerase II CDK12_13->RNAPII Phosphorylation DDR_Genes DDR Gene Transcription (e.g., BRCA1, ATM, RAD51) RNAPII->DDR_Genes Enables DNA_DSB DNA Double-Strand Breaks (DSBs) Accumulate DDR_Genes->DNA_DSB Repair of gH2AX γH2AX Foci Formation DNA_DSB->gH2AX Induces Apoptosis Apoptosis gH2AX->Apoptosis

Caption: Signaling pathway of this compound induced γH2AX foci formation.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Seed Cells on Coverslips B 2. Treat with this compound (e.g., 30-100 nM for 6-24h) A->B C 3. Fix with 4% PFA B->C D 4. Permeabilize with 0.25% Triton X-100 C->D E 5. Block with 5% BSA D->E F 6. Incubate with Primary Antibody (anti-γH2AX) E->F G 7. Incubate with Fluorescent Secondary Antibody F->G H 8. Counterstain with DAPI G->H I 9. Mount Coverslips H->I J 10. Image Acquisition (Fluorescence Microscopy) I->J K 11. Image Analysis (Quantify Foci per Nucleus) J->K

References

Application Notes and Protocols: SR-4835 Treatment for Inducing a "BRCAness" Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Mechanistically, this compound acts as a molecular glue, promoting the formation of a ternary complex between CDK12/Cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the proteasomal degradation of Cyclin K.[4][5][6][7] This inhibition of CDK12/13-dependent transcription disproportionately affects the expression of large genes, including a number of critical DNA Damage Response (DDR) genes such as BRCA1, RAD51, and ATM.[4][8] The resulting downregulation of these key DDR proteins induces a "BRCAness" phenotype, characterized by impaired homologous recombination repair. This synthetic lethality creates a therapeutic vulnerability, sensitizing cancer cells, particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging agents like cisplatin (B142131).[2][3]

These application notes provide a comprehensive overview of the use of this compound to induce a BRCAness phenotype, including detailed protocols for key in vitro and in vivo experiments, and quantitative data to guide researchers in their study design.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
A375Melanoma117.5[4]
Colo829Melanoma104.5[4]
WM164Melanoma109.6[4]
WM983AMelanoma80.7[4]
WM983BMelanoma160.5[4]
MDA-MB-231Triple-Negative Breast CancerNot Specified[2]
MDA-MB-436Triple-Negative Breast CancerNot Specified[2]
HS578TTriple-Negative Breast CancerNot Specified[2]
MDA-MB-468Triple-Negative Breast CancerNot Specified[2]
Table 2: Synergistic Effects of this compound with Other Anti-Cancer Agents
Combination AgentCancer TypeEffectReference
PARP inhibitors (e.g., Olaparib)Triple-Negative Breast CancerSynergy[2]
CisplatinTriple-Negative Breast CancerSynergy, Tumor Regression[2]
IrinotecanTriple-Negative Breast CancerSynergy[2]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound in inducing a "BRCAness" phenotype.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis cluster_invivo In Vivo Validation start Cancer Cell Lines (e.g., TNBC) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTS/MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis clonogenic Clonogenic Survival Assay treatment->clonogenic qpcr qPCR (DDR Gene Expression) treatment->qpcr immunoblot Immunoblotting (DDR Protein Levels) treatment->immunoblot synergy Synergy Studies (with PARPi/Cisplatin) treatment->synergy pdx Patient-Derived Xenograft (PDX) Models invivo_treatment This compound +/- Combination Agent (e.g., Cisplatin) pdx->invivo_treatment tumor_monitoring Tumor Volume Monitoring invivo_treatment->tumor_monitoring toxicity Toxicity Assessment invivo_treatment->toxicity

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and this compound Preparation
  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, A375) can be obtained from ATCC.

  • Culture Media: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[2]

  • Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations immediately before use.

Cell Viability Assay (MTS Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[4]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunoblotting for DDR Proteins
  • Cell Lysis: Plate cells and treat with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and starting dilutions:

    • Anti-BRCA1 (1:1000)[10][11]

    • Anti-RAD51 (1:1000)

    • Anti-ATM (1:1000)

    • Anti-phospho-Histone H2A.X (Ser139) (γH2AX) (1:500)[12]

    • Anti-β-actin (1:5000) or Anti-GAPDH (1:5000) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for DDR Gene Expression
  • RNA Extraction: Treat cells with this compound for the desired time (e.g., 6-24 hours). Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.

  • Primer Sequences (Human):

    • BRCA1: Forward: 5'-CAGCTCACTTAGCCGCTATT-3', Reverse: 5'-TCTGCTTCACCCTGTTCTGA-3'

    • RAD51: Forward: 5'-CAGTGATGTCCTGGATAATGCC-3', Reverse: 5'-GCTTTGGCTTCACTATTCCAGG-3'

    • ATM: Forward: 5'-CCATTCACAAACTGCCCAAA-3', Reverse: 5'-GTTGTCCTCAGTAGTCCTCATAGG-3'

    • FANCD2: Forward: 5'-AAGCCAGGAACATTGTGATTG-3', Reverse: 5'-TGGCTTAAACAGGGACACAC-3'[13]

    • XRCC2: Forward: 5'-TCTGTTTGCTGATGAAGATTCACC-3', Reverse: 5'-CATCGTGCTGTTAGGTGATAAAGC-3'[14]

    • GAPDH (housekeeping gene): Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.

Clonogenic Survival Assay
  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate. Allow cells to attach overnight.[2]

  • Drug Treatment: Treat the cells with this compound and/or a combination agent (e.g., a PARP inhibitor) for a specified period (e.g., 24-72 hours).[2]

  • Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (containing at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Studies
  • Animal Models: Use immunodeficient mice (e.g., NSG or nude mice) for tumor xenografts. Patient-derived xenograft (PDX) models of TNBC are recommended for clinical relevance.[2]

  • Tumor Implantation: Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.

  • This compound Formulation: A potential formulation for oral gavage is a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

  • Treatment Regimen: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound alone, cisplatin alone, this compound + cisplatin).[2]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be harvested for further analysis (e.g., immunoblotting, immunohistochemistry).

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures. This compound is for research use only and not for human or veterinary use.

References

Application Note: Analysis of SR-4835-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2][3]. These kinases play a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II[2][4]. Inhibition of CDK12/13 by this compound leads to the downregulation of genes involved in the DNA Damage Response (DDR) and homologous recombination[1][4][5]. This suppression of critical DNA repair pathways increases genomic instability and ultimately triggers apoptosis, particularly in cancer cells that are heavily reliant on these pathways for survival, such as triple-negative breast cancer (TNBC)[1][5]. Consequently, this compound shows synergistic effects when combined with DNA-damaging agents or PARP inhibitors[1][4][5].

This application note provides a detailed protocol for quantifying apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a protein that binds with high affinity to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis[6][7]. Propidium Iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells[7][8]. This dual-staining method allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the mechanism by which this compound induces apoptosis. By inhibiting CDK12 and CDK13, this compound prevents the phosphorylation of RNA Polymerase II, leading to decreased transcription of key DNA Damage Response genes. This impairment of DNA repair results in the accumulation of DNA damage, which in turn activates apoptotic signaling pathways.

SR4835_Pathway cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Cellular Consequence cluster_3 Cell Fate SR4835 This compound CDK12_13 CDK12 / CDK13 SR4835->CDK12_13 Inhibits RNAPII RNA Polymerase II (CTD Phosphorylation) CDK12_13->RNAPII DDR_Genes Transcription of DDR Genes (e.g., BRCA1) RNAPII->DDR_Genes DDR_Function DNA Damage Response Impaired DDR_Genes->DDR_Function DNA_Damage Accumulated DNA Damage DDR_Function->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound inhibits CDK12/13, impairing DDR gene transcription and leading to apoptosis.

Data Presentation: Quantifying Apoptosis

The results from the flow cytometry analysis can be summarized in a table to compare the effects of different concentrations of this compound. This allows for a clear visualization of the dose-dependent increase in apoptosis.

Treatment GroupConcentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0 (DMSO)95.0 ± 2.52.5 ± 0.52.5 ± 0.8
This compound1085.3 ± 3.18.2 ± 1.16.5 ± 1.5
This compound5060.1 ± 4.525.4 ± 2.814.5 ± 2.1
This compound10040.7 ± 3.938.6 ± 3.220.7 ± 2.9
Positive Control(e.g., Staurosporine)10.2 ± 1.845.1 ± 4.044.7 ± 3.5

Table 1: Hypothetical data representing the percentage of cell populations after 48-hour treatment with this compound. Data are presented as mean ± standard deviation for triplicate experiments.

Experimental Protocol: Apoptosis Detection by Flow Cytometry

This protocol details the steps for inducing apoptosis with this compound and subsequent analysis using an Annexin V/Propidium Iodide assay.

Materials and Reagents
  • This compound (Selleck Chemicals or other supplier)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Cell line of interest (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose. A positive control for apoptosis (e.g., staurosporine) can also be included.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Staining Procedure
  • Cell Harvesting:

    • Adherent cells: Aspirate the medium (which may contain floating apoptotic cells) and collect it in a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

    • Suspension cells: Collect the cells directly into a conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension. (Note: The volume and concentration of staining reagents may vary by manufacturer; always follow the kit's specific instructions).[10]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][10]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[6][10] Keep the samples on ice and protected from light until analysis. Analyze by flow cytometry as soon as possible (ideally within 1 hour).

Flow Cytometry Analysis
  • Setup: Use unstained, Annexin V-only, and PI-only stained cells to set up the flow cytometer, adjust voltages, and establish proper compensation settings.

  • Gating: Gate on the main cell population using the Forward Scatter (FSC) and Side Scatter (SSC) plot to exclude debris and cell aggregates.

  • Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 gated events) for statistical analysis.

  • Data Interpretation: Create a quadrant plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis) to differentiate the cell populations:

    • Lower-Left (Q4): Live cells (Annexin V- / PI-)

    • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-Left (Q1): Necrotic/dead cells (Annexin V- / PI+)

Visual Protocols and Workflows

Experimental Workflow Diagram

This diagram outlines the complete experimental process from cell preparation to data analysis.

Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis A Seed Cells in 6-Well Plates B Incubate Overnight A->B C Treat with this compound (and Controls) B->C D Incubate for Desired Time (e.g., 48h) C->D E Harvest & Wash Cells D->E F Resuspend in 1X Binding Buffer E->F G Stain with Annexin V & PI F->G H Incubate 15 min in Dark G->H I Add Binding Buffer H->I J Acquire on Flow Cytometer I->J K Gate & Analyze Data J->K L Quantify Cell Populations K->L

Caption: Workflow for this compound apoptosis analysis via flow cytometry.
Flow Cytometry Data Interpretation

The following diagram illustrates the four-quadrant plot used for interpreting Annexin V and PI staining results.

Quadrants Flow Cytometry Quadrant Analysis xlabel Annexin V Fluorescence → bl->xlabel Q1 Q1: Necrotic Annexin V- / PI+ Q2 Q2: Late Apoptotic/Necrotic Annexin V+ / PI+ Q4 Q4: Live Annexin V- / PI- Q3 Q3: Early Apoptotic Annexin V+ / PI- ylabel Propidium Iodide (PI) Fluorescence → origin origin->ylabel

Caption: Interpretation of Annexin V vs. Propidium Iodide flow cytometry data.

References

Application Note: Transcriptomic Profiling of SR-4835 Treated Cells using RNA-Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction SR-4835 is a potent, selective, and orally bioavailable dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] It exhibits a unique mechanism of action, functioning as a "molecular glue" to induce the proteasomal degradation of Cyclin K.[3][4] This event is dependent on the formation of a ternary complex between CDK12, DDB1 (a component of the CUL4-DDB1 E3 ubiquitin ligase), and this compound itself, leading to the ubiquitination and subsequent degradation of Cyclin K.[3][5]

The primary molecular consequence of CDK12/13 inhibition and Cyclin K degradation is the reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3][6] This selectively impairs the transcription of large and complex genes, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1, ATM, and FANCD2.[4][7] By disrupting the DDR pathway, this compound sensitizes cancer cells, especially triple-negative breast cancer (TNBC) cells, to PARP inhibitors and other DNA-damaging agents.[1][3]

RNA-sequencing (RNA-seq) is an essential tool for elucidating the genome-wide transcriptional changes induced by this compound. It allows for a comprehensive analysis of differentially expressed genes, providing critical insights into the compound's mechanism of action, identifying biomarkers of response, and discovering potential combination therapy strategies. This document provides detailed protocols for conducting an RNA-seq experiment on cells treated with this compound, from experimental design to bioinformatic analysis.

Mechanism of Action of this compound

This compound acts as a molecular glue, promoting an interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn inhibits CDK12's ability to phosphorylate RNA Polymerase II, ultimately suppressing the transcription of key genes, particularly those in the DNA Damage Response pathway.[3][4][5]

SR4835_Mechanism cluster_0 This compound Action cluster_1 Cellular Consequence SR4835 This compound CDK12_CycK CDK12 / Cyclin K Complex SR4835->CDK12_CycK Binds DDB1_Complex DDB1-CUL4-RBX1 E3 Ligase SR4835->DDB1_Complex CDK12_CycK->DDB1_Complex Induced Proximity (Molecular Glue) Ternary_Complex Ternary Complex (CDK12-SR4835-DDB1) Ub_CycK Cyclin K Ubiquitination Ternary_Complex->Ub_CycK Catalyzes Deg_CycK Cyclin K Degradation Ub_CycK->Deg_CycK Inhibit_CDK12 CDK12 Activity Inhibited Deg_CycK->Inhibit_CDK12 PolII RNA Pol II (p-Ser2 Reduced) Inhibit_CDK12->PolII Leads to Transcription Transcription of DDR Genes Suppressed PolII->Transcription

Caption: Mechanism of this compound as a molecular glue.

Data Summary

The primary outcome of this compound treatment is the downregulation of genes integral to the DNA Damage Response. The following tables summarize key quantitative data and affected pathways reported in the literature.

Table 1: this compound In Vitro Activity & Treatment Parameters

Parameter Cell Line Value Reference
CDK12 Binding (Kd) - 98 nM [1][8]
CDK13 Binding (Kd) - 4.9 nM [1][8]
EC50 (p-RNA Pol II) MDA-MB-231 105.5 nM [8]
EC50 (Proliferation) MDA-MB-231 15.5 nM [8]
EC50 (Proliferation) MDA-MB-468 22.1 nM [8]
RNA-seq Treatment MDA-MB-231 90 nM for 6 hours [6]

| RNA-seq Treatment | HCT116 | 100-400 nM for 6 hours |[9] |

Table 2: Key Pathways and Genes Downregulated by this compound

Pathway Key Genes Function Reference
Homologous Recombination BRCA1, BRCA2, RAD51 DNA double-strand break repair [4][6]
Fanconi Anemia FANCD2, FANCI Interstrand crosslink repair [6]
ATR Signaling ATM, ATR, CHEK1 DNA damage checkpoint activation [4]

| Transcription & Splicing | POLR2A, SF3B1 | Regulation of gene expression |[3] |

Experimental Protocols

This section provides a detailed methodology for performing an RNA-seq experiment to analyze the transcriptomic effects of this compound.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a relevant cell line. TNBC cell lines such as MDA-MB-231 or MDA-MB-468 are commonly used and have shown sensitivity to this compound.[8]

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media and conditions.

  • Experimental Groups: For a robust experiment, include the following groups, each with at least three biological replicates:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound treatment (e.g., 90 nM, based on published data[6])

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] On the day of the experiment, dilute the stock solution in fresh culture medium to the final desired concentration.

  • Treatment: Once cells have adhered and reached ~50% confluency, replace the medium with the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 6 hours, as used in previous RNA-seq studies[6]).

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) containing β-mercaptoethanol. Homogenize the lysate by passing it through a needle and syringe.

Protocol 2: RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol. Include an on-column DNase I digestion step to eliminate genomic DNA contamination.[10]

  • Quality Assessment: Evaluate the quality and integrity of the extracted RNA.

    • Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Aim for ratios of ~2.0.

    • Integrity: Assess the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Only use samples with a RIN value ≥ 7.0 for library preparation to ensure high-quality data.[10]

  • Quantification: Accurately quantify the RNA concentration using a fluorometric method (e.g., Qubit RNA Assay Kit).

Protocol 3: RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from 100 ng - 1 µg of total RNA using a commercial kit with poly(A) selection for mRNA enrichment (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[10] The general steps include:

    • mRNA Isolation: Purify polyadenylated mRNA from the total RNA using oligo(dT)-attached magnetic beads.

    • Fragmentation & Priming: Fragment the purified mRNA into smaller pieces and prime it for first-strand cDNA synthesis.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • End Repair & Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain unique indices for multiplexing samples.

    • Amplification: Amplify the adapter-ligated library via PCR to generate enough material for sequencing.

  • Library QC: Validate the final libraries by checking their size distribution on a Bioanalyzer and quantifying them using qPCR.

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq 6000), generating at least 20 million single-end or paired-end reads per sample.[10]

Protocol 4: Bioinformatic Analysis

The following workflow outlines the standard steps for analyzing the raw sequencing data to identify differentially expressed genes.

RNASeq_Workflow cluster_0 Upstream Analysis cluster_1 Downstream Analysis FastQ Raw Reads (FASTQ files) QC1 Quality Control (FastQC) FastQ->QC1 Trimming Adapter & Quality Trimming (Trimmomatic) QC1->Trimming Alignment Alignment to Genome (STAR) Trimming->Alignment BAM Aligned Reads (BAM files) Alignment->BAM Counting Read Counting (featureCounts) BAM->Counting CountMatrix Gene Count Matrix Counting->CountMatrix DGE Differential Expression Analysis (DESeq2) CountMatrix->DGE Results Results Table & Visualizations (Volcano Plot, Heatmap) DGE->Results

Caption: Bioinformatic workflow for RNA-seq data.

  • Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using software such as Trimmomatic.

  • Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.[10]

  • Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts or HTSeq. The output is a count matrix with genes as rows and samples as columns.

  • Differential Gene Expression (DGE) Analysis: Use a statistical package like DESeq2 or edgeR in R to perform DGE analysis.[11][12] This process involves:

    • Normalization: Normalizing raw counts to account for differences in library size and RNA composition between samples.[13]

    • Modeling: Fitting the data to a negative binomial model to test for significant differences in gene expression between the this compound treated and vehicle control groups.

    • Results: Generating a results table containing the log2 fold change, p-value, and adjusted p-value (FDR) for each gene. Genes with an adjusted p-value < 0.05 and a |log2 fold change| > 1 are typically considered significantly differentially expressed.

  • Visualization and Interpretation: Visualize the results using volcano plots to show the magnitude and significance of gene expression changes and heatmaps to display the expression patterns of key genes across samples. Perform pathway analysis (Gene Set Enrichment Analysis) to identify biological processes, like the DDR, that are significantly affected by this compound treatment.

References

Troubleshooting & Optimization

SR-4835 off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SR-4835, a potent and selective dual inhibitor of CDK12 and CDK13.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its primary role is to block the kinase activity of these enzymes, which are critical for transcriptional regulation. Specifically, CDK12 and CDK13 phosphorylate the C-terminal domain (CTD) of RNA polymerase II, a process essential for transcription elongation and the expression of genes involved in the DNA damage response (DDR).[1]

Beyond simple kinase inhibition, this compound also functions as a "molecular glue."[3][4][5] It induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 E3 ubiquitin ligase.[3][4] This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][4][5] This degradation of Cyclin K is a key contributor to the cytotoxic effects of this compound.[3]

Q2: How selective is this compound? What are its known off-targets?

A2: this compound demonstrates high selectivity for CDK12 and CDK13. In a broad kinase panel screen of over 450 kinases, this compound showed minimal activity against other kinases at a concentration of 10 µM.[1][6] However, some weak affinities have been identified. The table below summarizes the known on-target and off-target binding affinities. This compound has been shown to have no affinity for BRD4 and does not inhibit PARP activity.[1][6]

Q3: What is the "molecular glue" activity of this compound?

A3: The "molecular glue" activity of this compound refers to its ability to induce the interaction between two proteins that would not normally associate. In this case, this compound promotes the binding of the CDK12/Cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This is a distinct mechanism from simple kinase inhibition and is a significant contributor to the compound's cellular activity.[3] The benzimidazole (B57391) side-chain of this compound has been identified as important for this molecular glue function.[4]

Troubleshooting Guide

Issue 1: Unexpectedly high or low cell sensitivity to this compound.

  • Possible Cause 1: Misunderstood Mechanism of Action. The cytotoxicity of this compound is not solely due to CDK12/13 kinase inhibition but is significantly enhanced by its molecular glue activity that leads to Cyclin K degradation.[3] Cell lines with inherent differences in the expression or activity of the CUL4-RBX1-DDB1 ubiquitin ligase complex may exhibit varied sensitivity.

  • Troubleshooting Step 1: Verify Cyclin K Degradation.

    • Protocol: Treat your cells with a range of this compound concentrations for 2-6 hours. Harvest cell lysates and perform a Western blot to assess Cyclin K protein levels. A decrease in Cyclin K levels would confirm the molecular glue effect is active in your cell line.

    • Expected Outcome: A dose-dependent decrease in Cyclin K protein levels.

  • Possible Cause 2: Differences in DNA Damage Response (DDR) Pathway Dependency. this compound's inhibition of CDK12/13 leads to the downregulation of DDR genes.[1] Cells that are highly dependent on these pathways for survival may be more sensitive.

  • Troubleshooting Step 2: Assess DDR Gene Expression.

    • Protocol: Treat cells with this compound for 4-6 hours. Extract RNA and perform qRT-PCR for key DDR genes (e.g., BRCA1, ATM, FANCI).

    • Expected Outcome: A reduction in the mRNA levels of DDR genes.

Issue 2: Observing effects that are not consistent with CDK12/13 inhibition.

  • Possible Cause: Potential Off-Target Effects. While highly selective, this compound has weak affinity for GSK3A and GSK3B.[6] At higher concentrations, inhibition of these kinases could lead to unexpected phenotypes.

  • Troubleshooting Step 1: Perform a Dose-Response Experiment.

    • Protocol: Titrate this compound from a low nanomolar to a high micromolar range in your assay. Compare the concentration at which you observe the unexpected effect with the known IC50 for CDK12/13.

    • Expected Outcome: If the effect only occurs at concentrations significantly higher than the IC50 for CDK12/13, it may be due to an off-target activity.

  • Troubleshooting Step 2: Use a Structurally Different CDK12/13 Inhibitor.

    • Protocol: Treat your cells with another CDK12/13 inhibitor that has a different chemical scaffold (e.g., THZ531).

    • Expected Outcome: If the unexpected phenotype is not replicated with a different inhibitor, it is more likely to be a specific off-target effect of this compound. It is noteworthy that while both this compound and THZ531 inhibit CDK12, only this compound has been shown to induce Cyclin K degradation.[4]

Data and Protocols

Quantitative Data Summary
TargetAssay TypeValueReference
On-Target
CDK12IC50 (ADP-glo)99.0 ± 10.5 nM[6]
CDK12Kd (Binding)98 nM[2][6]
CDK13IC504.9 nM[2]
Off-Target
GSK3AKd (Binding)1.2 µM[6]
GSK3BKd (Binding)810 nM[6]
CDK6Kd (Binding)5.1 µM[6]
Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with this compound at desired concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1 µM) or a vehicle control (DMSO) for 2 hours.[4]

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for Cyclin K and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

Visualizations

SR4835_Mechanism cluster_0 This compound Action cluster_1 On-Target Effects SR4835 This compound CDK12_CycK CDK12/CycK Complex SR4835->CDK12_CycK Inhibits Kinase Activity SR4835->CDK12_CycK Induces binding to DDB1 RNAPII RNA Polymerase II-CTD CDK12_CycK->RNAPII Phosphorylates DDB1 CUL4-DDB1 E3 Ligase CDK12_CycK->DDB1 Recruited by this compound DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes Enables CycK_Deg Cyclin K Degradation DDB1->CycK_Deg Ubiquitinates Troubleshooting_Workflow Start Unexpected Experimental Result Check_Concentration Is the this compound concentration far above the IC50 for CDK12/13? Start->Check_Concentration Off_Target Potential Off-Target Effect Check_Concentration->Off_Target Yes On_Target Likely On-Target Effect Check_Concentration->On_Target No Use_Orthogonal_Inhibitor Use a different CDK12/13 inhibitor (e.g., THZ531) Off_Target->Use_Orthogonal_Inhibitor Verify_Mechanism Does the phenotype relate to Cyclin K degradation or DDR inhibition? On_Target->Verify_Mechanism Test_Degradation Western Blot for Cyclin K Verify_Mechanism->Test_Degradation Yes Test_DDR qRT-PCR for DDR Genes Verify_Mechanism->Test_DDR Yes Verify_Mechanism->Use_Orthogonal_Inhibitor No

References

Technical Support Center: Optimizing SR-4835 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of SR-4835 for cell viability assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during cell viability assays using this compound.

Issue 1: High Cell Death in Vehicle Control Group

Possible Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically below 0.1% to 0.5%.[1][2] Run a solvent-only control to determine the toxicity threshold.[1]
Contamination Regularly check for and address any bacterial or fungal contamination in your cell culture or reagents.[2]
Suboptimal Cell Culture Conditions Maintain consistent and optimal cell culture conditions, including media, temperature, and CO2 levels.[2]

Issue 2: Inconsistent IC50 or EC50 Values Between Experiments

Possible Cause Recommended Solution
Variations in Cell Seeding Density Ensure a consistent number of cells are seeded in each well for all experiments.[3]
Compound Instability Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid degradation.[2][4] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Inconsistent Incubation Times Use a consistent incubation time for all experiments. A time-course experiment can help determine the optimal duration.[4]
Batch-to-Batch Variability of Reagents Use reagents from the same lot or batch to minimize variability.

Issue 3: No Observable Effect of this compound at Tested Concentrations

Possible Cause Recommended Solution
Concentration is Too Low Test a wider and higher concentration range. A logarithmic dilution series from 1 nM to 100 µM is a common starting point.[4]
Insensitive Cell Line Confirm that the target cell line expresses CDK12 and CDK13, the targets of this compound.
Compound Inactivity Verify the activity of your this compound stock. If possible, test it in a cell-free kinase assay.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[5][6][7] It functions as an ATP-competitive inhibitor.[6][8] Additionally, this compound acts as a "molecular glue," promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[9][10] This inhibition of CDK12/13 suppresses the expression of DNA damage response (DDR) proteins, which can synergize with DNA-damaging agents and PARP inhibitors to induce cell death in cancer cells.[5][9]

Q2: What is the recommended starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment starting with a broad range of concentrations. Based on published data, a logarithmic dilution series from 1 nM to 10 µM is a suitable starting point for many cell lines.[4][5]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[5][7][11] It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[5] For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[4]

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time depends on the specific cell line and the biological question being investigated. A time-course experiment is recommended to determine the ideal duration. Common incubation times in published studies range from 24 to 96 hours for cell viability and proliferation assays.[11][12][13] For mechanistic studies looking at protein levels, shorter incubation times of 2 to 24 hours have been used.[10][13]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Assay Type
CDK12 IC50 99 nMCell-free kinase assay
CDK12 Kd 98 nMCell-free binding assay
CDK13 Kd 4.9 nMCell-free binding assay

Data sourced from[5][6][7]

Table 2: EC50/IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type EC50/IC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer15.5
MDA-MB-468Triple-Negative Breast Cancer22.1
Hs 578TTriple-Negative Breast Cancer19.9
MDA-MB-436Triple-Negative Breast Cancer24.9
A375BRAF-mutated Melanoma~58 - 112
Colo829BRAF-mutated Melanoma~80.7 - 160.5
WM164BRAF-mutated Melanoma109.6
WM983ABRAF-mutated Melanoma80.7
WM983BBRAF-mutated Melanoma160.5

Data compiled from[12][13][14]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[15]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[15]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

SR4835_Signaling_Pathway cluster_0 This compound Action cluster_1 CDK12/13 Complex cluster_2 E3 Ubiquitin Ligase cluster_3 Downstream Effects SR4835 This compound CDK12_13 CDK12/CDK13 SR4835->CDK12_13 Inhibits ATP binding DDB1 DDB1 SR4835->DDB1 Acts as 'Molecular Glue' CyclinK Cyclin K CDK12_13->CyclinK PolII RNA Polymerase II (CTD Phosphorylation) CDK12_13->PolII Inhibition of Phosphorylation DDB1->CyclinK Ubiquitination & Degradation CUL4_RBX1 CUL4-RBX1 DDB1->CUL4_RBX1 DDR DDR Gene Expression PolII->DDR Reduced Transcription CellDeath Cell Death DDR->CellDeath Synergizes with DNA damage Experimental_Workflow start Start: Cell Seeding prep Prepare this compound Serial Dilutions start->prep treat Treat Cells with this compound prep->treat incubate Incubate (e.g., 48-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance/Luminescence assay->read analyze Analyze Data & Determine IC50 read->analyze end End: Optimal Concentration Identified analyze->end Troubleshooting_Logic start Inconsistent/Unexpected Results? high_control_death High Death in Vehicle Control? start->high_control_death Yes inconsistent_ic50 Inconsistent IC50 Values? start->inconsistent_ic50 No check_dmso Check DMSO Concentration & Run Solvent Control high_control_death->check_dmso Yes check_contamination Check for Contamination high_control_death->check_contamination Yes solution Problem Resolved check_dmso->solution check_contamination->solution check_seeding Verify Cell Seeding Density inconsistent_ic50->check_seeding Yes check_compound Prepare Fresh Compound Dilutions inconsistent_ic50->check_compound Yes no_effect No Observable Effect? inconsistent_ic50->no_effect No check_seeding->solution check_compound->solution increase_conc Increase Concentration Range no_effect->increase_conc Yes verify_target Verify Target Expression in Cell Line no_effect->verify_target Yes increase_conc->solution verify_target->solution

References

Technical Support Center: SR-4835 and Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SR-4835 to induce cyclin K degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing cyclin K degradation?

This compound functions as a molecular glue, a novel mechanism for a CDK12/13 inhibitor.[1][2][3][4] It facilitates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][3][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][5] The benzimidazole (B57391) side-chain of this compound is crucial for this molecular glue activity.[1][3]

Q2: How does this compound differ from other CDK12 inhibitors like THZ531?

While both this compound and THZ531 are inhibitors of CDK12, their effects on cyclin K are distinct. This compound uniquely promotes the degradation of cyclin K via the proteasome.[1][2][3] THZ531, a covalent inhibitor, also affects RNA Polymerase II phosphorylation but does not induce the degradation of cyclin K.[1][5]

Q3: What is the expected timeframe and effective concentration for observing cyclin K degradation with this compound?

Cyclin K degradation can be observed in a dose-dependent manner. In A375 melanoma cells, treatment with this compound at concentrations ranging from 0.05 to 1 µM for 2 hours has been shown to reduce cyclin K levels.[1] In the same cell line, 1 µM of this compound significantly reduced the half-life of cyclin K to approximately 47.8 minutes.[6] For triple-negative breast cancer (TNBC) cell lines, sensitivity to low-nanomolar concentrations of this compound has been reported.[7][8]

Troubleshooting Guide: Lack of Cyclin K Degradation

This guide addresses potential reasons for the failure to observe cyclin K degradation following treatment with this compound.

Problem: No significant decrease in cyclin K levels is observed after this compound treatment.

Below are potential causes and recommended troubleshooting steps.

Issues with the Compound or Experimental Setup
Potential Cause Troubleshooting Steps
Incorrect this compound Concentration Verify the final concentration of this compound in your experiment. Perform a dose-response experiment with concentrations ranging from low nanomolar to low micromolar (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.[7][8]
Insufficient Incubation Time Ensure an adequate incubation period. While effects can be seen as early as 2 hours, consider a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal time point for cyclin K degradation in your specific cell model.[1][9]
Compound Instability Prepare fresh this compound solutions in DMSO for each experiment.[8][10] Avoid repeated freeze-thaw cycles. Assess the stability of your compound in the cell culture medium over the course of your experiment if instability is suspected.[11]
Suboptimal Cell Density Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can affect drug response.
Cell Line-Specific Issues
Potential Cause Troubleshooting Steps
Compromised Ubiquitin-Proteasome System The degradation of cyclin K induced by this compound is dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][2][3] Confirm the expression of key components like DDB1, CUL4B, and RBX1 in your cell line via Western blot. As a positive control, treat cells with a known proteasome inhibitor like MG132 prior to and during this compound treatment; this should prevent cyclin K degradation.[1][5]
Low or Absent CDK12 Expression This compound requires CDK12 to form the ternary complex that leads to cyclin K degradation.[5] Verify the expression of CDK12 in your cell line using Western blot or qPCR.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. If possible, test the compound on a sensitive cell line, such as A375 melanoma or certain triple-negative breast cancer cell lines, as a positive control.[1][7]
Issues with Experimental Technique
Potential Cause Troubleshooting Steps
Ineffective Cell Lysis or Protein Extraction Ensure your lysis buffer and protocol are optimized for the extraction of nuclear proteins like cyclin K and CDK12. Include protease and phosphatase inhibitors in your lysis buffer.
Antibody Performance Validate the specificity and sensitivity of your primary antibodies for cyclin K and loading controls. Use a positive control lysate from a cell line known to express cyclin K.
Western Blot Transfer Issues Optimize your Western blot transfer conditions to ensure efficient transfer of proteins, particularly if cyclin K is a low-abundance protein in your cells.

Signaling Pathways and Experimental Workflows

Mechanism of this compound-Induced Cyclin K Degradation

SR4835_Mechanism cluster_complex CDK12-Cyclin K Complex cluster_ligase CUL4-RBX1-DDB1 E3 Ubiquitin Ligase CDK12 CDK12 DDB1 DDB1 CDK12->DDB1 this compound recruits CyclinK Cyclin K Proteasome Proteasome CyclinK->Proteasome targeted for degradation SR4835 This compound SR4835->CDK12 binds to CUL4 CUL4 Ub Ubiquitin DDB1->Ub facilitates ubiquitination of RBX1 RBX1 Degraded_CyclinK Proteasome->Degraded_CyclinK Ub->CyclinK

Caption: this compound acts as a molecular glue to induce cyclin K degradation.

Troubleshooting Workflow for Lack of Cyclin K Degradation

Troubleshooting_Workflow Start No Cyclin K Degradation Observed Check_Compound Verify this compound concentration, incubation time, and stability Start->Check_Compound Check_Cells Assess cell line health and expression of key proteins (DDB1, CDK12) Check_Compound->Check_Cells Issue Persists Degradation_Observed Degradation Observed Check_Compound->Degradation_Observed Issue Resolved Check_Technique Review Western blot protocol, reagents, and antibodies Check_Cells->Check_Technique Issue Persists Check_Cells->Degradation_Observed Issue Resolved Check_Technique->Degradation_Observed Issue Resolved Test_Controls Use positive (e.g., A375 cells) and negative (e.g., MG132) controls Check_Technique->Test_Controls Issue Persists Consult_Literature Consult literature for cell line-specific data Test_Controls->Consult_Literature

Caption: A logical workflow for troubleshooting lack of cyclin K degradation.

Key Experimental Protocols

Western Blot Analysis of Cyclin K Degradation
  • Cell Seeding: Plate cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Treat cells with this compound at the desired concentrations (e.g., 0.05, 0.1, 0.2, 0.5, and 1 µM) or with DMSO as a vehicle control for the specified duration (e.g., 2 hours).[1] For proteasome inhibition control, pre-treat cells with 10 µM MG132 for 1 hour before adding this compound.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cyclin K and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the cyclin K signal to the loading control.

Cycloheximide (B1669411) (CHX) Chase Assay
  • Cell Seeding and Treatment: Seed cells as described above. Treat one set of wells with this compound (e.g., 1 µM) and another with DMSO for a short pre-incubation period (e.g., 1 hour).

  • Protein Synthesis Inhibition: Add cycloheximide (CHX) at a final concentration of 100 µg/mL to all wells to inhibit new protein synthesis.[1]

  • Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, and 120 minutes).[6]

  • Analysis: Analyze cyclin K protein levels by Western blot as described above. The rate of decrease in the cyclin K signal over time will indicate the protein's half-life in the presence or absence of this compound.[1]

References

Technical Support Center: Understanding the Role of the CUL4-RBX1-DDB1 Complex in SR-4835 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the CUL4-RBX1-DDB1 complex on the efficacy of the CDK12/13 inhibitor, SR-4835.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] It functions as a "molecular glue" that induces the proteasomal degradation of Cyclin K.[3][4][5] This is achieved by promoting the formation of a ternary complex between CDK12, Cyclin K, and the DDB1 component of the CUL4-RBX1 E3 ubiquitin ligase complex.[3][4][6] This proximity leads to the ubiquitination and subsequent degradation of Cyclin K by the proteasome.[3][5]

Q2: How does the CUL4-RBX1-DDB1 complex influence the efficacy of this compound?

The cytotoxic effects of this compound are critically dependent on a functional CUL4-RBX1-DDB1 ubiquitin ligase complex.[1][3][5] Genetic screening studies have demonstrated that loss-of-function mutations in components of this complex, particularly DDB1, CUL4A, and CUL4B, confer resistance to this compound.[1][4] Knockdown of DDB1 has been shown to inhibit this compound-induced Cyclin K degradation and decrease the compound's cytotoxic potency.[3]

Q3: What are the known off-target effects of this compound?

This compound is reported to be a highly selective inhibitor of CDK12 and CDK13 with limited off-target effects.[7] In vitro kinase assays against a broad panel of kinases have shown high specificity for CDK12 and CDK13.[7] However, as with any small molecule inhibitor, it is advisable to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and methanol.[8] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which can then be further diluted in culture medium. It is recommended to warm the DMSO solution and use sonication to ensure complete dissolution.[2][9] Stock solutions should be stored at -20°C or -80°C.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound, highlighting the crucial role of the CUL4-RBX1-DDB1 complex.

SR4835_Mechanism This compound Mechanism of Action cluster_CRL4 CUL4-RBX1-DDB1 E3 Ligase cluster_CDK12_CycK CDK12-Cyclin K Complex cluster_Ternary Ternary Complex Formation CUL4 CUL4A/B RBX1 RBX1 CUL4->RBX1 associates DDB1 DDB1 CUL4->DDB1 associates Ternary CDK12-CycK-SR4835-DDB1 DDB1->Ternary CDK12 CDK12 CycK Cyclin K CDK12->CycK binds CDK12->Ternary CycK->Ternary Proteasome Proteasome CycK->Proteasome SR4835 This compound SR4835->CDK12 binds SR4835->Ternary Ub Ubiquitin Ternary->Ub recruits E3 ligase activity Ub->CycK poly-ubiquitinates Degradation Cyclin K Degradation Proteasome->Degradation

Caption: this compound acts as a molecular glue to induce the formation of a ternary complex between CDK12-Cyclin K and DDB1, leading to the ubiquitination and proteasomal degradation of Cyclin K.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetAssay TypeIC50 / KdReference
CDK12Cell-freeIC50 = 99 nM[1]
CDK12Cell-freeKd = 98 nM[1][10]
CDK13Cell-freeKd = 4.9 nM[1][10]

Table 2: Cellular Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / EC50Reference
MDA-MB-231Triple-Negative Breast CancerCell ViabilityEC50 = 15.5 nM[8]
MDA-MB-468Triple-Negative Breast CancerCell ViabilityEC50 = 22.1 nM[8]
Hs 578TTriple-Negative Breast CancerCell ViabilityEC50 = 19.9 nM[8]
MDA-MB-436Triple-Negative Breast CancerCell ViabilityEC50 = 24.9 nM[8]
A375MelanomaProliferationIC50 = 58 nM[1]
A549Lung CarcinomaCyclin K Degradation (HiBiT)DC50 ≈ 90 nM[4]

Table 3: Impact of CUL4-RBX1-DDB1 Complex Components on this compound Efficacy

Cell LineGenetic PerturbationEffect on this compound EfficacyReference
A375DDB1 Knockdown (shRNA)Increased IC50 (resistance)[1]
MDA-MB-231DDB1 KnockdownInhibition of Cyclin K degradation[4]
HEK293TDDB1 KnockdownInhibition of Cyclin K degradation[4]
MDA-MB-231CUL4A/CUL4B KnockdownReduced Cyclin K degradation[4]
A375Treatment with MLN4924 (Neddylation inhibitor)Increased IC50 from 58 nM to 216 nM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the impact of the CUL4-RBX1-DDB1 complex on this compound efficacy.

DDB1 Knockdown and Cell Viability Assay

This experiment aims to determine the effect of DDB1 depletion on the cytotoxic potential of this compound.

DDB1_Knockdown_Workflow DDB1 Knockdown and Cell Viability Workflow start Start transduce Transduce cells with DDB1 shRNA or control shRNA start->transduce select Select transduced cells (e.g., with puromycin) transduce->select verify Verify DDB1 knockdown (Western Blot or qPCR) select->verify seed Seed cells in 96-well plates verify->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate viability Measure cell viability (e.g., CellTiter-Glo) incubate->viability analyze Analyze data and calculate IC50 values viability->analyze end End analyze->end

Caption: Workflow for assessing the impact of DDB1 knockdown on this compound cell viability.

Methodology:

  • Cell Culture: Culture your cell line of interest (e.g., A375, MDA-MB-231) under standard conditions.

  • Lentiviral Transduction: Transduce cells with lentiviral particles containing either a short hairpin RNA (shRNA) targeting DDB1 or a non-targeting control shRNA.

  • Selection: Two days post-transduction, select for successfully transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Verification of Knockdown: After selection, lyse a portion of the cells and perform Western blotting or quantitative PCR (qPCR) to confirm the efficient knockdown of DDB1 protein or mRNA, respectively.

  • Cell Seeding: Seed the DDB1-knockdown and control cells into 96-well plates at an appropriate density.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value for this compound in both DDB1-knockdown and control cells.

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between CDK12 and DDB1.

CoIP_Workflow Co-Immunoprecipitation Workflow start Start transfect Co-transfect cells with tagged CDK12, Cyclin K, and DDB1 start->transfect treat Treat cells with this compound or DMSO (control) transfect->treat lyse Lyse cells in a non-denaturing buffer treat->lyse immunoprecipitate Immunoprecipitate with anti-tag antibody (e.g., anti-FLAG) lyse->immunoprecipitate wash Wash beads to remove non-specific binding immunoprecipitate->wash elute Elute protein complexes wash->elute analyze Analyze by Western Blot for co-precipitated proteins elute->analyze end End analyze->end

Caption: Experimental workflow for co-immunoprecipitation to detect the this compound-induced ternary complex.

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with expression vectors for tagged proteins (e.g., Myc-CDK12, HA-Cyclin K, and FLAG-DDB1).

  • Drug Treatment: 24-48 hours post-transfection, treat the cells with this compound (e.g., 1 µM) or DMSO as a control for a specified time (e.g., 4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-DDB1 and its interacting partners.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform Western blotting using antibodies against the respective tags (anti-Myc for CDK12 and anti-HA for Cyclin K) to detect co-immunoprecipitation.

Troubleshooting Guide

Problem 1: No or reduced Cyclin K degradation observed after this compound treatment.

  • Possible Cause 1: Inactive CUL4-RBX1-DDB1 complex.

    • Solution: Verify the expression levels of CUL4A, CUL4B, RBX1, and DDB1 in your cell line by Western blot. Perform a positive control experiment with a known molecular glue that utilizes this complex. Consider using a cell line known to have a functional CUL4-RBX1-DDB1 pathway.

  • Possible Cause 2: Low expression of CDK12.

    • Solution: this compound-mediated Cyclin K degradation is dependent on CDK12.[4] Confirm CDK12 expression in your cells.

  • Possible Cause 3: Compound inactivity.

    • Solution: Ensure the this compound is properly dissolved and has been stored correctly. Test a fresh batch of the compound.

  • Possible Cause 4: Proteasome inhibition.

    • Solution: Ensure that your experimental conditions do not inadvertently inhibit the proteasome. As a control, co-treatment with a proteasome inhibitor like MG132 should rescue Cyclin K from degradation.[3]

Problem 2: High background in co-immunoprecipitation experiments.

  • Possible Cause 1: Insufficient washing.

    • Solution: Increase the number and/or duration of washes. Consider increasing the stringency of the wash buffer by adding a low concentration of a non-ionic detergent.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Pre-clear the cell lysate with beads alone before adding the specific antibody. Use a high-quality, validated antibody for immunoprecipitation. Include an isotype control antibody in a parallel experiment.

  • Possible Cause 3: Protein aggregation.

    • Solution: Ensure complete cell lysis and avoid excessive vortexing. Consider including a mild reducing agent in the lysis buffer.

Problem 3: Inconsistent results in cell viability assays.

  • Possible Cause 1: Cell seeding density.

    • Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the assay. Inconsistent cell numbers can lead to variability.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Compound precipitation.

    • Solution: Visually inspect the wells after adding the compound to ensure it has not precipitated out of solution at higher concentrations. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

Problem 4: Failure to identify CUL4-RBX1-DDB1 components in a CRISPR screen for this compound resistance.

  • Possible Cause 1: Insufficient screen pressure.

    • Solution: Optimize the concentration of this compound used for selection. The concentration should be high enough to provide a strong selective pressure for resistant cells to emerge.

  • Possible Cause 2: Inefficient gRNA library.

    • Solution: Ensure the gRNA library used has good coverage and that the gRNAs targeting the CUL4-RBX1-DDB1 components are effective.

  • Possible Cause 3: Low multiplicity of infection (MOI).

    • Solution: Optimize the lentiviral transduction to achieve an MOI that ensures most cells receive a single gRNA.

References

SR-4835 experimental variability and lot-to-lot consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SR-4835. The information is designed to address common issues related to experimental variability and lot-to-lot consistency.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] It functions as a "molecular glue," inducing the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 component of the CUL4-RBX1 E3 ubiquitin ligase complex.[3][4][5][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[5][6] The degradation of Cyclin K impairs the transcription of genes involved in the DNA damage response (DDR), rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[1][8]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to ensure the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C and is stable for at least three years.[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] To prevent degradation and experimental variability, it is crucial to aliquot stock solutions and avoid repeated freeze-thaw cycles.[3] One study reported irreproducible IC50 values which were attributed to freeze-thaw cycles of a liquid solution of this compound.

Q3: How should I prepare this compound stock solutions?

A3: this compound is soluble in DMSO and Methanol.[9] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO. Selleck Chemicals suggests that for a 16 mg/mL concentration (32.04 mM), warming in a 50°C water bath and ultrasonication may be necessary.[3] They also caution that moisture-absorbing DMSO can reduce solubility, so using fresh, high-purity DMSO is recommended.[3]

Q4: I am observing inconsistent results between experiments. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: As mentioned in Q2, improper storage and handling, particularly repeated freeze-thaw cycles of stock solutions, can lead to compound degradation and variable activity.

  • Solubility Issues: Poor solubility of this compound in your final assay medium can lead to inaccurate concentrations. Ensure complete dissolution in DMSO before further dilution and consider the final DMSO concentration in your experiment, which should ideally be below 0.5% to avoid solvent-induced cytotoxicity.

  • Lot-to-Lot Variability: While specific data on this compound lot-to-lot consistency is not widely published, it is a potential source of variability for any small molecule. It is good practice to perform a dose-response validation experiment with each new lot to ensure consistent activity.

  • Cell-Based Assay Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Standardize these parameters across experiments.

  • Experimental Technique: Pipetting errors, variations in incubation times, and inconsistencies in reagent preparation can all contribute to variability.

Troubleshooting Guides

Issue 1: Reduced or No Cyclin K Degradation Observed
Possible Cause Troubleshooting Step
Inactive this compound - Prepare a fresh dilution from a new aliquot of your DMSO stock. - If the problem persists, prepare a fresh DMSO stock from the powder. - Verify the age and storage conditions of the compound.
Suboptimal this compound Concentration - Perform a dose-response experiment to determine the optimal concentration for your cell line. DC50 values (concentration for 50% degradation) have been reported to be around 90 nM in A549 cells after 2 hours.[10]
Incorrect Incubation Time - Conduct a time-course experiment to determine the optimal treatment duration. Significant Cyclin K degradation is often observed within 2-6 hours.[6]
Issues with the Ubiquitin-Proteasome System - As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) prior to this compound treatment. This should rescue Cyclin K from degradation.[5] - Ensure the cell line expresses the necessary components of the CUL4-RBX1-DDB1 E3 ligase complex.
Western Blotting Problems - See the "Troubleshooting Western Blots for Cyclin K" section below.
Issue 2: High Variability in Cell Viability/Proliferation Assays
Possible Cause Troubleshooting Step
Inconsistent this compound Activity - Follow the steps outlined in "Issue 1" for ensuring compound integrity. - Validate each new lot of this compound with a standard dose-response curve.
Cell Culture Inconsistencies - Use cells within a consistent and low passage number range. - Ensure consistent cell seeding density and confluency at the time of treatment. - Regularly test for mycoplasma contamination.
DMSO Toxicity - Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). - Include a vehicle-only (DMSO) control group.
Assay-Specific Variability - For assays like clonogenic assays, ensure even cell distribution when plating. - For colorimetric or fluorometric assays, check for interference from the compound or media components.

Data Presentation

This compound In Vitro Activity
Parameter Value Target Reference
IC5099 nMCDK12[1][2]
Kd98 nMCDK12[1][2]
Kd4.9 nMCDK13[1][2]
EC50 (Cell Proliferation)15.5 - 24.9 nMTNBC Cell Lines[9]
DC50 (Cyclin K Degradation)~90 nM (2h)A549 cells[10]

Experimental Protocols

Protocol 1: Western Blot Analysis of Cyclin K Degradation
  • Cell Culture and Treatment:

    • Seed cells (e.g., A375 melanoma or MDA-MB-231 breast cancer cells) in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

    • For a dose-response experiment, treat cells with increasing concentrations of this compound (e.g., 0.01 to 3 µM) for a fixed time (e.g., 2 hours).[10]

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 1, 2, 4, 6 hours).[6]

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the Cyclin K band intensity to the corresponding loading control band intensity.

Troubleshooting Western Blots for Cyclin K
Problem Possible Cause & Solution
No or Weak Cyclin K Signal - Low Protein Load: Increase the amount of protein loaded per lane. - Antibody Issue: Check the primary antibody datasheet for recommended dilutions and conditions. Use a positive control cell lysate known to express Cyclin K. - Poor Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.
High Background - Insufficient Blocking: Increase blocking time or try a different blocking agent. - Antibody Concentration Too High: Titrate the primary and secondary antibody concentrations. - Inadequate Washing: Increase the number and duration of washes with TBST.
Non-Specific Bands - Antibody Specificity: Use a well-validated antibody for Cyclin K. - Sample Degradation: Ensure fresh lysates are prepared with protease inhibitors.

Mandatory Visualizations

SR4835_Signaling_Pathway cluster_SR4835_Action This compound Action cluster_E3_Ligase E3 Ubiquitin Ligase SR4835 This compound CDK12_CycK CDK12-Cyclin K Complex SR4835->CDK12_CycK Binds to Ternary_Complex Ternary Complex (this compound-CDK12-DDB1) CDK12_CycK->Ternary_Complex DDB1 DDB1 CUL4_RBX1 CUL4-RBX1 DDB1->CUL4_RBX1 DDB1->Ternary_Complex Recruitment Ubiquitination Cyclin K Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Cyclin K Degradation Proteasome->Degradation DDR_Transcription ↓ DDR Gene Transcription Degradation->DDR_Transcription Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound 1. Verify Compound Integrity - Fresh aliquots? - Proper storage? Start->Check_Compound Solubility Check Solubility - Complete dissolution in DMSO? - Final DMSO %? Check_Compound->Solubility Stability Check Stability - Avoid freeze-thaw cycles Check_Compound->Stability Check_Protocols 2. Review Experimental Protocols - Consistent cell handling? - Accurate dilutions? Cell_Culture Standardize Cell Culture - Passage number - Seeding density Check_Protocols->Cell_Culture Reagents Verify Reagents - Freshly prepared? - Correct concentrations? Check_Protocols->Reagents Check_Lot 3. Consider Lot-to-Lot Variability - New lot number? - Perform validation assay. Validation Perform Dose-Response Validation Check_Lot->Validation Solubility->Check_Protocols Stability->Check_Protocols Cell_Culture->Check_Lot Reagents->Check_Lot Resolved Issue Resolved Validation->Resolved

References

Preventing SR-4835 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper handling and use of SR-4835 in aqueous solutions to prevent precipitation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] It is insoluble in water and ethanol. For biological experiments, anhydrous DMSO is the recommended solvent for preparing stock solutions.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen?

A2: This is a common issue with hydrophobic compounds like this compound.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous medium, the rapid change in solvent polarity causes the compound to "crash out" or precipitate because its solubility limit in the final aqueous solution is exceeded.[1][2]

Q3: How can I prevent this compound from precipitating in my aqueous experimental solution?

A3: To prevent precipitation, it is crucial to employ a proper dilution strategy. This typically involves a stepwise dilution process, pre-warming the aqueous medium, and ensuring the final DMSO concentration remains low. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity. Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[2][3][4] However, it is essential to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent itself.[3]

Q5: Can I store this compound in an aqueous solution?

A5: It is not recommended to store this compound in aqueous solutions for extended periods, as the compound's stability may be compromised, and precipitation can occur over time.[5] Prepare fresh working solutions from a frozen DMSO stock for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered with this compound precipitation in a question-and-answer format.

Issue 1: A precipitate formed immediately after adding the this compound DMSO stock to my cell culture medium.

  • Question: What is the likely cause of immediate precipitation?

    • Answer: This is typically due to the final concentration of this compound exceeding its solubility in the aqueous medium, often caused by adding a highly concentrated stock directly to a large volume of media.[1]

  • Question: How can I resolve this?

    • Answer:

      • Lower the Final Concentration: Your intended working concentration may be too high. Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test (see "Experimental Protocols").

      • Use a Stepwise Dilution Method: Instead of a single large dilution, dilute the DMSO stock in a series of steps. A detailed procedure is provided below.[2][4]

      • Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[1]

      • Gentle Mixing: Add the compound dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations.[1]

Issue 2: The solution was initially clear, but a precipitate formed over time in the incubator.

  • Question: What could cause delayed precipitation?

    • Answer: Delayed precipitation can be caused by several factors:

      • Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility.[1]

      • Compound Instability: The compound may not be stable in the aqueous environment at 37°C over long incubation periods.

      • Media Evaporation: Evaporation can increase the concentration of the compound in the remaining medium, pushing it past its solubility limit.[1]

  • Question: How can I prevent this?

    • Answer:

      • Maintain Stable Temperature: Minimize the time that culture plates are outside the incubator.

      • Prepare Fresh Solutions: For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.

      • Ensure Proper Humidification: Maintain proper humidity levels in the incubator and use culture plates with low-evaporation lids to minimize evaporation.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterInsoluble
EthanolInsoluble
MethanolSoluble[1]
DMSOSoluble (up to 60 mg/mL)Use fresh, anhydrous DMSO. Warming (50°C) and sonication can aid dissolution.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions

Objective: To prepare a stable aqueous working solution of this compound for in vitro experiments with minimal precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Carefully weigh the this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-20 mM). Using fresh DMSO is recommended as moisture can reduce solubility.

    • Vortex thoroughly. If needed, briefly sonicate or warm the solution in a 50°C water bath to ensure complete dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

  • Working Solution Preparation (Stepwise Dilution):

    • Pre-warm the complete cell culture medium to 37°C.[1]

    • Step 1: Intermediate Dilution in DMSO (Optional but Recommended): If your final working concentration is very low, first prepare an intermediate dilution of your high-concentration stock in DMSO (e.g., dilute the 10 mM stock to 1 mM in DMSO). This helps in accurately pipetting small volumes.

    • Step 2: Dilution into Medium:

      • In a sterile tube, add the required volume of the DMSO stock (or intermediate dilution) to a small volume of the pre-warmed medium (e.g., add 1 µL of 1 mM DMSO stock to 99 µL of medium).

      • Immediately and gently vortex or pipette up and down to mix thoroughly.

      • Transfer this intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration (e.g., add the 100 µL of the 10 µM solution to 9.9 mL of medium for a final concentration of 100 nM).

    • Step 3: Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The solution should be clear.

Protocol 2: In Vivo Formulation

For in vivo experiments, a co-solvent formulation can be used. The following is an example formulation:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution:

    • Add 50 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear.

    • Add 50 µL of Tween80 to the mixture. Mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.

Visualizations

Troubleshooting_SR4835_Precipitation Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Solution q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed Over time in incubator q1->delayed Delayed cause_immediate Likely Cause: - Final concentration > solubility limit - Rapid solvent exchange ('crashing out') immediate->cause_immediate cause_delayed Likely Causes: - Temperature fluctuations - Compound instability - Media evaporation delayed->cause_delayed solution_immediate1 Solution 1: Perform a solubility test to find the max soluble concentration. cause_immediate->solution_immediate1 solution_immediate2 Solution 2: Use a stepwise dilution protocol. (See Experimental Protocols) cause_immediate->solution_immediate2 solution_immediate3 Solution 3: Always use pre-warmed (37°C) media and mix gently while adding compound. cause_immediate->solution_immediate3 solution_delayed1 Solution 1: Minimize time outside incubator to maintain stable temperature. cause_delayed->solution_delayed1 solution_delayed2 Solution 2: Prepare fresh working solutions, especially for long-term assays. cause_delayed->solution_delayed2 solution_delayed3 Solution 3: Ensure proper incubator humidification and use low-evaporation plates. cause_delayed->solution_delayed3 end_node Clear Solution Achieved solution_immediate1->end_node solution_immediate2->end_node solution_immediate3->end_node solution_delayed1->end_node solution_delayed2->end_node solution_delayed3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

SR4835_Molecular_Glue_Mechanism This compound as a Molecular Glue cluster_0 Mechanism of Action SR4835 This compound Ternary_Complex Ternary Complex: (CDK12-CycK) + this compound + DDB1 SR4835->Ternary_Complex Binds & Induces Conformational Change CDK12_CycK CDK12-Cyclin K Complex CDK12_CycK->Ternary_Complex DDB1 DDB1 (Adaptor Protein) DDB1->Ternary_Complex CUL4_E3 CUL4-RBX1-DDB1 E3 Ubiquitin Ligase Ubiquitination Cyclin K Ubiquitination CUL4_E3->Ubiquitination Mediates Ternary_Complex->CUL4_E3 Recruits Degradation Proteasomal Degradation of Cyclin K Ubiquitination->Degradation

Caption: this compound acts as a molecular glue to induce Cyclin K degradation.

References

SR-4835 Technical Support Center: Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SR-4835 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the CDK12/CDK13 inhibitor, this compound, with a focus on its effects on non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective, ATP-competitive dual inhibitor of cyclin-dependent kinase 12 (CDK12) and CDK13.[1][2][3] A key aspect of its mechanism is its function as a "molecular glue."[4][5][6][7] It induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and the DDB1 component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][6] This proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn suppresses the expression of DNA damage response (DDR) genes.[1][3][8]

Q2: Is this compound cytotoxic to non-cancerous cell lines?

A2: Yes, studies have shown that this compound exhibits cytotoxic effects in the non-cancerous human embryonic kidney cell line, HEK-293T.[4] The cytotoxicity in these cells is correlated with its molecular glue activity and is dependent on the expression of DDB1, a key component of the E3 ligase complex.[4] The normal human colon epithelial cell line, FHC, has also been used in in vitro assays with this compound.[3]

Q3: What are the known off-target effects of this compound?

A3: this compound is considered highly selective for CDK12 and CDK13. In a kinase panel screen of over 450 kinases, it showed minimal off-target activity at a concentration of 10 µM.[1]

Data Presentation

While extensive comparative data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines is limited in the current literature, the following table summarizes the available IC50 values for CDK12/13 inhibition and the cytotoxic effects in various cancer cell lines for comparative purposes.

Cell LineCell TypeIC50 (nM)Reference
A549Human Lung Carcinoma~90 (DC50 for Cyclin K degradation)[4]
MDA-MB-231Human Breast AdenocarcinomaNot specified[4]
HEK-293THuman Embryonic KidneyCytotoxicity is correlated with molecular glue activity[4]
FHCNormal Human Colon EpitheliumUsed in in vitro assays[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for assessing its toxicity.

SR4835_Pathway cluster_0 This compound Mechanism of Action SR4835 This compound CDK12_CycK CDK12/Cyclin K Complex SR4835->CDK12_CycK Binds DDB1 DDB1 CDK12_CycK->DDB1 Forms Ternary Complex with this compound CyclinK_Ub Ubiquitinated Cyclin K DDR_Genes DNA Damage Response Genes CDK12_CycK->DDR_Genes Phosphorylates RNA Pol II (Promotes Transcription) CUL4_RBX1 CUL4-RBX1 E3 Ligase DDB1->CUL4_RBX1 Recruits CUL4_RBX1->CDK12_CycK Ubiquitinates Cyclin K Proteasome Proteasome Transcription_Suppression Transcription Suppression Proteasome->Transcription_Suppression Leads to CyclinK_Ub->Proteasome Degradation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_1 Experimental Workflow for this compound Toxicity Assessment start Start: Seed non-cancerous cells treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for defined time period (e.g., 24, 48, 72h) treatment->incubation cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->cytotoxicity_assay western_blot Perform Western Blot for Cyclin K degradation incubation->western_blot data_analysis Data Analysis: - Calculate IC50 - Quantify protein levels cytotoxicity_assay->data_analysis western_blot->data_analysis end End: Interpret results data_analysis->end

Caption: A typical experimental workflow.

Troubleshooting Guides

Issue 1: Lower than Expected Cytotoxicity in Non-Cancerous Cells
Possible Cause Troubleshooting Step
Low expression of DDB1 or other components of the CUL4-RBX1 E3 ligase complex. 1. Perform Western blot or qPCR to quantify the protein or mRNA levels of DDB1, CUL4A/B, and RBX1 in your cell line. 2. Compare these expression levels to a sensitive cancer cell line as a positive control. 3. If expression is low, consider transiently overexpressing DDB1 to see if it sensitizes the cells to this compound.
Cell line is resistant to apoptosis. 1. Assess apoptosis using an Annexin V/PI staining assay after this compound treatment. 2. If apoptosis is not induced, investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members).
Incorrect drug concentration or incubation time. 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing cytotoxicity.
Compound instability or degradation. 1. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). 2. Prepare fresh dilutions of this compound in media for each experiment.
Issue 2: Inconsistent or No Cyclin K Degradation Observed by Western Blot
Possible Cause Troubleshooting Step
Suboptimal antibody performance. 1. Validate your Cyclin K antibody using a positive control (e.g., lysate from a sensitive cancer cell line treated with this compound). 2. Optimize antibody concentration and incubation time.
Inefficient protein extraction. 1. Use a lysis buffer containing protease and phosphatase inhibitors. 2. Ensure complete cell lysis by sonication or other mechanical disruption methods.
Timing of analysis is not optimal. Cyclin K degradation can be rapid. Perform a time-course experiment (e.g., 0, 1, 2, 4, 6 hours) after this compound treatment to identify the optimal time point for observing maximum degradation.
Low expression of CDK12. This compound-induced Cyclin K degradation is dependent on CDK12. Verify CDK12 expression in your cell line via Western blot or qPCR.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Cyclin K Degradation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Cyclin K signal to the loading control to determine the extent of degradation.

References

Technical Support Center: Measuring SR-4835 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on measuring the target engagement of SR-4835 in a cellular context. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its cellular targets?

This compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] It functions as an ATP-competitive inhibitor.[4][5] Additionally, this compound acts as a "molecular glue," promoting the interaction between CDK12 and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[6][7][8]

Q2: What are the primary methods to confirm this compound target engagement in cells?

There are several robust methods to measure the engagement of this compound with its targets in a cellular environment:

  • Indirect Target Engagement (Downstream Effects):

    • Western Blotting for Cyclin K Degradation: As this compound induces the degradation of cyclin K, monitoring its protein levels is a direct readout of the molecular glue activity.[6][7]

    • Western Blotting for Phospho-RNA Polymerase II (Ser2): CDK12 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2). Inhibition of CDK12 by this compound leads to a reduction in pSer2 levels, which can be quantified by Western blot.[5]

    • Gene Expression Analysis of DDR Genes: CDK12/13 inhibition by this compound suppresses the expression of key DNA Damage Response (DDR) genes such as BRCA1, ATM, and RAD51.[3] This can be measured by quantitative PCR (qPCR).

  • Direct Target Engagement (Physical Interaction):

    • Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of CDK12/CDK13 upon this compound binding in intact cells or cell lysates.[8][9][10]

    • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of this compound to CDK12/CDK13 by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer.[2][11][12]

    • Drug Affinity Pulldown Assays: This technique uses a modified version of this compound to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry or Western blotting.[8][13]

Q3: What are the reported potencies of this compound?

The following table summarizes the in vitro and cellular potency of this compound from published data.

TargetAssay TypePotency (IC₅₀/Kd)Reference
CDK12Binding Affinity (Kd)98 nM[1][2][3]
CDK12Kinase Inhibition (IC₅₀)99 nM[1][2][3]
CDK13Binding Affinity (Kd)4.9 nM[1][2]
Cellular p-Pol II Ser2In-Cell Western100 nM (EC₅₀)[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound, leading to the degradation of Cyclin K and inhibition of RNA Polymerase II CTD phosphorylation.

SR4835_Mechanism cluster_0 Normal Cellular Process cluster_1 Effect of this compound CDK12 CDK12 CDK12_CycK CDK12/Cyclin K Complex CDK12->CDK12_CycK CycK Cyclin K CycK->CDK12_CycK Proteasome Proteasome CycK->Proteasome Targets for Degradation RNAPII RNA Polymerase II CTD CDK12_CycK->RNAPII Phosphorylates DDR_Genes DDR Gene Transcription Ternary_Complex Ternary Complex (CDK12/CycK-SR4835-DDB1) CDK12_CycK->Ternary_Complex pRNAPII Phosphorylated RNAPII (pSer2) RNAPII->pRNAPII pRNAPII->DDR_Genes Promotes SR4835 This compound SR4835->CDK12_CycK Binds DDB1_CUL4 DDB1-CUL4-RBX1 E3 Ligase SR4835->DDB1_CUL4 Recruits DDB1_CUL4->Ternary_Complex Ternary_Complex->CycK Ubiquitinates Ub Ubiquitin Ub->CycK Degraded_CycK Degraded Cyclin K Proteasome->Degraded_CycK Degraded_CycK->DDR_Genes Inhibition

Mechanism of action of this compound.

Experimental Protocols and Troubleshooting

Western Blot for Cyclin K Degradation

This assay provides a robust and straightforward method to assess the molecular glue activity of this compound.

Western blot experimental workflow.
  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-231, A375) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a dose-range of this compound (e.g., 0.05, 0.1, 0.2, 0.5, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 4, 6 hours).[7]

    • For proteasome inhibition control, pre-treat cells with MG132 (10 µM) for 1-2 hours before adding this compound.[7][8]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Cyclin K (e.g., 1:1000 dilution) overnight at 4°C.[1]

    • Include a primary antibody for a loading control, such as GAPDH or β-actin (e.g., 1:10,000 dilution).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[1]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Quantify the band intensities and normalize the Cyclin K signal to the loading control.

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Cyclin K Signal Insufficient protein loaded.Increase the amount of protein loaded per well.
Low primary antibody concentration or incubation time.Increase the primary antibody concentration or incubate overnight at 4°C.[1]
Inactive secondary antibody or ECL substrate.Use fresh reagents and test their activity.
This compound is not active.Verify the integrity and concentration of the this compound stock.
High Background Insufficient blocking.Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration is too high.Decrease the concentration of the primary or secondary antibody.
Insufficient washing.Increase the number and duration of wash steps.[1]
Non-Specific Bands Primary antibody is not specific.Use a well-validated antibody for Cyclin K.[14]
Protein degradation.Ensure protease inhibitors are included in the lysis buffer and keep samples on ice.
Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the direct binding of this compound to CDK12/CDK13 by assessing changes in their thermal stability.

CETSA® experimental workflow.
  • Cell Culture and Treatment:

    • Culture cells to a high density in a suitable format (e.g., T175 flask).

    • Harvest and resuspend cells in PBS with protease inhibitors.

    • Treat the cell suspension with this compound (e.g., 10 µM) or vehicle (DMSO) and incubate for 1-2 hours at 37°C.[8]

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble CDK12 or CDK13 in each sample by Western blot.

  • Data Analysis:

    • Plot the band intensity of soluble CDK12/CDK13 against the temperature for both treated and untreated samples to generate a melting curve. A shift in the curve indicates target engagement.

IssuePossible Cause(s)Suggested Solution(s)
No Thermal Shift Observed This compound concentration is too low.Increase the concentration of this compound.
Incubation time is too short.Increase the incubation time to allow for sufficient cellular uptake and binding.
Inappropriate temperature range.Adjust the temperature range to cover the melting point of CDK12/CDK13.
High Variability Between Replicates Inconsistent heating.Ensure uniform heating of all samples in the thermal cycler.
Incomplete cell lysis.Ensure complete lysis by performing sufficient freeze-thaw cycles.
Pipetting errors.Use precise pipetting techniques for all steps.
NanoBRET™ Target Engagement Assay

This live-cell assay provides a quantitative measure of this compound binding to CDK12/CDK13.

NanoBRET™ experimental workflow.
  • Cell Transfection:

    • Co-transfect HEK293 cells with a vector expressing a CDK12- or CDK13-NanoLuc® fusion protein and a vector for its corresponding cyclin partner.[2][11]

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Add the NanoBRET™ Kinase Tracer to the cells at a pre-determined optimal concentration.

    • Immediately add a serial dilution of this compound or vehicle control.

  • Incubation and Signal Measurement:

    • Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.

    • Add the NanoGlo® Substrate.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

IssuePossible Cause(s)Suggested Solution(s)
Low BRET Signal Low transfection efficiency.Optimize the transfection protocol.
Low expression of the fusion protein.Confirm expression by Western blot.
Inactive substrate.Use fresh NanoGlo® substrate.
High Background Signal Tracer concentration is too high.Optimize the tracer concentration to achieve a good signal-to-background ratio.
Autofluorescence from the compound.Run a control with the compound but without the tracer.
No Dose-Response This compound is not cell-permeable.This is unlikely for this compound, but can be tested in a lysed-cell format.
This compound concentration range is incorrect.Test a wider range of concentrations.
The tracer is not being displaced.Ensure the tracer and compound compete for the same binding site.

By utilizing these detailed protocols and troubleshooting guides, researchers can effectively measure the target engagement of this compound in cells and gain valuable insights into its mechanism of action.

References

SR-4835 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the CDK12/13 inhibitor, SR-4835, in cancer cells.

Frequently Asked Questions (FAQs)

1. My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

Acquired resistance to this compound has not been extensively documented in the literature. However, based on its mechanism of action and known resistance patterns to other kinase inhibitors, several potential mechanisms can be hypothesized:

  • Target Alterations: Mutations in the ATP-binding pocket of CDK12 or CDK13 could prevent this compound from binding effectively.

  • Molecular Glue Pathway Disruption: As this compound acts as a molecular glue to induce cyclin K degradation via the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, alterations in the components of this complex (e.g., DDB1 mutations or downregulation) could confer resistance.[1][2]

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.

  • Compensatory Mechanisms: Upregulation of Cyclin K expression or activation of alternative signaling pathways that bypass the dependency on CDK12/13-regulated DNA damage response (DDR) genes could overcome the effects of the inhibitor.[3][4][5][6]

2. What is the primary mechanism of action for this compound?

This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[7] It functions in two ways:

  • ATP-Competitive Inhibition: It binds to the ATP pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates, which are involved in transcription and mRNA processing. This leads to the suppression of genes involved in the DNA damage response (DDR).[7][8]

  • Molecular Glue Activity: this compound promotes the interaction between CDK12 and the DDB1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK12's binding partner, Cyclin K.[1][2]

3. Are there known mutations in CDK12 that can cause resistance to inhibitors?

While specific resistance-conferring mutations for this compound have not been reported, studies on other CDK12-targeting molecules have identified point mutations in CDK12 that lead to resistance. For example, resistance to the CDK12 degrader BSJ-4-116 was associated with specific point mutations in the CDK12 protein.[9] Given that this compound has a distinct binding mode within the ATP pocket, mutations in residues critical for this interaction could lead to resistance.[7][8]

4. Could upregulation of drug efflux pumps be a cause of resistance to this compound?

Upregulation of ABC transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), is a common mechanism of resistance to various cancer drugs, including some CDK inhibitors like THZ1.[10][11] While one study suggested that resistance to the CDK12 inhibitor THZ531 can be mediated by MDR1 upregulation, it was also noted that this compound might not be a substrate for this particular transporter. However, the involvement of other ABC transporters in this compound resistance cannot be ruled out and is a plausible mechanism to investigate.

Troubleshooting Guides

Issue 1: Decreased this compound Potency and Suspected Target-Site Resistance

Symptoms:

  • A gradual or sudden increase in the IC50 value of this compound in your cell line.

  • Reduced inhibition of CDK12/13 downstream signaling (e.g., decreased phosphorylation of RNA Polymerase II Ser2) at previously effective concentrations of this compound.

Potential Cause: Acquisition of mutations in the CDK12 or CDK13 gene that alter the drug-binding site.

Troubleshooting Workflow:

start Resistant Cell Population Identified seq Sequence CDK12 and CDK13 Coding Regions start->seq analyze Analyze Sequencing Data for Mutations seq->analyze compare Compare to Wild-Type Sequence and Known Resistance Mutations analyze->compare model Structural Modeling of Mutation Impact on this compound Binding compare->model Novel Mutation Found validate Validate Functional Impact of Mutation model->validate conclude Confirm Target-Site Resistance Mechanism validate->conclude

Figure 1. Workflow for investigating target-site resistance.

Experimental Protocols:

  • Sanger Sequencing of CDK12/13:

    • Objective: To identify point mutations in the coding regions of CDK12 and CDK13.

    • Methodology:

      • Isolate genomic DNA from both the resistant and parental (sensitive) cell lines.

      • Design primers to amplify the exons of CDK12 and CDK13. Pay special attention to the region encoding the kinase domain.

      • Perform PCR amplification.

      • Purify the PCR products and send for Sanger sequencing.

      • Align the sequences from the resistant and parental cells to a reference sequence to identify any mutations.

  • Structural Modeling:

    • Objective: To predict the effect of an identified mutation on this compound binding.

    • Methodology:

      • Obtain the crystal structure of this compound in complex with CDK12/Cyclin K (PDB ID can be found in relevant publications).

      • Use molecular modeling software (e.g., PyMOL, Chimera) to introduce the identified mutation in silico.

      • Analyze the potential for steric hindrance or loss of key hydrogen bonds between the mutated residue and this compound.[7][8]

  • Site-Directed Mutagenesis and Functional Assay:

    • Objective: To functionally validate that a specific mutation confers resistance.

    • Methodology:

      • Introduce the identified mutation into a wild-type CDK12 expression vector using a site-directed mutagenesis kit.

      • Transfect the mutant and wild-type vectors into a CDK12-null or sensitive cell line.

      • Perform a dose-response experiment with this compound and measure cell viability (e.g., using a CellTiter-Glo assay) to compare the IC50 values between cells expressing the mutant and wild-type CDK12.

Issue 2: this compound Fails to Induce Cyclin K Degradation

Symptoms:

  • Western blot analysis shows no decrease in Cyclin K protein levels after this compound treatment, even at high concentrations.

  • The anti-proliferative effect of this compound is significantly diminished.

Potential Cause: Disruption of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, which is essential for the molecular glue activity of this compound.[1][2] This could be due to mutations or altered expression of key components, particularly DDB1.

Troubleshooting Workflow:

start No Cyclin K Degradation Observed wb Western Blot for DDB1, CUL4A/B, RBX1 start->wb seq Sequence DDB1 Coding Region wb->seq DDB1 Expression is Low/Absent ip Co-Immunoprecipitation of CDK12 and DDB1 wb->ip DDB1 Expression is Normal rescue Rescue with Wild-Type DDB1 seq->rescue conclusion Confirm Disruption of Molecular Glue Pathway ip->conclusion rescue->conclusion

Figure 2. Workflow for troubleshooting the molecular glue pathway.

Experimental Protocols:

  • Western Blotting for E3 Ligase Components:

    • Objective: To assess the protein levels of DDB1, CUL4A, CUL4B, and RBX1.

    • Methodology:

      • Prepare whole-cell lysates from both resistant and parental cell lines.

      • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

      • Probe with primary antibodies specific for DDB1, CUL4A, CUL4B, and RBX1. Use a loading control (e.g., GAPDH or β-actin) for normalization.

      • Analyze protein expression levels. A significant decrease in any of these components in the resistant line is a strong indicator of a dysfunctional complex.

  • Co-Immunoprecipitation (Co-IP):

    • Objective: To determine if the interaction between CDK12 and DDB1 is disrupted in resistant cells in the presence of this compound.

    • Methodology:

      • Treat both parental and resistant cells with this compound or a vehicle control for a short period (e.g., 2-4 hours).

      • Lyse the cells in a non-denaturing IP lysis buffer.

      • Incubate the lysates with an antibody against CDK12 or DDB1 overnight.

      • Use Protein A/G beads to pull down the antibody-protein complexes.

      • Wash the beads and elute the proteins.

      • Perform a Western blot on the eluted proteins and probe for the co-precipitated protein (e.g., if you pulled down with CDK12, probe for DDB1). A lack of interaction in the resistant cells in the presence of this compound would suggest a resistance mechanism.

Issue 3: Suspected Increased Drug Efflux

Symptoms:

  • Resistant cells show cross-resistance to other structurally unrelated chemotherapy agents.

  • The IC50 of this compound is significantly reduced in the presence of known ABC transporter inhibitors.

Potential Cause: Upregulation of ABC transporters such as ABCB1 (MDR1) or ABCG2 (BCRP).[10][11]

Troubleshooting Workflow:

start Suspected Drug Efflux qpcr qPCR for ABCB1 and ABCG2 mRNA start->qpcr wb Western Blot for ABCB1 and ABCG2 Protein qpcr->wb mRNA Upregulated flow Functional Efflux Assay (e.g., Rhodamine 123) wb->flow Protein Upregulated inhibit Test this compound Sensitivity with ABC Transporter Inhibitors flow->inhibit conclusion Confirm Resistance via Drug Efflux inhibit->conclusion

Figure 3. Workflow for investigating drug efflux-mediated resistance.

Experimental Protocols:

  • Quantitative PCR (qPCR) for ABC Transporters:

    • Objective: To measure the mRNA expression levels of ABCB1 and ABCG2.

    • Methodology:

      • Isolate total RNA from parental and resistant cells.

      • Synthesize cDNA using reverse transcriptase.

      • Perform qPCR using validated primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH) for normalization.

      • Calculate the fold change in expression in resistant cells compared to parental cells.

  • Functional Efflux Assay:

    • Objective: To measure the activity of ABC transporters.

    • Methodology:

      • Use a fluorescent substrate of ABC transporters, such as Rhodamine 123 (for ABCB1) or Hoechst 33342 (for ABCG2).

      • Incubate parental and resistant cells with the fluorescent substrate in the presence or absence of a relevant inhibitor (e.g., Verapamil for ABCB1, Ko143 for ABCG2).

      • Measure the intracellular fluorescence using a flow cytometer. Resistant cells with high efflux activity will show lower fluorescence, which should be reversible by the inhibitor.

Quantitative Data Summary

Cell LineTreatmentIC50 (nM)Fold ResistanceReference
ParentalThis compound501Hypothetical
ResistantThis compound50010Hypothetical
ResistantThis compound + Verapamil1002Hypothetical
ResistantThis compound + Ko1434509Hypothetical

This table provides a hypothetical example for interpreting results from experiments with ABC transporter inhibitors.

Issue 4: Compensatory Upregulation of Cyclin K

Symptoms:

  • Basal Cyclin K protein levels are significantly higher in resistant cells compared to parental cells.

  • Despite some this compound-induced degradation, a substantial amount of Cyclin K remains, potentially allowing for sufficient CDK12/13 activity.

Potential Cause: Cancer cells may adapt to this compound by increasing the transcription or translation of CCNK (the gene encoding Cyclin K) to counteract the drug-induced degradation. Overexpression of Cyclin K has been linked to tumorigenesis and poor prognosis in several cancers.[3][4][5][6]

Troubleshooting Workflow:

start Suspected Cyclin K Overexpression wb Western Blot for Cyclin K (Basal Levels) start->wb qpcr qPCR for CCNK mRNA wb->qpcr Protein Overexpressed knockdown siRNA/shRNA Knockdown of Cyclin K qpcr->knockdown mRNA Overexpressed resensitize Re-test this compound Sensitivity knockdown->resensitize conclusion Confirm Cyclin K Overexpression as Resistance Mechanism resensitize->conclusion

Figure 4. Workflow for investigating Cyclin K overexpression.

Experimental Protocols:

  • Baseline Expression Analysis:

    • Objective: To compare the basal mRNA and protein levels of Cyclin K in parental and resistant cells.

    • Methodology:

      • Perform qPCR for CCNK mRNA as described previously.

      • Perform Western blotting for Cyclin K protein on untreated cell lysates. Quantify the band intensities and normalize to a loading control.

  • Cyclin K Knockdown and Sensitization Assay:

    • Objective: To determine if reducing Cyclin K levels restores sensitivity to this compound.

    • Methodology:

      • Transfect the resistant cells with siRNA or a lentiviral shRNA construct targeting CCNK. Use a non-targeting control for comparison.

      • Confirm knockdown of Cyclin K by Western blot 48-72 hours post-transfection.

      • Treat the knockdown and control cells with a range of this compound concentrations.

      • Measure cell viability after 72 hours to determine if the IC50 for this compound is reduced in the Cyclin K knockdown cells.

Quantitative Data Summary

Cell LineTransfectionThis compound IC50 (nM)Reference
ParentalNon-targeting siRNA50Hypothetical
ResistantNon-targeting siRNA500Hypothetical
ResistantCyclin K siRNA150Hypothetical

This table provides a hypothetical example for interpreting results from a Cyclin K knockdown experiment.

References

Validation & Comparative

A Head-to-Head Comparison of SR-4835 and Dinaciclib in CDK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a detailed, data-driven comparison of two notable CDK inhibitors: SR-4835, a selective dual inhibitor of CDK12 and CDK13, and dinaciclib (B612106), a potent inhibitor of multiple CDKs. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these two compounds.

Mechanism of Action and Target Specificity

This compound is a highly selective, ATP-competitive dual inhibitor of CDK12 and CDK13.[1][2] Its mechanism of action is twofold: it directly inhibits the kinase activity of CDK12 and CDK13, and it also functions as a "molecular glue," promoting the proteasomal degradation of cyclin K, the regulatory partner of CDK12.[3][4] This dual action leads to the downregulation of genes involved in the DNA damage response (DDR), creating a synthetic lethal interaction with DNA-damaging agents and PARP inhibitors, particularly in cancers like triple-negative breast cancer (TNBC).[5][6][7]

Dinaciclib is a potent small-molecule inhibitor that targets multiple CDKs, primarily CDK1, CDK2, CDK5, and CDK9, with high affinity.[8][9][10] By inhibiting these key cell cycle and transcriptional kinases, dinaciclib induces cell cycle arrest at the G1/S and G2/M phases and suppresses the transcription of anti-apoptotic proteins.[8][11] This broad-spectrum activity has positioned dinaciclib for evaluation in a variety of hematological malignancies and solid tumors.[12][13]

The following diagram illustrates the distinct targets of this compound and dinaciclib within the CDK signaling pathway.

CDK Signaling Pathway and Inhibitor Targets cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription Regulation cluster_CDKs Cyclin-Dependent Kinases G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 RNAPII RNA Polymerase II Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DDR_Genes DDR Gene Expression Transcription_Elongation->DDR_Genes CDK1 CDK1 CDK1->G2 CDK1->M CDK2 CDK2 CDK2->G1 CDK2->S CDK5 CDK5 CDK9 CDK9 CDK9->RNAPII CDK12 CDK12 CDK12->RNAPII CDK13 CDK13 CDK13->RNAPII Dinaciclib Dinaciclib Dinaciclib->CDK1 Dinaciclib->CDK2 Dinaciclib->CDK5 Dinaciclib->CDK9 SR4835 This compound SR4835->CDK12 SR4835->CDK13

Caption: Targeted CDKs of this compound and Dinaciclib.

Quantitative Performance: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and dinaciclib, providing a direct comparison of their inhibitory potency and cellular effects.

Table 1: Biochemical Inhibitory Activity
CompoundTargetAssay TypeIC50 / Kd (nM)Reference
This compound CDK12IC5099[5][2]
CDK12Kd98[5][2]
CDK13Kd4.9[5][2]
Dinaciclib CDK1IC503[9][10]
CDK2IC501[9][10]
CDK5IC501[9][10]
CDK9IC504[9][10]
CDK12IC5030.3[14]

IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Cellular Activity in Cancer Cell Lines
CompoundCell LineAssay TypeEffectConcentrationReference
This compound TNBC cell linesProliferationInhibitionLow nanomolar[6]
A375 (Melanoma)Proliferation (IC50)Inhibition58 nM[15]
MDA-MB-231Western BlotSuppression of ATM and RAD5190 nM[2]
Dinaciclib A2780 (Ovarian)DNA incorporation (IC50)Inhibition4 nM[9]
Raji (Lymphoma)ApoptosisInductionNot specified[11]
OSCC cell linesCell ViabilityDose-dependent decrease12.5 - 25 nM[16]
CC-RCC cell linesCell CycleS phase decrease40 nM[17]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize CDK inhibitors.

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction.

  • Reaction Setup : Prepare a reaction mixture containing the kinase (e.g., recombinant CDK12/CycK), the substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II), and the assay buffer.

  • Inhibitor Addition : Add serial dilutions of the test compound (this compound or dinaciclib) or vehicle control to the reaction mixture.

  • Initiation : Start the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Detection : Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., ADP-Glo™). Luminescence is inversely proportional to kinase activity.

  • Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.

Cell Viability Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the CDK inhibitor (this compound or dinaciclib) for a specified duration (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis (Example: Propidium (B1200493) Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment : Treat cells with the CDK inhibitor or vehicle control for the desired time.

  • Harvesting and Fixation : Harvest the cells and fix them in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.

  • Staining : Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

The following diagram outlines a general experimental workflow for comparing CDK inhibitors.

Experimental Workflow for CDK Inhibitor Comparison cluster_0 In Vitro Characterization cluster_1 Preclinical Evaluation A Biochemical Assays D Kinase Panel Screening (Selectivity) A->D E IC50/Kd Determination (Potency) A->E B Cell-Based Assays F Cell Viability/ Proliferation Assays B->F G Cell Cycle Analysis B->G H Apoptosis Assays B->H I Western Blotting (Target Engagement) B->I C In Vivo Models J Xenograft/PDX Models (Efficacy & Tolerability) C->J K Pharmacokinetic/ Pharmacodynamic Analysis C->K

Caption: Workflow for evaluating CDK inhibitors.

Summary and Conclusion

This compound and dinaciclib represent two distinct strategies for targeting CDKs in cancer therapy.

  • This compound offers high selectivity for CDK12 and CDK13, a unique dual mechanism of action, and a synergistic effect with DNA-damaging agents. Its focused targeting may lead to a more favorable therapeutic window with fewer off-target effects.

  • Dinaciclib provides broad and potent inhibition of multiple cell cycle and transcriptional CDKs, resulting in robust anti-proliferative and pro-apoptotic effects across a range of cancer types. Its pan-CDK inhibitory profile may be advantageous in cancers driven by multiple CDK dysregulations.

The choice between a highly selective inhibitor like this compound and a broad-spectrum inhibitor like dinaciclib will depend on the specific cancer context, the underlying molecular drivers, and the desired therapeutic outcome. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in the advancement of CDK-targeted therapies.

References

A Comparative Guide to SR-4835 and Other Selective CDK12/13 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the inhibition of cyclin-dependent kinases 12 and 13 (CDK12/13) has emerged as a promising strategy, particularly for cancers dependent on transcriptional regulation and DNA damage response (DDR) pathways. This guide provides a detailed comparison of SR-4835, a notable CDK12/13 inhibitor, with other selective inhibitors, focusing on their mechanisms of action, potency, and preclinical efficacy. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: A Tale of Two Modalities

Selective CDK12/13 inhibitors can be broadly categorized based on their mechanism of action: conventional ATP-competitive inhibition and the more recently elucidated molecular glue-induced degradation.

This compound: A Molecular Glue Degrader

This compound is a highly selective, orally bioavailable dual inhibitor of CDK12 and CDK13.[1] What sets this compound apart is its function as a "molecular glue."[2][3] It facilitates the formation of a ternary complex between CDK12, its cyclin partner Cyclin K, and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][4][5] The degradation of Cyclin K is a critical determinant of the cytotoxic effects of this compound.[1]

THZ531: A Covalent Inhibitor

In contrast, THZ531 is a covalent inhibitor of CDK12 and CDK13.[6][7] It irreversibly binds to a cysteine residue located outside the kinase domain of CDK12 and CDK13.[7] While THZ531 effectively inhibits the kinase activity of CDK12/13, it does not induce the degradation of Cyclin K.[1][4][5] This fundamental difference in their mechanism of action has significant implications for their biological activity and potential therapeutic applications.

CTX-439: A First-in-Class Oral Inhibitor

CTX-439 is another orally available inhibitor that is highly selective for CDK12.[8][9] As an ATP-competitive inhibitor, it is expected to have a synergistic effect with PARP inhibitors and other chemotherapeutic agents by decreasing the expression of genes involved in the DNA damage response.[8][9]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the reported biochemical and cellular potencies of this compound and other selective CDK12/13 inhibitors. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited.

Table 1: Biochemical Potency of Selective CDK12/13 Inhibitors

InhibitorTarget(s)IC50 (nM)Kd (nM)Notes
This compound CDK1299[10]98[10]Reversible, ATP-competitive inhibitor.[11]
CDK134.9[10]
THZ531 CDK12158[6][12]Covalent inhibitor.[6][7]
CDK1369[6][12]
CTX-439 CDK12/13Not explicitly reported in searchesOrally bioavailable ATP-competitive inhibitor.[13]
Compound 12b (CDK12/13-IN-3) CDK12107.4[4][14]Orally active inhibitor.[4][14]
CDK1379.4[4][14]

Table 2: Cellular Potency of Selective CDK12/13 Inhibitors

InhibitorCell LineIC50 / EC50 (nM)Assay Type
This compound A375 (Melanoma)58[12]Proliferation Assay
MDA-MB-231 (TNBC)< 100[15]Cell Proliferation
THZ531 Jurkat (T-cell leukemia)50[6][16]Proliferation Assay
OVCAR3 (Ovarian Cancer)~100 (near complete effect at 200 nM)[17]Viability Assay
CTX-439 VariousNot explicitly reported in searches
Compound 12b (CDK12/13-IN-3) Multiple Cancer Cell LinesNanomolar levels[4][14]Antiproliferative Activity

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by CDK12/13 inhibition and a typical experimental workflow for evaluating these inhibitors.

CDK12_Signaling_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibitor Action cluster_degradation Molecular Glue Mechanism RNA_Pol_II RNA Polymerase II (CTD-Ser2) Transcription_Elongation Transcription Elongation of DDR & Oncogenes (e.g., BRCA1, MYC) RNA_Pol_II->Transcription_Elongation Phosphorylation DNA_Repair DNA Damage Repair Transcription_Elongation->DNA_Repair Maintains Cell_Survival Cancer Cell Survival & Proliferation Transcription_Elongation->Cell_Survival Promotes SR_4835 This compound CDK12_CyclinK CDK12/Cyclin K Complex SR_4835->CDK12_CyclinK Inhibits & Forms Ternary Complex DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ligase SR_4835->DDB1_CUL4_RBX1 Recruits THZ531 THZ531 THZ531->CDK12_CyclinK Covalently Inhibits CDK12_CyclinK->RNA_Pol_II Activates Ubiquitination Cyclin K Ubiquitination CDK12_CyclinK->Ubiquitination Leads to DDB1_CUL4_RBX1->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: CDK12/13 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Proliferation/Viability Assay (EC50 Determination) Biochemical_Assay->Cellular_Assay Lead Compound Selection Target_Engagement Target Engagement Assay (e.g., NanoBRET) Cellular_Assay->Target_Engagement Mechanism_Study Mechanism of Action Study (Western Blot for Cyclin K) Cellular_Assay->Mechanism_Study Xenograft_Model Establish Xenograft Model (e.g., PDX, CDX) Mechanism_Study->Xenograft_Model Candidate for In Vivo Studies Treatment Inhibitor Treatment (Oral Gavage, IP Injection) Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition Assessment Treatment->Efficacy_Assessment PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Treatment->PK_PD_Analysis

Caption: Experimental workflow for evaluating CDK12/13 inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and other selective CDK12/13 inhibitors.

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of inhibitors against CDK12/Cyclin K and CDK13/Cyclin K.

Materials:

  • Recombinant human CDK12/Cyclin K and CDK13/Cyclin K complexes.

  • Kinase buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT).[18]

  • ATP (at Km concentration for each kinase).

  • Substrate (e.g., GST-CTD peptide).[10]

  • [γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, LanthaScreen™).[18][19]

  • Test inhibitors (serially diluted in DMSO).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add serially diluted inhibitors to the wells of the plate.

  • Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[18]

  • Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).

  • Detect the kinase activity. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Western Blot for Cyclin K Degradation

Objective: To assess the ability of inhibitors to induce the degradation of Cyclin K in cells.

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231).[1][4]

  • Cell culture medium and supplements.

  • Test inhibitors (this compound, THZ531).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors for different time points (e.g., 2, 4, 6 hours). Include a vehicle control (DMSO) and a positive control for proteasomal degradation (co-treatment with MG132).

  • Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-GAPDH antibody to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of Cyclin K.

Cellular Proliferation Assay

Objective: To determine the effect of inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines of interest.

  • Cell culture medium and supplements.

  • Test inhibitors (serially diluted).

  • 96-well plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK8).[20][21]

  • Plate reader.

Procedure:

  • Seed cells at a low density in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the EC50 value.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of inhibitors in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice).[22][23]

  • Cancer cells for implantation (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX).[22][23]

  • Matrigel (optional, for co-injection with cells).

  • Test inhibitors formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).[7]

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Implant cancer cells or tumor tissue subcutaneously or orthotopically into the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[3]

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, twice weekly).

  • Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

  • Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

This compound represents a distinct class of selective CDK12/13 inhibitors due to its unique molecular glue mechanism that leads to the degradation of Cyclin K. This is in contrast to covalent inhibitors like THZ531, which solely inhibit kinase activity. The preclinical data suggest that both approaches can effectively inhibit cancer cell proliferation. The choice of inhibitor for further research and development may depend on the specific cancer context and the desired therapeutic outcome. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the CDK12/13 axis in cancer.

References

Validation of SR-4835 Molecular Glue Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular glue SR-4835's performance against other alternatives, supported by experimental data. We detail the methodologies for key experiments and present quantitative data in structured tables for ease of comparison.

Mechanism of Action: this compound as a Cyclin K Degrader

This compound is a selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1] Unlike traditional kinase inhibitors that only block enzymatic activity, this compound functions as a molecular glue. It induces the proximity of the CDK12-cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, a critical co-activator for CDK12/13.[3][4] The degradation of cyclin K is a key contributor to the cytotoxic effects of this compound in cancer cells.[1] The benzimidazole (B57391) side-chain of this compound has been identified as crucial for its molecular glue activity.[4]

Signaling Pathway of this compound Action

SR4835_Pathway cluster_complex CDK12-Cyclin K Complex cluster_ligase CUL4-RBX1-DDB1 E3 Ligase CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK Forms Complex DDB1 DDB1 CDK12->DDB1 This compound Mediated Proximity Proteasome Proteasome CyclinK->Proteasome Targeted for Degradation SR4835 This compound SR4835->CDK12 CUL4 CUL4 DDB1->CUL4 Ub Ubiquitin DDB1->Ub Recruits RBX1 RBX1 CUL4->RBX1 Ub->CyclinK Ubiquitination Degradation Degraded Cyclin K Proteasome->Degradation

Caption: this compound molecular glue mechanism of action.

Quantitative Performance of this compound

The activity of this compound has been quantified through various assays, primarily focusing on its ability to induce cyclin K degradation and inhibit cancer cell proliferation.

Metric Cell Line Value Reference
DC₅₀ (Cyclin K Degradation) A549 (HiBiT tagged)~90 nM[3]
Dₘₐₓ (Cyclin K Degradation) A549 (HiBiT tagged)>95%[3]
IC₅₀ (Cell Proliferation) A375 (Melanoma)117.5 nM[2]
IC₅₀ (Cell Proliferation) Colo829 (Melanoma)104.5 nM[2]
IC₅₀ (Cell Proliferation) WM164 (Melanoma)109.6 nM[2]
IC₅₀ (Cell Proliferation) WM983A (Melanoma)80.7 nM[2]
IC₅₀ (Cell Proliferation) WM983B (Melanoma)160.5 nM[2]
IC₅₀ (CDK12 Kinase Activity) Cell-free assay99 nM[2]
IC₅₀ (CDK13 Kinase Activity) Cell-free assay4.9 nM[2]

Comparison with Alternative CDK12 Inhibitors

A key distinction of this compound is its molecular glue activity, which is not present in all CDK12 inhibitors. The most notable comparison is with THZ531, a covalent CDK12/13 inhibitor.

Compound Mechanism Cyclin K Degradation Reference
This compound Molecular Glue / Kinase InhibitorYes[3][4]
THZ531 Covalent Kinase InhibitorNo[3][4]
(R)-CR8 Molecular Glue / Kinase InhibitorYes[5]
HQ461 Molecular GlueYes[6]

Logical Comparison of this compound and THZ531

Comparison cluster_sr4835 This compound cluster_thz531 THZ531 sr_bind Binds CDK12 sr_glue Induces CDK12-DDB1 Interaction (Molecular Glue) sr_bind->sr_glue sr_inhibit Inhibits Kinase Activity sr_bind->sr_inhibit sr_degrade Cyclin K Degradation sr_glue->sr_degrade thz_bind Covalently Binds CDK12 thz_no_glue No Molecular Glue Activity thz_bind->thz_no_glue thz_inhibit Inhibits Kinase Activity thz_bind->thz_inhibit thz_no_degrade No Cyclin K Degradation thz_no_glue->thz_no_degrade

Caption: this compound vs. THZ531 mechanism comparison.

Experimental Protocols

Detailed methodologies for the key experiments used to validate this compound's activity are provided below.

Immunoblotting for Cyclin K Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of cyclin K upon treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.05, 0.1, 0.2, 0.5, and 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cyclin K overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

CRISPR/Cas9 Loss-of-Function Screen

This genome-wide screen identifies genes essential for the cytotoxic activity of this compound.

  • Cell Line Preparation: Generate a stable Cas9-expressing cell line (e.g., A375-Cas9).

  • Lentiviral gRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral gRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single gRNA.

  • Selection and Expansion: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) and expand the cell population.

  • This compound Treatment: Treat the library-transduced cells with this compound (e.g., 50 nM) or vehicle control (DMSO) for an extended period (e.g., 14 days).[1]

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells. Amplify the gRNA-containing regions by PCR and subject the amplicons to next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to determine the abundance of each gRNA in the this compound-treated versus the control group. Genes whose gRNAs are depleted in the treated sample are considered synthetic lethal with this compound, while genes whose gRNAs are enriched are considered rescue genes.[1]

Experimental Workflow for this compound Validation

Workflow cluster_invitro In Vitro / Cellular Assays cluster_analysis Data Analysis & Interpretation proliferation Cell Proliferation Assay (IC50 Determination) quantify Quantify Protein Levels & Cell Viability proliferation->quantify immunoblot Immunoblot for Cyclin K Degradation immunoblot->quantify coip Co-Immunoprecipitation (CDK12-DDB1 Interaction) confirm Confirm Molecular Glue Mechanism coip->confirm crispr CRISPR/Cas9 Screen (Mechanism of Action) identify Identify Essential Genes crispr->identify quantify->confirm identify->confirm

Caption: Workflow for validating this compound activity.

Co-Immunoprecipitation for CDK12-DDB1 Interaction

This assay is used to demonstrate that this compound promotes the interaction between CDK12 and DDB1.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for tagged proteins, such as Myc-CDK12 and Flag-DDB1.

  • Cell Treatment: Treat the transfected cells with this compound or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to beads (e.g., agarose (B213101) or magnetic beads) overnight at 4°C.

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads.

  • Immunoblot Analysis: Analyze the eluted proteins by immunoblotting using an antibody against the other tagged protein (e.g., anti-Myc antibody) to detect the co-immunoprecipitated protein. An increase in the co-immunoprecipitated protein in the this compound-treated sample indicates an enhanced interaction.[8]

References

SR-4835 vs. Pan-CDK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of SR-4835, a selective CDK12/13 inhibitor, against pan-CDK inhibitors. This analysis is supported by experimental data to inform preclinical research and drug development decisions.

This compound has emerged as a highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1] In contrast to pan-CDK inhibitors that target a broad range of CDKs, this compound's focused mechanism of action presents a potentially more targeted therapeutic strategy with a distinct biological impact. Pan-CDK inhibitors, such as flavopiridol (B1662207) and dinaciclib (B612106), exert their effects by inhibiting multiple CDKs involved in cell cycle progression and transcription, leading to cell cycle arrest.

Mechanism of Action: A Tale of Two Strategies

This compound's primary mechanism involves the ATP-competitive inhibition of CDK12 and CDK13.[2] This selective inhibition leads to the suppression of DNA Damage Response (DDR) proteins, creating a "BRCAness" phenotype in cancer cells and synergizing with DNA-damaging agents and PARP inhibitors.[3] A unique characteristic of this compound is its function as a "molecular glue," promoting the degradation of cyclin K via the CUL4-RBX1-DDB1 E3 ligase complex, further disrupting CDK12/13 activity.[4][5][6][7]

Pan-CDK inhibitors, on the other hand, induce a broader shutdown of cell cycle and transcriptional machinery. By inhibiting CDKs such as CDK1, CDK2, CDK4, CDK6, and CDK9, these agents can induce cell cycle arrest at multiple checkpoints (G1, S, and G2/M phases) and globally suppress transcription.

cluster_SR4835 This compound Signaling Pathway SR4835 This compound CDK12_13 CDK12/Cyclin K CDK13/Cyclin K SR4835->CDK12_13 Inhibits Kinase Activity Molecular_Glue Molecular Glue Effect SR4835->Molecular_Glue RNAPII_pSer2 RNA Pol II Ser2-P CDK12_13->RNAPII_pSer2 Phosphorylates CyclinK_Degradation Cyclin K Degradation CDK12_13->CyclinK_Degradation Ubiquitination & Degradation DDR_Proteins DNA Damage Response Proteins (e.g., BRCA1, ATM) Cell_Viability Decreased Cell Viability & Apoptosis DDR_Proteins->Cell_Viability Suppression Leads to Transcription_Elongation Transcription Elongation RNAPII_pSer2->Transcription_Elongation Transcription_Elongation->DDR_Proteins Expression CUL4_DDB1 CUL4-DDB1 E3 Ligase Molecular_Glue->CUL4_DDB1 Recruits CUL4_DDB1->CDK12_13 Binds to

This compound's dual mechanism of action.

cluster_PanCDK Pan-CDK Inhibitor Signaling Pathway Pan_CDKi Pan-CDK Inhibitor (e.g., Flavopiridol, Dinaciclib) CDK1_2 CDK1/Cyclin B CDK2/Cyclin E/A Pan_CDKi->CDK1_2 Inhibits CDK4_6 CDK4/Cyclin D CDK6/Cyclin D Pan_CDKi->CDK4_6 Inhibits CDK9 CDK9/Cyclin T1 Pan_CDKi->CDK9 Inhibits G2_M_Transition G2/M Phase Transition CDK1_2->G2_M_Transition Promotes G1_S_Transition G1/S Phase Transition CDK4_6->G1_S_Transition Promotes Transcription Global Transcription CDK9->Transcription Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest Transcription->Cell_Cycle_Arrest Apoptosis_Pan Apoptosis Cell_Cycle_Arrest->Apoptosis_Pan

Broad mechanism of pan-CDK inhibitors.

Quantitative Data Presentation

In Vitro Kinase Inhibitory Activity
InhibitorTargetIC50 (nM)
This compound CDK1299
Dinaciclib CDK1230.3
Flavopiridol CDK12285

Note: Data is compiled from a single study for direct comparison. Lower IC50 values indicate greater potency.

Cellular Proliferation (IC50 values)
InhibitorCell LineCancer TypeIC50 (nM)
This compound A375Melanoma58
Colo829Melanoma80.7
WM164Melanoma160.5
Dinaciclib MDA-MB-231Triple-Negative Breast Cancer~11
MDA-MB-468Triple-Negative Breast Cancer~11
Flavopiridol MCF-7Breast Cancer (ER+)~500-1000
MDA-MB-231Triple-Negative Breast Cancer~200-700

Note: Data is compiled from multiple studies. Direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

In Vitro Kinase Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK.

Materials:

  • Recombinant CDK/cyclin complex (e.g., CDK12/CycK)

  • Kinase substrate (e.g., His-c-Myc)

  • [γ-³²P]ATP

  • Test compounds (this compound, pan-CDK inhibitors)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, kinase reaction buffer, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

cluster_workflow In Vitro Kinase Assay Workflow start Start prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep reaction Set up Kinase Reaction in 96-well plate prep->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction capture Capture Phosphorylated Substrate on Filter Plate stop_reaction->capture wash Wash Plate capture->wash measure Measure Radioactivity wash->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Workflow for a typical in vitro kinase assay.
Cell Viability Assay (Clonogenic Assay - Representative Protocol)

Objective: To assess the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Test compounds

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Remove the drug-containing medium and replace it with fresh, drug-free medium.

  • Allow the cells to grow for an additional 7-10 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining - Representative Protocol)

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Cancer cell line

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time (e.g., 48 hours).

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Efficacy

While direct head-to-head in vivo comparative studies are limited, both this compound and pan-CDK inhibitors have demonstrated anti-tumor activity in xenograft models. This compound has shown potent in vivo activity in triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models, where it augments the anti-cancer activity of DNA-damaging agents.[1][2] Dinaciclib has also shown efficacy in various xenograft models, including those for TNBC.[8] Notably, in one study investigating the sensitization of TNBC to olaparib (B1684210), dinaciclib was effective in vivo, whereas this compound did not show an improvement in olaparib response in the tested models.

Patient-Derived Xenograft (PDX) Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of a compound in a model that more closely recapitulates the heterogeneity of human tumors.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Patient tumor tissue fragments

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Surgically implant a small fragment of a patient's tumor into the appropriate anatomical location in immunocompromised mice (e.g., mammary fat pad for breast cancer).

  • Allow the tumor to establish and grow to a palpable size.

  • Randomize the mice into treatment groups (vehicle control, this compound, pan-CDK inhibitor).

  • Administer the treatments according to the specified dose and schedule.

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound and pan-CDK inhibitors represent two distinct approaches to targeting the CDK family in cancer. This compound offers high selectivity for CDK12/13, leading to a specific mechanism of action involving the suppression of the DNA damage response and a unique molecular glue activity. This selectivity may translate to a more favorable therapeutic window compared to the broad activity of pan-CDK inhibitors. However, potent pan-CDK inhibitors like dinaciclib may exhibit greater potency against certain CDK family members and have shown efficacy in various preclinical models.

The choice between a selective inhibitor like this compound and a pan-CDK inhibitor will depend on the specific cancer type, its underlying genetic and molecular characteristics, and the desired therapeutic strategy (e.g., monotherapy vs. combination therapy). The experimental data and protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations and make informed decisions in the development of novel cancer therapeutics.

References

SR-4835: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Its efficacy in preclinical models, particularly in triple-negative breast cancer, has established it as a significant tool for cancer research. A critical aspect of its preclinical evaluation is its selectivity profile, as off-target kinase interactions can lead to unforeseen toxicities and confound experimental results. This guide provides a comprehensive comparison of this compound's cross-reactivity with other kinases, supported by experimental data and detailed protocols.

Executive Summary

Extensive kinase profiling has demonstrated the high selectivity of this compound for CDK12 and CDK13. In a broad panel of over 450 kinases, this compound exhibited minimal off-target activity at a concentration of 10 µM. The primary off-targets with measurable binding affinity are Cyclin-Dependent Kinase 6 (CDK6), Glycogen Synthase Kinase 3 Alpha (GSK3A), and Glycogen Synthase Kinase 3 Beta (GSK3B). Additionally, this compound displays a tenfold lower potency for Cyclin-Dependent Kinase 10 (CDK10).

Quantitative Kinase Selectivity Data

The following table summarizes the cross-reactivity of this compound against its primary targets and key off-targets, as determined by various kinase assays.

TargetAssay TypePotency (Kd or IC50)Reference
CDK12 Binding Affinity (DiscoverX)98 nM
ADP-Glo Kinase Assay99.0 ± 10.5 nM
CDK13 Cell-free assay4.9 nM (IC50)
CDK6 Binding Affinity5.1 µM
GSK3A Binding Affinity1.2 µM
GSK3B Binding Affinity810 nM
CDK10 Dose-response inhibition~10-fold lower than CDK12/13

Note: Kd (dissociation constant) is a measure of binding affinity, while IC50 (half-maximal inhibitory concentration) is a measure of inhibitory potency. Lower values indicate higher affinity/potency.

Kinome Scan Profiling

A comprehensive kinome scan was performed to assess the selectivity of this compound across the human kinome. At a concentration of 10 µM, this compound demonstrated remarkable selectivity, with very few kinases showing significant inhibition. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key assays used to determine the kinase selectivity of this compound.

DiscoverX KINOMEscan™ Binding Assay

This assay quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand.

Workflow:

cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification A DNA-tagged Kinase D Incubation: Kinase, Ligand Beads, this compound A->D B Immobilized Ligand (on magnetic beads) B->D C This compound C->D E Wash to remove unbound kinase D->E F Elution of bound kinase E->F G Quantification of DNA tag by qPCR F->G

Figure 1. Workflow for the KINOMEscan™ binding assay.

Protocol:

  • Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.

  • Binding Reaction: The DNA-tagged kinase, liganded beads, and this compound are combined in a multi-well plate.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). The amount of kinase captured is inversely proportional to the binding affinity of the test compound.

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Workflow:

cluster_0 Kinase Reaction cluster_1 ADP Detection cluster_2 Signal Generation A Kinase + Substrate + ATP + this compound B Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) A->B C Add Kinase Detection Reagent (converts ADP to ATP) B->C D Luciferase/Luciferin Reaction (generates light) C->D E Measure Luminescence D->E

Figure 2. Workflow for the ADP-Glo™ kinase assay.

Protocol:

  • Kinase Reaction: The kinase, its substrate, ATP, and this compound (at various concentrations) are incubated together in a multi-well plate.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The light output is measured using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity in the presence of the inhibitor.

Radioactive Kinase Assay

This traditional method measures the incorporation of a radioactive phosphate (B84403) group (from [γ-³²P]ATP) into a substrate by the kinase.

Workflow:

cluster_0 Kinase Reaction cluster_1 Separation cluster_2 Detection A Kinase + Substrate + [γ-³²P]ATP + this compound B Stop Reaction A->B C Separate substrate from unincorporated [γ-³²P]ATP (e.g., filter binding) B->C D Quantify radioactivity on filter (Scintillation counting) C->D

Figure 3. Workflow for a radioactive kinase assay.

Protocol:

  • Kinase Reaction: The kinase, substrate, [γ-³²P]ATP, and this compound are incubated together.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or denaturant.

  • Separation: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: The filter is washed to remove unbound [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. A decrease in radioactivity compared to a control without the inhibitor indicates kinase inhibition.

Signaling Pathway Context

This compound's primary targets, CDK12 and CDK13, are key regulators of transcription elongation. They phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the transition from transcription initiation to productive elongation. By inhibiting CDK12/13, this compound disrupts this process, leading to the downregulation of genes with long introns and those involved in the DNA damage response (DDR).

SR4835 This compound CDK12_13 CDK12 / CDK13 SR4835->CDK12_13 Inhibits PolII_CTD RNA Polymerase II C-terminal Domain (CTD) CDK12_13->PolII_CTD Phosphorylates Transcription_Elongation Transcription Elongation PolII_CTD->Transcription_Elongation Promotes DDR_Genes DNA Damage Response Gene Expression Transcription_Elongation->DDR_Genes Leads to

Figure 4. Simplified signaling pathway of this compound action.

Conclusion

The available data strongly support the classification of this compound as a highly selective inhibitor of CDK12 and CDK13. Its minimal cross-reactivity with a wide range of other kinases makes it a valuable and precise tool for studying the biological functions of CDK12 and CDK13 and for exploring their therapeutic potential in oncology. The detailed experimental protocols provided herein offer a foundation for the independent verification and further exploration of this compound's kinase interaction profile.

SR-4835 and Irinotecan: A Synergistic Combination Targeting DNA Damage and Repair in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical in vivo synergistic effects of SR-4835, a first-in-class, orally bioavailable dual inhibitor of cyclin-dependent kinase 12 and 13 (CDK12/13), and irinotecan (B1672180), a topoisomerase I inhibitor. The combination of these two agents has shown promising results in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype of breast cancer. This guide will delve into the mechanisms of action of both drugs, the scientific rationale for their combination, available preclinical data, and detailed experimental considerations.

Mechanism of Action: A Two-Pronged Attack on Cancer Cell DNA

The potent synergy between this compound and irinotecan stems from their complementary mechanisms of action, which create a synthetic lethal scenario for cancer cells.

This compound: Disarming the DNA Damage Response

This compound is a highly selective inhibitor of CDK12 and CDK13, two kinases that play a crucial role in the transcription of genes involved in the DNA damage response (DDR)[1]. By inhibiting CDK12/13, this compound effectively suppresses the expression of key DDR proteins, such as those involved in homologous recombination repair (e.g., BRCA1, RAD51). This suppression of the DDR machinery creates a state of "BRCAness" in cancer cells, rendering them highly vulnerable to DNA damaging agents[1][2].

Irinotecan: Inducing DNA Damage

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription[3][4][5]. By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication[3][6][7].

The Synergy: By first disabling the cancer cell's ability to repair DNA damage with this compound, the subsequent administration of irinotecan, which induces extensive DNA damage, leads to a catastrophic level of genomic instability and ultimately, apoptosis.

Signaling Pathway and Experimental Workflow

Synergy_Pathway cluster_SR4835 This compound Action cluster_Irinotecan Irinotecan Action cluster_Cellular_Outcome Cellular Outcome SR4835 This compound CDK12_13 CDK12/CDK13 DNA_Repair DNA Repair DDR_Genes DNA Damage Response (DDR) Gene Transcription DDR_Proteins DDR Proteins (e.g., BRCA1, RAD51) Irinotecan Irinotecan (SN-38) TopoI Topoisomerase I DNA_Replication DNA Replication SSB Single-Strand Breaks DSB Double-Strand Breaks Apoptosis Apoptosis

Experimental_Workflow start Start tumor_implantation TNBC PDX Tumor Implantation in Mice start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Irinotecan, Combination) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume Threshold) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Preclinical In Vivo Data

The primary evidence for the synergistic activity of this compound and irinotecan comes from a study utilizing a patient-derived xenograft (PDX) model of triple-negative breast cancer. While the specific quantitative data from the tumor growth curves and statistical analyses are not publicly available, the study reported that the combination of this compound and irinotecan resulted in rapid tumor regression. This suggests a potent synergistic effect in vivo.

Table 1: Summary of In Vivo Efficacy of this compound and Irinotecan Combination

Treatment Group Reported Outcome in TNBC PDX Model
Vehicle ControlProgressive tumor growth
This compound MonotherapyDecreased tumor growth
Irinotecan MonotherapyDecreased tumor growth
This compound + IrinotecanRapid tumor regression

Note: This table is a qualitative summary based on available abstracts and reports. Specific tumor growth inhibition percentages and statistical significance are not publicly available.

Experimental Protocols

Detailed experimental protocols for the in vivo synergy studies of this compound and irinotecan are not fully available in the public domain. However, based on standard preclinical oncology research practices, a typical protocol would include the following components:

1. Animal Model:

  • Species and Strain: Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used for patient-derived xenograft studies to prevent graft rejection.

  • Tumor Model: Patient-derived xenografts (PDXs) from triple-negative breast cancer patients are implanted, often orthotopically in the mammary fat pad, to better recapitulate the tumor microenvironment.

2. Dosing and Administration:

  • This compound: As an orally bioavailable compound, this compound would likely be administered daily or twice daily via oral gavage. The specific dosage would be determined from prior maximum tolerated dose (MTD) studies.

  • Irinotecan: Irinotecan is typically administered intravenously (IV) on an intermittent schedule (e.g., once or twice weekly). The dosage would also be based on established MTDs in mice.

  • Combination Therapy: The dosing schedule for the combination would be designed to maximize synergy while minimizing overlapping toxicities. This could involve concurrent or sequential administration.

3. Study Endpoints and Analysis:

  • Primary Endpoint: Tumor growth inhibition is the primary endpoint, measured by regular caliper measurements of tumor volume.

  • Secondary Endpoints: These may include body weight monitoring to assess toxicity, survival analysis, and pharmacodynamic studies to measure target engagement in the tumor tissue (e.g., phosphorylation of CDK12/13 substrates, markers of DNA damage).

  • Statistical Analysis: Tumor growth data is typically analyzed using statistical methods such as two-way ANOVA to compare the different treatment groups.

Comparison with Other Alternatives

The this compound and irinotecan combination offers a targeted approach to enhancing the efficacy of a conventional chemotherapeutic agent. Other therapeutic strategies for TNBC include:

  • PARP Inhibitors (for BRCA-mutated TNBC): Olaparib and talazoparib (B560058) are approved for germline BRCA-mutated HER2-negative breast cancer. The mechanism of synergy with DDR inhibitors like this compound would be similar to that with irinotecan.

  • Immune Checkpoint Inhibitors: Pembrolizumab, in combination with chemotherapy, is approved for PD-L1-positive metastatic TNBC. The interaction between CDK12/13 inhibition and the immune system is an area of active research.

  • Antibody-Drug Conjugates: Sacituzumab govitecan, which targets Trop-2, is approved for metastatic TNBC.

The key advantage of the this compound and irinotecan combination is its potential applicability to a broader TNBC population, not limited by BRCA mutation status or PD-L1 expression.

Conclusion

The preclinical evidence for the synergy between this compound and irinotecan in TNBC is compelling. By exploiting the synthetic lethal interaction between the induction of DNA damage and the inhibition of the DNA damage response, this combination therapy has the potential to be a highly effective treatment strategy for this challenging cancer. Further investigation, including the public dissemination of detailed quantitative data and the initiation of clinical trials, is eagerly awaited by the research and clinical communities.

References

Confirming SR-4835-Induced Synthetic Lethality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CDK12/13 inhibitor SR-4835 with alternative compounds, focusing on the confirmation of its synthetic lethal effects. Experimental data is presented to support the comparative analysis, along with detailed protocols for key validation assays.

This compound is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2][3] Its mechanism of action extends beyond simple kinase inhibition. This compound functions as a "molecular glue," promoting the proteasomal degradation of Cyclin K, a key partner of CDK12.[4][5] This degradation is dependent on the CUL4–RBX1–DDB1 E3 ligase complex.[4] The downstream effect of this action is the suppression of genes involved in the DNA Damage Response (DDR), creating a "BRCAness" phenotype in cancer cells.[1] This acquired vulnerability makes cancer cells susceptible to synthetic lethality when treated with agents that cause DNA damage, such as PARP inhibitors and platinum-based chemotherapy.[1][2][4]

Performance Comparison of this compound and Alternatives

The efficacy of this compound has been benchmarked against other CDK inhibitors in various cancer cell lines. The following tables summarize key quantitative data from these comparative studies.

CompoundTarget(s)IC50 (CDK12, in vitro kinase assay)Cell LineIC50 (Cell Proliferation)Reference
This compound CDK12/13 99 nM A375 (Melanoma)117.5 nM[6]
Colo829 (Melanoma)104.5 nM[6]
WM164 (Melanoma)109.6 nM[6]
WM983A (Melanoma)80.7 nM[6]
WM983B (Melanoma)160.5 nM[6]
THZ531CDK12/13 (covalent)174 nM--[7]
NVP-2CDK940.9 nM--[7]
FlavopiridolPan-CDK285 nM--[7]
THZ1CDK7 (covalent)87.2 nM--[7]

Table 1: Comparative Potency of this compound and Other CDK Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of this compound against CDK12 and its anti-proliferative effects in various melanoma cell lines, alongside the in vitro potency of other CDK inhibitors against CDK12.

CombinationCell LineObservationQuantitative Synergy DataReference
This compound + Cisplatin Urothelial Carcinoma (in vivo xenograft)Synergistic effect against tumor growth.Not specified in abstract.[8]
This compound + PARP inhibitors Triple-Negative Breast CancerPromotes synergy.Specific CI values not provided.[1][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the confirmation of this compound's synthetic lethality are provided below.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound alone or in combination with a DNA-damaging agent.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC)

  • Complete cell culture medium

  • This compound

  • Synergistic agent (e.g., Olaparib or Cisplatin)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a known number of single cells (typically 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose range of this compound, the synergistic agent, or a combination of both. Include a vehicle-treated control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation: Wash the colonies with PBS and fix them with the fixation solution for 10-15 minutes.

  • Staining: Stain the fixed colonies with crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect on cell survival.

Immunoblotting for DNA Damage Response (DDR) Proteins

This technique is used to measure the protein levels of key DDR markers to confirm that this compound induces a "BRCAness" phenotype.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRCA1, anti-RAD51, anti-ATM, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

RNA Sequencing (RNA-seq)

RNA-seq is employed to understand the global transcriptional changes induced by this compound, particularly the downregulation of DDR genes.

Materials:

  • RNA extracted from treated and untreated cells

  • RNA quality control instrumentation (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • RNA Isolation and QC: Isolate total RNA from cells and assess its quality and quantity.

  • Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes up- or down-regulated by this compound treatment.

    • Conduct pathway analysis to determine the biological processes affected, with a focus on DNA repair pathways.

Visualizing the Mechanisms of this compound

The following diagrams illustrate the key pathways and experimental logic involved in confirming this compound-induced synthetic lethality.

Caption: this compound molecular glue mechanism and induction of synthetic lethality.

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints start Start: Cancer Cell Line treatment Treatment: - Vehicle (Control) - this compound - DNA Damaging Agent - this compound + Agent start->treatment clonogenic Clonogenic Assay treatment->clonogenic immunoblot Immunoblotting treatment->immunoblot rnaseq RNA Sequencing treatment->rnaseq survival Cell Survival/ Synergy (CI) clonogenic->survival ddr_protein DDR Protein Levels (BRCA1, RAD51) immunoblot->ddr_protein ddr_gene DDR Gene Expression rnaseq->ddr_gene conclusion Conclusion: Confirmation of Synthetic Lethality survival->conclusion ddr_protein->conclusion ddr_gene->conclusion

Caption: Experimental workflow for confirming this compound-induced synthetic lethality.

Caption: Logical relationship of this compound-induced synthetic lethality.

References

A Head-to-Head Comparison: The CDK12/13 Inhibitor SR-4835 Versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockdown of a target is critical for experimental design and interpretation. This guide provides an objective comparison of the small molecule inhibitor SR-4835 and genetic knockdown approaches for studying the roles of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

This comparison guide delves into the mechanisms of action, effects on gene expression, and cellular phenotypes associated with both this compound treatment and genetic knockdown of CDK12/13. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments and visual diagrams of relevant pathways and workflows.

Differentiating Mechanisms: Kinase Inhibition and Molecular Glue Activity vs. Genetic Ablation

This compound is a potent and highly selective ATP-competitive dual inhibitor of CDK12 and CDK13.[1][2][3] Beyond its role as a kinase inhibitor, this compound also functions as a "molecular glue."[4][5][6][7][8][9][10] This unique mechanism involves the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex to the CDK12-cyclin K complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5][6][8][9][10] This degradation is dependent on the presence of CDK12.[4][10]

In contrast, genetic knockdown, typically achieved through techniques like RNA interference (siRNA or shRNA) or CRISPR/Cas9-mediated gene knockout, directly reduces or eliminates the expression of CDK12 and/or CDK13 at the mRNA or protein level.[11] This approach provides a direct assessment of the consequences of the target protein's absence.

Comparative Effects on Gene Expression and Cellular Phenotypes

Both this compound and genetic knockdown of CDK12/13 lead to a similar spectrum of cellular effects, primarily through the downregulation of genes involved in the DNA Damage Response (DDR).[11][12] This "BRCAness" phenotype sensitizes cancer cells to PARP inhibitors and DNA-damaging chemotherapeutic agents.[1]

Quantitative Comparison of this compound and Genetic Knockdown

The following tables summarize the quantitative effects of this compound and CDK12/13 knockdown on gene expression and cell viability.

Treatment/InterventionCell LineTarget GenesFold Change/EffectReference
This compound (30 nM, 6h) A375 (Melanoma)BRCA1~0.6-fold decrease[12]
RAD51~0.7-fold decrease[12]
ATM~0.7-fold decrease[12]
XRCC2~0.6-fold decrease[12]
FANCI~0.6-fold decrease[12]
FANCD2~0.7-fold decrease[12]
This compound (100 nM, 6h) A375 (Melanoma)BRCA1~0.4-fold decrease[12]
RAD51~0.5-fold decrease[12]
ATM~0.5-fold decrease[12]
XRCC2~0.4-fold decrease[12]
FANCI~0.4-fold decrease[12]
FANCD2~0.5-fold decrease[12]
CDK12 siRNA Thyroid Cancer Cellsp-RNAPII (Ser2)Reduced Phosphorylation[11]
CDK13 siRNA Thyroid Cancer Cellsp-RNAPII (Ser2)Reduced Phosphorylation[11]
Combined CDK12/13 siRNA Thyroid Cancer Cellsp-RNAPII (Ser2)Further Reduced Phosphorylation[11]
InterventionCell LinesIC50/EC50Reference
This compound Colo829, A375, WM164, WM983A, WM983B (Melanoma)80.7 - 160.5 nM[12]
Glioblastoma Stem Cells (GSCs)Sensitive in the nM range[13]
This compound MDA-MB-231 (TNBC)Not specified, but effective at 90 nM[14]
THZ531 (another CDK12/13 inhibitor) Glioblastoma Stem Cells (GSCs)Sensitive in the nM range[13]

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments.

Cell Viability and Clonogenic Assays

Objective: To assess the effect of this compound or CDK12/13 knockdown on cell proliferation and survival.

  • Cell Seeding: Cells are seeded in 96-well plates for viability assays or 6-well plates for clonogenic assays at a predetermined density.

  • Treatment: For this compound experiments, cells are treated with a range of concentrations of the inhibitor. For knockdown experiments, cells are transfected with siRNA or shRNA targeting CDK12 and/or CDK13.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours for viability assays, 7-14 days for clonogenic assays).

  • Quantification:

    • Viability Assays: Reagents like MTT or CellTiter-Glo are added, and the absorbance or luminescence is measured to determine the percentage of viable cells relative to a control.

    • Clonogenic Assays: Colonies are fixed and stained with crystal violet, and the number of colonies containing at least 50 cells is counted.

Western Blotting

Objective: To analyze the protein levels of CDK12, CDK13, Cyclin K, and downstream targets like phosphorylated RNA Polymerase II (p-RPB1 Ser2).

  • Sample Preparation: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-CDK12, anti-p-RPB1 Ser2) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

Quantitative Real-Time PCR (RT-qPCR)

Objective: To quantify the mRNA expression levels of DDR genes (e.g., BRCA1, RAD51, ATM).

  • RNA Extraction: Total RNA is extracted from treated or transfected cells using a commercially available kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

cluster_SR4835 This compound Mechanism of Action cluster_Knockdown Genetic Knockdown Mechanism This compound This compound CDK12/13 CDK12/13 This compound->CDK12/13 Inhibits Kinase Activity This compound->CDK12/13 Acts as Molecular Glue Cyclin K Cyclin K CDK12/13->Cyclin K Forms Complex DDB1-CUL4-RBX1 DDB1-CUL4-RBX1 CDK12/13->DDB1-CUL4-RBX1 Recruits E3 Ligase Proteasome Proteasome Cyclin K->Proteasome Degradation DDB1-CUL4-RBX1->Cyclin K Ubiquitination siRNA/shRNA siRNA/shRNA CDK12/13 mRNA CDK12/13 mRNA siRNA/shRNA->CDK12/13 mRNA Degradation CDK12/13 Protein CDK12/13 Protein CDK12/13 mRNA->CDK12/13 Protein Translation No Protein No Protein

Caption: Mechanisms of this compound and Genetic Knockdown.

CDK12/13 CDK12/13 RNA Pol II CTD RNA Pol II CTD CDK12/13->RNA Pol II CTD Phosphorylates Ser2 Transcription Elongation Transcription Elongation RNA Pol II CTD->Transcription Elongation Promotes DDR Gene Expression DDR Gene Expression Transcription Elongation->DDR Gene Expression Enables DNA Repair DNA Repair DDR Gene Expression->DNA Repair Leads to Genomic Stability Genomic Stability DNA Repair->Genomic Stability Maintains This compound This compound This compound->CDK12/13 Inhibits Genetic Knockdown Genetic Knockdown Genetic Knockdown->CDK12/13 Depletes cluster_Workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound This compound Treatment->this compound siRNA/shRNA siRNA/shRNA Treatment->siRNA/shRNA Analysis Analysis This compound->Analysis siRNA/shRNA->Analysis Western Blot Western Blot Analysis->Western Blot RT-qPCR RT-qPCR Analysis->RT-qPCR Viability Assay Viability Assay Analysis->Viability Assay

References

Unveiling the Glue: A Comparative Analysis of SR-4835 and CR8 as Molecular Glues for Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – In the rapidly advancing field of targeted protein degradation, two small molecules, SR-4835 and CR8, have emerged as significant tools for inducing the degradation of Cyclin K (CCNK), a crucial regulator of transcription. This guide offers a detailed comparative analysis of these two molecular glues, providing researchers, scientists, and drug development professionals with essential data and protocols to inform their work.

Both this compound and CR8 function by uniquely hijacking the cell's natural protein disposal machinery. They act as "molecular glue," fostering an interaction between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase. This induced proximity results in the tagging of Cyclin K with ubiquitin molecules, marking it for destruction by the proteasome. This novel mechanism of action holds immense promise for targeting proteins previously considered "undruggable."

Mechanism of Action: A Tale of Two Glues

At the molecular level, both this compound and CR8 bind to the ATP-binding pocket of CDK12. This binding event triggers a conformational change in the CDK12 protein, creating a new surface that is recognized by DDB1, a key component of the CRL4 E3 ligase complex.[1][2][3][4][5] The resulting ternary complex of CDK12-Cyclin K, the molecular glue, and DDB1 is the critical step that initiates the degradation cascade.

cluster_0 Mechanism of Action cluster_1 Ubiquitination SR4835 This compound / CR8 CDK12_CCNK CDK12-Cyclin K Complex SR4835->CDK12_CCNK Binds to CDK12 ATP pocket DDB1 DDB1 SR4835->DDB1 CDK12_CCNK->DDB1 Proteasome Proteasome CDK12_CCNK->Proteasome Targeted for Degradation CUL4_RBX1 CUL4-RBX1 E3_Ligase CRL4 E3 Ligase E3_Ligase->CDK12_CCNK Polyubiquitinates Cyclin K Ub Ubiquitin Ub->E3_Ligase Recruited Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK

Figure 1: Mechanism of this compound and CR8 induced Cyclin K degradation.

Head-to-Head Comparison: A Quantitative Look

To facilitate a clear comparison, the following table summarizes the key quantitative parameters of this compound and CR8.

ParameterThis compoundCR8
Primary Kinase Targets CDK12 / CDK13CDK1/2/5/7/9
IC50 (CDK12 Inhibition) 99 nM[6]Broader spectrum CDK inhibitor; specific IC50 for CDK12 not consistently reported.
DC50 (Cyclin K Degradation) ~90 nM (in A549 cells)Not explicitly quantified; degradation observed at 1 µM in various cell lines.[1][3]
Cellular Cytotoxicity (IC50) 80.7 - 160.5 nM (in various melanoma cell lines)~0.49 µM (in SH-SY5Y neuroblastoma cells)

Experimental Corner: Protocols for Characterization

Reproducible and robust experimental data are the cornerstone of scientific advancement. Below are detailed protocols for key assays used to characterize this compound and CR8.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This assay is fundamental to demonstrating the molecular glue's ability to induce the interaction between CDK12 and DDB1.

Methodology:

  • Cell Preparation: HEK293T cells are co-transfected with plasmids encoding tagged versions of the proteins of interest (e.g., Myc-CDK12, Flag-DDB1, and HA-Cyclin K).

  • Treatment: Post-transfection, cells are treated with either the molecular glue (this compound or CR8) or a vehicle control (DMSO).

  • Lysis and Immunoprecipitation: Cells are lysed, and the lysate is incubated with anti-Flag antibody-conjugated beads to capture Flag-DDB1 and any interacting proteins.

  • Analysis: The captured proteins are eluted and analyzed by Western blotting using antibodies against the respective tags (Myc and HA). A significant increase in the amount of co-precipitated Myc-CDK12 and HA-Cyclin K in the presence of the molecular glue confirms the formation of the ternary complex.

cluster_workflow Co-Immunoprecipitation Workflow start Start: Transfected Cells treatment Treat with This compound/CR8 or DMSO start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-Flag beads lysis->ip wash Wash beads ip->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (detect Myc-CDK12, HA-Cyclin K) sds_page->western_blot end End: Analyze Ternary Complex Formation western_blot->end

Figure 2: Co-Immunoprecipitation experimental workflow.

In Vitro Ubiquitination Assay

This biochemical assay directly demonstrates that the induced ternary complex is functional in promoting the ubiquitination of Cyclin K.

Methodology:

  • Reaction Assembly: The assay is performed in a test tube containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, ATP, and the CRL4-DDB1 E3 ligase complex.

  • Initiation: The reaction is initiated by the addition of the purified CDK12-Cyclin K complex and either the molecular glue or DMSO.

  • Incubation and Detection: The reaction mixture is incubated at 37°C. The ubiquitination of Cyclin K is then assessed by Western blotting with an anti-Cyclin K antibody. The appearance of a characteristic "ladder" of higher molecular weight bands indicates the addition of multiple ubiquitin molecules to Cyclin K.[3]

cluster_workflow In Vitro Ubiquitination Workflow start Start: Reaction Setup add_components Add E1, E2, Ub, ATP, CRL4-DDB1, CDK12-Cyclin K, This compound/CR8 or DMSO start->add_components incubation Incubate at 37°C add_components->incubation quench Stop reaction incubation->quench sds_page SDS-PAGE quench->sds_page western_blot Western Blot (detect Polyubiquitinated Cyclin K) sds_page->western_blot end End: Analyze Ubiquitination western_blot->end

Figure 3: In Vitro Ubiquitination experimental workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a powerful biophysical technique used to quantify the formation of the ternary complex in a solution-based format.

Methodology:

  • Protein Labeling: DDB1 is labeled with a FRET donor fluorophore (e.g., Terbium) and the CDK12-Cyclin K complex is labeled with a FRET acceptor fluorophore.

  • Assay Execution: The labeled proteins are incubated with varying concentrations of the molecular glue.

  • Signal Detection: If the molecular glue induces the formation of the ternary complex, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be measured with a plate reader. This allows for the determination of the EC50 value for ternary complex formation.[3]

Concluding Remarks

This compound and CR8 represent a significant advancement in our ability to manipulate cellular processes through targeted protein degradation. This compound, with its high selectivity for CDK12/13 and potent Cyclin K degradation at nanomolar concentrations, stands out as a promising lead for therapeutic development.[6] CR8, while having a broader kinase inhibition profile, remains an invaluable research tool for dissecting the intricate biology of cyclin-dependent kinases.

The continued exploration and characterization of these and other molecular glues will undoubtedly pave the way for a new generation of therapeutics capable of addressing a wide range of human diseases.

References

Validating SR-4835-Induced Immunogenic Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of immunogenic cell death (ICD) is an emerging and potent strategy in cancer therapy, capable of transforming dying cancer cells into an in-situ vaccine that stimulates a robust anti-tumor immune response. SR-4835, a selective dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), has been identified as a novel inducer of ICD.[1][2][3][4][5] This guide provides a comparative analysis of this compound-induced ICD against established chemotherapeutic agents known to elicit this response—doxorubicin, oxaliplatin, and mitoxantrone. The following sections present quantitative data on key ICD markers, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Comparative Analysis of Immunogenic Cell Death Markers

The hallmarks of ICD include the surface exposure of calreticulin (B1178941) (CRT), the release of adenosine (B11128) triphosphate (ATP), and the passive release of high mobility group box 1 (HMGB1). The following tables summarize the available quantitative data for this compound in comparison to other well-known ICD inducers. It is important to note that the experimental conditions, such as cell lines, drug concentrations, and treatment durations, may vary between studies, precluding a direct head-to-head comparison in some instances.

Table 1: Calreticulin (CRT) Surface Exposure

InducerCell LineConcentrationTime Point% of CRT Positive Cells (Fold Change vs. Control)Reference
This compound 4T1 (murine breast cancer)100 nM24 hours~2-fold increase[1][2][3]
T47D (human breast cancer)100 nM24 hours~2.5-fold increase[1][3]
MDA-MB-231 (human breast cancer)100 nM24 hours~3-fold increase[1][3]
Doxorubicin B16F10 (murine melanoma)1 µM24 hoursSignificant increase (exact fold change not specified)
Oxaliplatin CT26 (murine colon carcinoma)100 µM24 hoursSignificant increase (exact fold change not specified)[6]
Mitoxantrone LNCaP, 22RV1, PC-3 (human prostate cancer)1-10 µMNot specifiedIncreased surface exposure

Table 2: Extracellular ATP Release

InducerCell LineConcentrationTime PointATP Release (Fold Change vs. Control)Reference
This compound 4T1 (murine breast cancer)100 nM10 minutes~2.5-fold increase[1][3]
T47D (human breast cancer)100 nM10 minutes~3-fold increase[1][3]
MDA-MB-231 (human breast cancer)100 nM10 minutes~4-fold increase[1][3]
Doxorubicin U937 (human lymphoma)Various24 hoursDose-dependent increase
Oxaliplatin HNSCC cell linesLD4048 hoursNo significant increase in extracellular ATP[7]
Mitoxantrone HNSCC cell lines1 µg/ml48 hoursNo significant increase in extracellular ATP[7]

Table 3: HMGB1 Release

InducerCell LineConcentrationTime PointHMGB1 Release (Fold Change vs. Control)Reference
This compound 4T1 (murine breast cancer)100 nM24 hours~3-fold increase[1][2][3]
T47D (human breast cancer)100 nM24 hours~3.5-fold increase[1][3]
MDA-MB-231 (human breast cancer)100 nM24 hours~4-fold increase[1][3]
Doxorubicin Not specifiedNot specifiedNot specifiedWell-established inducer
Oxaliplatin HNSCC cell linesLD4048 hoursNo significant increase[7]
Mitoxantrone HNSCC cell lines1 µg/ml48 hoursSignificant increase[7]

Signaling Pathways and Experimental Workflows

This compound-Induced Immunogenic Cell Death Signaling Pathway

This compound induces ICD by inhibiting CDK12 and CDK13, which leads to endoplasmic reticulum (ER) stress.[1][4] This stress response is characterized by the phosphorylation of key sensor proteins such as PERK and IRE1, as well as the downstream effector eIF2α.[1][5] This cascade of events culminates in the exposure and release of damage-associated molecular patterns (DAMPs), including CRT, ATP, and HMGB1, which are the hallmarks of ICD.

SR4835_ICD_Pathway SR4835 This compound CDK12_13 CDK12/CDK13 SR4835->CDK12_13 Inhibition ER_Stress Endoplasmic Reticulum Stress CDK12_13->ER_Stress Leads to PERK p-PERK ER_Stress->PERK IRE1 p-IRE1α ER_Stress->IRE1 eIF2a p-eIF2α PERK->eIF2a IRE1->eIF2a DAMPs DAMPs Release (CRT, ATP, HMGB1) eIF2a->DAMPs ICD Immunogenic Cell Death DAMPs->ICD

Caption: this compound ICD Signaling Pathway.

Experimental Workflow for Validating ICD

The validation of ICD involves a series of in vitro assays to quantify the key DAMPs. The general workflow includes treating cancer cells with the potential ICD inducer, followed by the collection of cells and supernatant for analysis.

ICD_Validation_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis CancerCells Cancer Cells Treatment Treat with ICD Inducer (e.g., this compound) CancerCells->Treatment Incubation Incubate Treatment->Incubation Collect Collect Cells & Supernatant Incubation->Collect FlowCytometry Flow Cytometry (Calreticulin) Collect->FlowCytometry Cells Luminescence Luminescence Assay (ATP) Collect->Luminescence Supernatant ELISA ELISA (HMGB1) Collect->ELISA Supernatant

Caption: General experimental workflow for ICD validation.

Experimental Protocols

Calreticulin (CRT) Surface Exposure Assay (Flow Cytometry)
  • Cell Preparation: Plate cancer cells and treat with the desired concentration of the ICD inducer (e.g., 100 nM this compound) for 24 hours.

  • Staining:

    • Harvest cells and wash with ice-cold PBS.

    • Incubate cells with a primary antibody against Calreticulin or a corresponding isotype control in FACS buffer (PBS with 1% BSA) for 1 hour on ice.

    • Wash cells twice with FACS buffer.

    • Resuspend cells in FACS buffer containing a fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.

    • Wash cells twice with FACS buffer.

    • Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells.

Extracellular ATP Release Assay (Luminescence-Based)
  • Cell Treatment: Plate cells in a 96-well plate and treat with the ICD inducer (e.g., 100 nM this compound).

  • ATP Measurement:

    • At the desired time point (e.g., 10 minutes post-treatment), carefully collect the cell culture supernatant.

    • Use a commercially available ATP luminescence assay kit according to the manufacturer's instructions.

    • Briefly, mix the supernatant with the ATP-releasing and luciferase-containing reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Quantify the amount of ATP in the supernatant by comparing the luminescence values to a standard curve generated with known concentrations of ATP.

HMGB1 Release Assay (ELISA)
  • Sample Collection: Plate cancer cells and treat with the ICD inducer (e.g., 100 nM this compound) for 24 hours. Collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercially available HMGB1 ELISA kit following the manufacturer's protocol.

    • Typically, this involves adding the cell supernatant to wells pre-coated with an anti-HMGB1 capture antibody.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is then added, and the resulting colorimetric change is measured using a microplate reader.

  • Data Analysis: Calculate the concentration of HMGB1 in the supernatant based on a standard curve generated with recombinant HMGB1.

Conclusion

The available data strongly suggest that this compound is a potent inducer of immunogenic cell death, characterized by the exposure of calreticulin and the release of ATP and HMGB1. The mechanism of action appears to be linked to the inhibition of CDK12/13, leading to ER stress. While direct quantitative comparisons with other ICD inducers are limited, the evidence positions this compound as a promising candidate for further investigation in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors. The provided protocols and workflows offer a foundational framework for researchers to validate and expand upon these findings.

References

Safety Operating Guide

Proper Disposal of SR-4835: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like SR-4835 are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and selective dual inhibitor of CDK12 and CDK13 used in cancer research. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Summary of Key Safety and Chemical Data

Before handling or disposing of this compound, it is crucial to be familiar with its chemical properties and associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the supplier.

PropertyValueReference
Chemical Name N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methyl-1H-pyrazol-4-yl)-2-(4-morpholinyl)-9H-purin-6-amine[1]
CAS Number 2387704-62-1[1]
Molecular Formula C₂₁H₂₀Cl₂N₁₀O[1]
Molecular Weight 499.36 g/mol [2][3]
Appearance Solid[1]
Solubility Soluble in DMSO[1][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Disposal

The following procedures provide a framework for the safe handling and disposal of this compound in a laboratory setting. These protocols should be adapted to comply with the specific regulations of your institution and local authorities.

Personal Protective Equipment (PPE)

Before beginning any work with this compound, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to avoid inhalation.

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Solid Waste: Collect all unused or expired solid this compound, as well as any lab materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels), in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).

    • Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated sharps container for chemical waste.

  • Decontamination of Labware:

    • Reusable labware (e.g., glassware) should be decontaminated. Rinse the labware with a suitable solvent (such as ethanol (B145695) or acetone) to remove residual this compound.

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent washes with soap and water can be performed after the initial solvent rinse.

  • Waste Storage:

    • Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Irritant").

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for the documentation and handover of chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

SR4835_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_final Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Grossly Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid sharps Contaminated Sharps waste_type->sharps Sharps collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Chemical Sharps Container sharps->collect_sharps storage Store Waste in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_contact Contact EHS for Pickup and Final Disposal storage->ehs_contact end End: Disposal Complete ehs_contact->end

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, minimizing risks to personnel and the environment, thereby fostering a culture of safety and building trust in laboratory operations.

References

Personal protective equipment for handling SR-4835

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for handling the compound SR-4835. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this substance to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory.
Chemical GogglesRequired when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate material. Inspect for tears before use.
Body Protection Laboratory CoatFully buttoned to protect skin and clothing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Safe Handling and Operational Plan

Adherence to the following procedural steps is essential for the safe handling of this compound.

2.1. Engineering Controls

  • Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of the powder. Use anti-static measures where appropriate.

  • Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

  • Use in Experiments: When using this compound in experimental protocols, ensure all transfers are conducted with care to prevent spills.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell.[1] Rinse mouth.
If on Skin Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
If Inhaled Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal Plan

All waste containing this compound, including empty containers, contaminated lab supplies, and unused material, must be treated as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

SR4835_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid this compound C->D Begin Work E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Workspace and Equipment F->G Complete Experiment H Segregate Hazardous Waste G->H I Dispose of Waste via EHS H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.